Technical Documentation Center

3-chlorobenzo[d]isoxazol-7-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-chlorobenzo[d]isoxazol-7-ol
  • CAS: 155645-24-2

Core Science & Biosynthesis

Foundational

chemical properties of 3-chlorobenzo[d]isoxazol-7-ol

An In-Depth Technical Guide to the Chemical Properties of 3-Chlorobenzo[d]isoxazol-7-ol Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-chlorobenzo[d]isoxazol-7-ol,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Chlorobenzo[d]isoxazol-7-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-chlorobenzo[d]isoxazol-7-ol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and potential applications, grounding our discussion in established chemical principles and data from analogous structures.

Introduction: The Significance of the Benzisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its ability to engage in various biological interactions and its favorable metabolic profile.[1][2][3] When fused to a benzene ring, it forms a benzisoxazole, a privileged structure found in drugs like the antipsychotic risperidone and the anticonvulsant zonisamide.[1]

The specific compound, 3-chlorobenzo[d]isoxazol-7-ol, combines the benzisoxazole core with a chloro-substituent and a hydroxyl group. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Notably, structurally related benzisoxazole derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders, highlighting the potential therapeutic relevance of this compound class.[4][5] This guide aims to provide the foundational chemical knowledge necessary to explore the potential of 3-chlorobenzo[d]isoxazol-7-ol in research and development.

Molecular and Physicochemical Properties

The fundamental properties of 3-chlorobenzo[d]isoxazol-7-ol are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 155645-24-2[6]
Molecular Formula C₇H₄ClNO₂[6]
Molecular Weight 169.57 g/mol [6][7]
IUPAC Name 3-chloro-1,2-benzoxazol-7-olN/A
SMILES Oc1cccc2c1onc2Cl[6]
Appearance Predicted: Off-white to light-colored solidInferred
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, methanol; sparingly soluble in waterInferred
pKa (Phenolic OH) Predicted: ~7-9Inferred from phenol chemistry

Synthesis and Mechanistic Rationale

Our proposed synthesis begins with commercially available 2,3-dihydroxybenzonitrile. The key steps are nitration, chlorination, and reductive cyclization.

Synthetic_Pathway Proposed Synthetic Pathway for 3-Chlorobenzo[d]isoxazol-7-ol A 2,3-Dihydroxybenzonitrile B 2,3-Dihydroxy-x-nitrobenzonitrile A->B HNO₃/H₂SO₄ C 2-Hydroxy-3-chloro-x-nitrobenzonitrile B->C SO₂Cl₂ or NCS D 3-Chlorobenzo[d]isoxazol-7-ol C->D SnCl₂/HCl (Reductive Cyclization)

Caption: Proposed synthetic workflow for 3-chlorobenzo[d]isoxazol-7-ol.

Causality Behind Experimental Choices:
  • Nitration: The initial nitration of 2,3-dihydroxybenzonitrile introduces the nitro group that is essential for the subsequent cyclization. The hydroxyl groups are activating and ortho-, para-directing. The precise position of nitration would need to be determined experimentally, but it sets the stage for the formation of the N-O bond.

  • Chlorination: The introduction of the chlorine atom at the 3-position of the final molecule is proposed to occur via chlorination of the nitro-intermediate. Reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective for chlorinating activated aromatic rings.[8]

  • Reductive Cyclization: This is the key ring-forming step. A reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid, simultaneously reduces the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes spontaneous intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization, to form the stable benzisoxazole ring.[4] This method is well-documented for its efficiency in constructing this heterocyclic system.

Detailed Experimental Protocol (Prophetic)

Disclaimer: This is a prophetic protocol based on analogous reactions and should be optimized with appropriate safety precautions.

Step 1: Nitration of 2,3-Dihydroxybenzonitrile

  • Cool a stirred solution of 2,3-dihydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.

Step 2: Chlorination of Nitro-Intermediate

  • Dissolve the dried nitro-intermediate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by TLC.[8]

  • Once the starting material is consumed, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reductive Cyclization to 3-Chlorobenzo[d]isoxazol-7-ol

  • Dissolve the crude chlorinated nitro-intermediate (1.0 eq) in a solvent like ethanol or acetic acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated hydrochloric acid.[4]

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the formation of the product.

  • Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-chlorobenzo[d]isoxazol-7-ol.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following spectral data can be anticipated.

TechniquePredicted Data and Interpretation
¹H NMR - Broad singlet (~9-11 ppm): Phenolic -OH proton. - Multiplets (~6.8-7.5 ppm): Three aromatic protons on the benzene ring. The specific splitting patterns (doublets, triplets) will depend on their coupling constants.
¹³C NMR - Aromatic carbons (~110-160 ppm): Expect 7 distinct signals corresponding to the 7 carbons of the benzisoxazole core. - C-O (~150-160 ppm): Carbon bearing the hydroxyl group. - C=N-O (~155-165 ppm): Carbon at the 3-position, attached to chlorine.
IR (Infrared) - Broad peak (~3200-3500 cm⁻¹): O-H stretching of the phenolic group. - Peaks (~1600-1620 cm⁻¹): C=N stretching of the isoxazole ring. - Peaks (~1450-1580 cm⁻¹): C=C stretching of the aromatic ring. - Peak (~1000-1100 cm⁻¹): C-Cl stretching.
Mass Spec (MS) - Molecular Ion (M⁺): A peak at m/z ≈ 169, with a characteristic M+2 isotope peak at m/z ≈ 171 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope.

Chemical Reactivity and Potential Transformations

The reactivity of 3-chlorobenzo[d]isoxazol-7-ol is governed by its three key features: the phenolic hydroxyl group, the chloro-substituted isoxazole ring, and the benzene ring.

Caption: A diagram illustrating the main sites of chemical reactivity.

  • Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at position 7 is acidic and can be deprotonated by a base. This allows for classic phenol reactions such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation) to introduce a variety of functional groups.

  • Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation). The hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions (positions 6 and 4).

  • Nucleophilic Substitution at the 3-Position: The chlorine atom at the 3-position is attached to an sp²-hybridized carbon of the isoxazole ring, which behaves similarly to a vinyl chloride. While less reactive than an alkyl halide, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles or be a substrate for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

Potential Applications in Drug Discovery

The benzisoxazole scaffold is of high interest in pharmaceutical development.[1][3] The specific structural motifs in 3-chlorobenzo[d]isoxazol-7-ol suggest several avenues for research:

  • Enzyme Inhibition: As noted, related benzisoxazol-3-ols are inhibitors of D-amino acid oxidase (DAAO).[4][5] It is plausible that 3-chlorobenzo[d]isoxazol-7-ol could be investigated as a potential DAAO inhibitor for applications in treating neurological conditions like schizophrenia.

  • Scaffold for Library Synthesis: The multiple reactive sites on the molecule make it an excellent starting point for creating a chemical library. By modifying the hydroxyl and chloro groups, a diverse set of analogues can be synthesized and screened for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties often associated with isoxazoles.[2][9]

  • Fragment-Based Drug Design: Its relatively small size and defined chemical features make it a suitable candidate for fragment-based screening against various protein targets.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for 3-chlorobenzo[d]isoxazol-7-ol is available from the search results. However, based on data for structurally related compounds such as chlorobenzoic acids and other chlorinated heterocycles, the following precautions are strongly advised.[10][11][12][13][14]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[10][12]

    • Avoid breathing dust, fumes, or vapors.[11][14]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

    • Avoid contact with skin and eyes.[16] In case of contact, wash thoroughly with water.[10][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.[10][16]

    • Keep away from heat, sparks, and open flames.[11][17]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][17]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

3-Chlorobenzo[d]isoxazol-7-ol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methodologies, and its functional groups offer multiple handles for chemical modification. The known biological activities of the benzisoxazole scaffold, particularly in the context of central nervous system targets, provide a strong rationale for the further investigation of this molecule and its derivatives. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to support and inspire future research endeavors.

References

  • BLD Pharm. (n.d.). 155645-24-2|3-Chlorobenzo[d]isoxazol-7-ol.
  • AEB Group. (2025, July 18). SAFETY DATA SHEET.
  • AkzoNobel. (2020, November 16). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
  • BASF. (2025, July 28). Safety data sheet.
  • BLD Pharmatech. (n.d.). 5-Bromo-3-chlorobenzo[d]isoxazole Safety Data Sheet.
  • ResearchGate. (2025, August 6). New Synthesis of 3-Chloroisoxazoles.
  • BenchChem. (2025). Validation of a synthetic route for large-scale production of 4-Chlorobenzo[d]isoxazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid.
  • RSC Medicinal Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Molecules. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Google Patents. (n.d.). RU2384574C2 - BENZO[d] ISOXAZOLE-3 DAAO INHIBITORS.
  • PubChem. (n.d.). 7-Chlorobenzo[c]isoxazol-3(1H)-one.
  • PubChem. (n.d.). 5-Chlorobenzo(d)isoxazol-3-ol.
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • BenchChem. (2025). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 3-Chlorobenzoic acid.
  • AkzoNobel. (n.d.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger.
  • International Journal of Molecular Sciences. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • NIST. (n.d.). Benzoic acid, 3-chloro-.

Sources

Exploratory

An In-Depth Technical Guide to 3-Chlorobenzo[d]isoxazol-7-ol: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-chlorobenzo[d]isoxazol-7-ol, a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-chlorobenzo[d]isoxazol-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the benzisoxazole family, this molecule serves as a valuable scaffold in the design of novel therapeutic agents, particularly in the realm of central nervous system disorders. This document will delve into its molecular characteristics, potential synthetic pathways, and its emerging role as a modulator of key enzymatic targets in drug development.

Molecular Structure and Physicochemical Properties

3-Chlorobenzo[d]isoxazol-7-ol is a substituted benzisoxazole, a bicyclic aromatic heterocycle containing both a benzene and an isoxazole ring. The defining features of this specific isomer are a chlorine atom at the 3-position of the isoxazole ring and a hydroxyl group at the 7-position of the benzene ring.

The structural arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and its potential for intermolecular interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the chlorine atom influences the molecule's lipophilicity and can participate in halogen bonding.

A summary of the key molecular and physicochemical properties of 3-chlorobenzo[d]isoxazol-7-ol is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.57 g/mol [1]
CAS Number 155645-24-2[1]
SMILES OC1=C(ON=C2Cl)C2=CC=C1[1]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSOInferred from related compounds

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 3-chlorobenzo[d]isoxazol-7-ol is not extensively documented in publicly available literature, its synthesis can be conceptually designed based on established methods for related benzisoxazole derivatives. A plausible synthetic approach would involve the cyclization of a suitably substituted aromatic precursor.

One potential starting material is 3-chloro-2-hydroxybenzoic acid. The general strategy for forming the isoxazole ring often involves the formation of an oxime followed by an intramolecular cyclization.

A generalized synthetic workflow is depicted in the following diagram:

G A Substituted 2-Hydroxybenzoic Acid (e.g., 3-chloro-2-hydroxybenzoic acid) B Activation of Carboxylic Acid A->B e.g., SOCl₂ C Reaction with Hydroxylamine B->C D Intramolecular Cyclization C->D Base-mediated E 3-Chlorobenzo[d]isoxazol-7-ol D->E

Caption: A conceptual synthetic pathway for 3-chlorobenzo[d]isoxazol-7-ol.

The reactivity of 3-chlorobenzo[d]isoxazol-7-ol is largely governed by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation, allowing for the introduction of various side chains to explore structure-activity relationships. The chlorine atom at the 3-position can potentially be displaced by nucleophiles under specific conditions, providing another avenue for derivatization.

Application in Drug Development: A Focus on D-Amino Acid Oxidase (DAAO) Inhibition

A significant body of research has identified benzo[d]isoxazol-3-ol derivatives as inhibitors of D-amino acid oxidase (DAAO).[2][3] DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[2][3]

The NMDA receptor plays a vital role in synaptic plasticity, learning, and memory. Its hypofunction has been implicated in the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms.[2] By inhibiting DAAO, the levels of D-serine in the brain can be elevated, thereby enhancing NMDA receptor function. This mechanism of action presents a promising therapeutic strategy for treating schizophrenia and other neurological disorders.[2]

The general workflow for evaluating DAAO inhibitors is outlined below:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Compound Synthesis (e.g., 3-chlorobenzo[d]isoxazol-7-ol) B DAAO Inhibition Assay (Determine IC₅₀) A->B C Selectivity Profiling (vs. other enzymes/receptors) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate Selection E Measurement of Brain D-serine Levels D->E F Behavioral Models (e.g., schizophrenia models) E->F

Caption: A typical workflow for the preclinical evaluation of DAAO inhibitors.

While the specific inhibitory activity of 3-chlorobenzo[d]isoxazol-7-ol against DAAO is not explicitly detailed in the available literature, its structural similarity to known DAAO inhibitors suggests it is a strong candidate for investigation in this area.[2][3]

Safety and Handling

Potential Hazards (based on related compounds):

  • Skin irritation[4]

  • Serious eye irritation[4]

  • May cause respiratory irritation[4]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust or fumes.

  • Wash hands thoroughly after handling.

For detailed safety information, it is always recommended to consult the specific SDS provided by the supplier.

Conclusion

3-Chlorobenzo[d]isoxazol-7-ol is a molecule with significant potential in the field of drug discovery. Its core benzisoxazole structure is a known pharmacophore for DAAO inhibition, a promising therapeutic target for schizophrenia and other CNS disorders. While specific experimental data for this particular isomer is sparse in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand its fundamental properties and to design future studies to explore its therapeutic utility. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential as a novel therapeutic agent.

References

  • PubChem. 5-Chlorobenzo(d)isoxazol-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. RU2384574C2 - BENZO[d] ISOXAZOLE-3 DAAO INHIBITORS.
  • Smith, S. M., et al. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. The Open Medicinal Chemistry Journal, 4, 3-13 (2010). Available from: [Link]

  • Hashimoto, K. Synthesis and biological evaluation of D-amino acid oxidase inhibitors. PubMed, (2008). Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-chlorobenzo[d]isoxazol-7-ol: Principles, Prediction, and Experimental Determination

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-chlorobenzo[d]isoxazol-7-ol (CAS No. 155645-24-2) in organic solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-chlorobenzo[d]isoxazol-7-ol (CAS No. 155645-24-2) in organic solvents. As a heterocyclic compound with potential applications in medicinal chemistry and drug development, a thorough understanding of its solubility is paramount for formulation, purification, and screening processes. While specific experimental solubility data for this compound is not widely published, this document leverages fundamental principles of physical chemistry to predict its solubility profile. More importantly, it provides a robust, field-proven experimental protocol for generating accurate and reproducible solubility data, empowering researchers to perform this critical characterization in-house.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's ultimate viability. Poor solubility can lead to challenges in formulation, low bioavailability, and unreliable results in biological assays.[1] The target molecule, 3-chlorobenzo[d]isoxazol-7-ol, is a substituted benzisoxazole. This heterocyclic scaffold is of significant interest; for instance, the structurally related compound 5-Chlorobenzo[d]isoxazol-3-ol has been identified as an inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders.

Given the importance of this chemical class, this guide serves as a foundational resource. It is designed for researchers, chemists, and formulation scientists, providing both the theoretical underpinnings to predict solubility behavior and a practical, step-by-step methodology for its precise measurement.

Theoretical & Predictive Analysis: A Chemist's Perspective

The solubility of a solute in a solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The guiding principle is the adage "like dissolves like," which relates to the polarity and specific intermolecular forces at play.[2]

Molecular Structure and Physicochemical Properties

To predict solubility, we must first dissect the molecule's structure (Figure 1).

  • Chemical Formula: C₇H₄ClNO₂

  • Molecular Weight: 169.57 g/mol [3]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): This group is highly polar and acts as both a strong hydrogen bond donor (the proton) and a hydrogen bond acceptor (the oxygen lone pairs). This is the most significant group for predicting solubility in polar solvents.

    • Benzisoxazole Ring: This fused heterocyclic system contains nitrogen and oxygen atoms, which are electronegative and can act as hydrogen bond acceptors. The aromatic nature of the ring system also allows for potential π-π stacking interactions.

    • Chloro Group (-Cl): This halogen atom is electronegative, contributing to the molecule's overall dipole moment, but it primarily increases the lipophilicity (nonpolar character) of the aromatic ring.

The molecule is therefore amphiphilic, possessing distinct polar (hydroxyl, isoxazole heteroatoms) and nonpolar (chlorinated benzene ring) regions. This duality dictates its solubility profile.

Caption: Key functional groups of the solute and their dominant intermolecular forces.

Predicted Solubility Profile

Based on the structural analysis, we can forecast the solubility of 3-chlorobenzo[d]isoxazol-7-ol across different solvent classes.

  • High Predicted Solubility:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in strong hydrogen bonding with the phenolic -OH group, effectively solvating the molecule and overcoming its crystal lattice energy.

  • Good to Moderate Predicted Solubility:

    • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors for the solute's -OH group. While the interaction is not as strong as with protic solvents, it is generally sufficient for good solvation.

  • Low Predicted Solubility:

    • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents interact only through weak van der Waals forces. These interactions do not provide enough energy to break the strong hydrogen bonds holding the solute molecules together in the solid state, leading to poor solubility.

Experimental Determination: The Equilibrium Shake-Flask Protocol

Theoretical predictions require experimental validation. The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Rationale Behind Experimental Choices
  • Why use an excess of solid? To ensure that the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is a necessary visual confirmation.[5]

  • Why agitate for 24-72 hours? Many compounds, especially those with strong crystal lattice forces, dissolve slowly. A prolonged agitation period at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium, avoiding the measurement of transient, lower (or sometimes supersaturated) concentrations.[1]

  • Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique. It allows for the accurate quantification of the analyte even in the presence of minor impurities and distinguishes it from any potential degradation products.[4]

Step-by-Step Methodology

Materials:

  • 3-chlorobenzo[d]isoxazol-7-ol (solid powder)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE (polytetrafluoroethylene) syringe filters and syringes

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)[6][7]

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-chlorobenzo[d]isoxazol-7-ol to a 2 mL glass vial. "Excess" typically means adding approximately 5-10 mg, ensuring a visible amount of solid remains at the end. b. Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial. c. Securely cap the vial. Prepare each solvent experiment in triplicate for statistical validity.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. b. Agitate the vials for at least 48 hours. Check at 24 and 48 hours to ensure undissolved solid is still present. If not, more solute must be added and the process restarted.

  • Phase Separation: a. After the equilibration period, let the vials stand for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid. c. Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes all undissolved micro-particulates.[4]

  • Quantification by RP-HPLC: a. Method Parameters (Suggested Starting Point):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.
    • Mobile Phase: Isocratic elution with a mixture such as 60:40 (v/v) Acetonitrile : 25mM Potassium Phosphate Buffer (pH 5.0).[6]
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 295 nm (based on similar benzimidazole structures, should be optimized by running a UV scan).[6]
    • Injection Volume: 10 µL. b. Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create at least five calibration standards that bracket the expected solubility range. c. Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the filtered sample solutions (potentially requiring dilution to fall within the calibration range).
  • Calculation: a. Determine the concentration (C) of the compound in the sample vial (in mg/mL) using the linear regression equation from the calibration curve. b. If the sample was diluted, multiply the result by the dilution factor. c. The resulting value is the equilibrium solubility at the specified temperature. d. To convert to molar solubility (mol/L), use the formula: Molar Solubility = (Solubility in mg/mL) / (Molecular Weight in g/mol) * 1000.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E G Analyze Samples by RP-HPLC E->G F Prepare Calibration Standards F->G H Calculate Concentration from Curve G->H

Caption: Experimental workflow for the Equilibrium Shake-Flask Solubility method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded to allow for clear comparison and interpretation.

Table 1: Experimental Solubility Data for 3-chlorobenzo[d]isoxazol-7-ol at 25°C

Solvent Solvent Type Polarity Index Solubility (mg/mL) Molar Solubility (mol/L)
Methanol Polar Protic 5.1 [Experimental Data] [Calculated Data]
Ethanol Polar Protic 4.3 [Experimental Data] [Calculated Data]
Acetonitrile Polar Aprotic 5.8 [Experimental Data] [Calculated Data]
Acetone Polar Aprotic 5.1 [Experimental Data] [Calculated Data]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 [Experimental Data] [Calculated Data]
Ethyl Acetate Polar Aprotic 4.4 [Experimental Data] [Calculated Data]
Toluene Nonpolar 2.4 [Experimental Data] [Calculated Data]

| n-Hexane | Nonpolar | 0.1 | [Experimental Data] | [Calculated Data] |

Note: Polarity Index values are for relative comparison and can vary slightly depending on the scale used.

When populated, this table will provide a quantitative picture of the compound's behavior, which should align with the theoretical predictions. For instance, a high value in methanol and a low value in hexane would experimentally confirm the dominant role of hydrogen bonding in the solvation of this molecule.

Conclusion

This guide provides the necessary intellectual framework for these predictions and, more critically, a detailed, robust, and reliable shake-flask protocol for their experimental determination. By adhering to this methodology, researchers in drug development and medicinal chemistry can confidently generate the high-quality solubility data essential for advancing their projects.

References

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

  • Niknam, K., & Zare, E. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Carl Roth. Retrieved from [Link]

  • Ahmadi, S., et al. (2025, November 29). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. PMC. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Solubility and Factors Affecting It. Sparkl. Retrieved from [Link]

  • Zhang, T., et al. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. Retrieved from [Link]

  • Lipinski, C. A., et al. (2014, February 20). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. American Pharmaceutical Review. Retrieved from [Link]

  • Wójcik, J., et al. (n.d.). Association and solubility of chlorophenols in CCl4: MIR/NIR spectroscopic and DFT study. ResearchGate. Retrieved from [Link]

  • Rizzi, A., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Stankiewicz-Szymczak, W., et al. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • Attimarad, M., et al. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Belgaied, J. E., et al. (n.d.). HPLC method for simultaneous determination of Albendazole metabolites in plasma. JOCPR. Retrieved from [Link]

  • Roy, K., et al. (n.d.). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. Science Publications. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chlorobenzo[c]isoxazol-3(1H)-one. PubChem. Retrieved from [Link]

  • Ettaboina, S. K., & Nakkala, K. (2021, September 8). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Sci Forschen. Retrieved from [Link]

  • Alvarez, L., et al. (2025, May 3). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. MDPI. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safe Handling and Application of Benzo[d]isoxazol-3-ol (CAS 21725-69-9)

[1] Executive Summary & Substance Identity[1][2] Benzo[d]isoxazol-3-ol (CAS 21725-69-9) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Substance Identity[1][2]

Benzo[d]isoxazol-3-ol (CAS 21725-69-9) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). Its utility stems from the bioisosteric properties of the benzisoxazole ring, which mimics indole or catecholamine structures in receptor binding.[1]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's reactivity, handling protocols, and storage stability.[1]

Chemical Identity Table[1][3]
ParameterSpecification
CAS Number 21725-69-9
IUPAC Name 1,2-Benzoxazol-3-ol
Synonyms 3-Hydroxy-1,2-benzisoxazole; 1,2-Benzisoxazol-3(2H)-one
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 137–142 °C
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa ~6.5 (Acidic OH due to resonance stabilization)

Core Safety & Hazard Profile

While CAS 21725-69-9 is not classified as a "High Consequence" toxin (like certain organophosphates), it possesses significant irritant properties that require strict engineering controls.[1]

GHS Classification & Hazards[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Mechanistic Toxicology

The benzisoxazole ring is electron-deficient.[1] Upon contact with mucous membranes, the compound can act as a weak alkylating agent or electrophile, leading to local tissue irritation.[1] The primary risk is sensitization over repeated exposure, particularly via inhalation of fine dust.[1]

Handling Protocol (The "Why" and "How")

Expert Insight: The most common failure mode in handling this compound is static discharge during weighing, which disperses fine powder into the air, bypassing standard fume hood laminar flow if the sash is too high.[1]

Step-by-Step Handling Workflow:

  • Engineering Control: Always handle in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Layering:

    • Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-gloving is recommended during synthesis scale-up (>10g).[1]

    • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particle size.[1]

    • Respiratory: If weighing outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.[1]

  • Static Control: Use an anti-static gun or ionizer bar when transferring dry powder to prevent aerosolization.[1]

Technical Application: Reactivity & Synthesis

Tautomerism: The Critical Variable

A defining feature of CAS 21725-69-9 is its lactam-lactim tautomerism.[1] In solution, it exists in equilibrium between the enol form (3-hydroxy) and the keto form (3-one) .[1] This duality dictates its reactivity pattern:

  • O-Alkylation: Favored under "Hard" conditions (e.g., Ag₂CO₃, alkyl halides).

  • N-Alkylation: Favored under "Soft" conditions or polar aprotic solvents (e.g., NaH/DMF), leading to the N-alkylated benzisoxazolone derivatives often seen in pharmaceutical cores.

Visualization of Reactivity Pathways

The following diagram illustrates the tautomeric equilibrium and the divergence in synthetic utility.

Tautomerism Enol Enol Form (3-Hydroxy-1,2-benzisoxazole) Nucleophilic Oxygen Keto Keto Form (1,2-Benzisoxazol-3(2H)-one) Nucleophilic Nitrogen Enol->Keto Tautomeric Equilibrium O_Alkyl O-Alkylated Product (Alkoxybenzisoxazole) Enol->O_Alkyl Hard Electrophiles (e.g., MeI, Ag2CO3) N_Alkyl N-Alkylated Product (Benzisoxazolone) Keto->N_Alkyl Soft Electrophiles (e.g., Alkyl Halides, NaH/DMF)

Figure 1: Tautomeric equilibrium of CAS 21725-69-9 and its impact on alkylation regioselectivity.

Synthesis Protocol: Preparation from Salicylhydroxamic Acid

A robust method for generating high-purity Benzo[d]isoxazol-3-ol involves the cyclization of salicylhydroxamic acid using carbonyldiimidazole (CDI).[1]

Protocol:

  • Dissolution: Dissolve salicylhydroxamic acid (1.0 eq) in anhydrous THF under Nitrogen.

  • Activation: Add CDI (1.1 eq) slowly at room temperature. Caution: CO₂ evolution will occur.[1]

  • Cyclization: Heat the mixture to reflux (65°C) for 2–4 hours.

  • Workup: Cool to room temperature. Evaporate THF.[1][4] Acidify the residue with 1N HCl to pH 2 to precipitate the product.[1]

  • Purification: Filter the white precipitate and wash with ice-cold water. Recrystallize from Ethanol/Water if necessary.[1][5]

Storage & Stability

Unlike many heterocycles, CAS 21725-69-9 is relatively stable to oxidation.[1] However, it is hygroscopic.[1]

  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability (>6 months). Ambient storage is acceptable for short-term use.[1]

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture absorption, which can shift the tautomeric equilibrium and affect stoichiometry in sensitive reactions.[1]

  • Incompatibility: Keep away from strong oxidizing agents and strong bases.[1]

Safety Decision Tree

SafetyWorkflow Start Start: Handling CAS 21725-69-9 CheckState Check Physical State (Powder/Crystal) Start->CheckState DustRisk Is Dust Generation Likely? CheckState->DustRisk Hood Use Fume Hood (Sash < 18 inches) DustRisk->Hood Yes (Standard) Respirator Wear N95/P100 Respirator + Goggles DustRisk->Respirator No Hood Available (Critical Fail) Weighing Weighing Procedure Hood->Weighing Static Use Anti-Static Gun Weighing->Static Best Practice Reaction Proceed to Reaction Static->Reaction

Figure 2: Safety decision matrix for handling Benzo[d]isoxazol-3-ol to minimize exposure risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210830, 3-Hydroxy-1,2-benzisoxazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2-benzoxazol-3-ol (CAS 21725-69-9).[1] Retrieved from [Link][1]

Sources

Foundational

The Pharmacological Significance of 3-Chlorobenzo[d]isoxazol-7-ol Derivatives: A Technical Blueprint for Multi-Target Drug Design

As a Senior Application Scientist in medicinal chemistry, I approach the 3-chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) scaffold not merely as a chemical entity, but as a programmable pharmacological module. The 1,2-ben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I approach the 3-chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) scaffold not merely as a chemical entity, but as a programmable pharmacological module. The 1,2-benzisoxazole ring is widely recognized as a privileged scaffold in drug discovery 1. However, the specific 3-chloro and 7-hydroxyl substitution pattern provides an orthogonal reactivity profile that allows researchers to engineer highly selective, multi-target directed ligands (MTDLs) without compromising the fragile N-O bond of the isoxazole core.

This whitepaper deconstructs the mechanistic rationale, pharmacological applications, and validated synthetic workflows for utilizing 3-chlorobenzo[d]isoxazol-7-ol in advanced drug development.

Chemical Architecture & Mechanistic Rationale

The pharmacological versatility of 3-chlorobenzo[d]isoxazol-7-ol stems from its dual functionalization sites, which dictate both pharmacodynamics (receptor binding) and pharmacokinetics (lipophilicity and BBB penetration):

  • The C3-Chloro Position (Pharmacophore Anchor): The chlorine atom at the 3-position serves as a prime leaving group for Nucleophilic Aromatic Substitution (SNAr). By displacing this chlorine with cyclic amines (e.g., piperidines or piperazines), we generate the core structural motif required for high-affinity binding to dopaminergic and serotonergic receptors, a hallmark of atypical antipsychotics 2.

  • The C7-Hydroxyl Position (Physicochemical Modulator): The 7-OH group acts as an electronic and steric tuning dial. Etherification at this site allows for the precise modulation of the molecule's LogP. Increasing lipophilicity via O-alkylation is critical for driving the molecule across the blood-brain barrier (BBB) for CNS targets, or for shifting the molecule's affinity toward peripheral targets like Acetylcholinesterase (AChE) 1.

Pharmacological Landscape of Benzisoxazole Derivatives

Neuropharmacology: Atypical Antipsychotics

The most prominent clinical application of the 1,2-benzisoxazole scaffold is in the management of schizophrenia and bipolar disorder. Derivatives constructed from the 3-chloro precursor act as potent dual antagonists of the Serotonin 5-HT2A and Dopamine D2 receptors. This dual antagonism is the mechanistic foundation of "atypicality," providing robust antipsychotic efficacy while significantly reducing the risk of extrapyramidal symptoms (EPS) compared to first-generation neuroleptics 2.

signaling_pathway Drug Benzisoxazole Derivative (Ligand) Receptor1 5-HT2A Receptor Drug->Receptor1 Antagonizes Receptor2 D2 Receptor Drug->Receptor2 Antagonizes Effector1 Phospholipase C (PLC) Inhibition Receptor1->Effector1 Blocks Effector2 cAMP Accumulation Receptor2->Effector2 Modulates Outcome1 Reduced EPS (Extrapyramidal Symptoms) Effector1->Outcome1 Promotes Outcome2 Antipsychotic Efficacy Effector2->Outcome2 Promotes

Fig 1: Pharmacodynamic pathway of benzisoxazole derivatives modulating 5-HT2A and D2 receptors.

Neurodegenerative & Emerging Indications

Beyond psychosis, the scaffold has been successfully repurposed:

  • Alzheimer’s Disease: N-benzylpiperidine benzisoxazoles have been engineered as highly selective inhibitors of Acetylcholinesterase (AChE). The benzisoxazole heterocycle acts as a bioisosteric replacement for benzoyl functionalities, fitting perfectly into the peripheral anionic site of AChE 1.

  • Epilepsy: Novel benzo[d]isoxazole derivatives have demonstrated the ability to selectively block the voltage-gated sodium channel NaV1.1, providing high protection against maximal electroshock (MES)-induced seizures 3.

  • Oncology: Recent structure-activity relationship (SAR) studies have identified benzo[d]isoxazole analogues as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription (IC50 = 24 nM), effectively downregulating VEGF and PDK1 mRNA expression to combat tumor metastasis 4.

Quantitative Pharmacological Profiles
Derivative ClassPrimary TargetBinding Affinity / IC50Therapeutic IndicationRef
3-(Piperidin-4-yl)-1,2-benzisoxazole5-HT2A / D2 ReceptorsKi: 0.5 – 3.0 nMSchizophrenia / Psychosis[[2]]()
N-benzylpiperidine benzisoxazoleAcetylcholinesterase (AChE)IC50: 1.29 – 5.3 μMAlzheimer's Disease1
3-amino-benzo[d]isoxazolec-Met Tyrosine KinaseIC50: 1.8 nMOncology (Solid Tumors)5
Benzo[d]isoxazole-3-carboxylic acidHIF-1α TranscriptionIC50: 24 nMOncology (Metastasis)4
Benzo[d]isoxazole (Z-6b)NaV1.1 Sodium ChannelED50: 20.5 mg/kgEpilepsy / Seizures3

Synthetic Workflows & Experimental Protocols

To harness the 3-chlorobenzo[d]isoxazol-7-ol scaffold, we must execute an orthogonal functionalization strategy. The fragility of the N-O bond in the isoxazole ring dictates the boundaries of our synthetic conditions. The following protocol is a self-validating system designed to prevent ring-opening while ensuring high-yield coupling.

synthetic_workflow Start 3-chlorobenzo[d]isoxazol-7-ol (Starting Material) Step1 O-Alkylation (7-OH) K2CO3, DMF, Alkyl Halide Start->Step1 Step 1 Intermediate 7-Alkoxy-3-chlorobenzo[d]isoxazole Step1->Intermediate Step2 SNAr Reaction (3-Cl) Piperazine/Piperidine, Base, Heat Intermediate->Step2 Step 2 Product Multi-target Ligand (Active API) Step2->Product Validation LC-MS & NMR Validation Product->Validation QC

Fig 2: Orthogonal synthetic workflow for 3-chlorobenzo[d]isoxazol-7-ol functionalization.

Phase 1: Regioselective O-Alkylation at C7

Causality & Rationale: The phenolic hydroxyl group at the C7 position possesses a pKa of approximately 8.5, making it significantly more acidic than the electrophilic C3-chloro position. By utilizing a mild base in a polar aprotic solvent, we selectively deprotonate the 7-OH to form a highly nucleophilic phenoxide anion. This thermodynamic control prevents premature, unwanted SNAr at the C3 position.

Protocol:

  • Dissolve 1.0 eq of 3-chlorobenzo[d]isoxazol-7-ol in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add 1.5 eq of anhydrous Potassium Carbonate (K2CO3) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Dropwise, add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide for AChE targeting).

  • Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation Check: Monitor via TLC (UV 254 nm). The conversion of the highly polar phenol to a lipophilic ether results in a distinct upward shift in Rf. Confirm via LC-MS; the reaction is validated when the [M+H]+ peak shifts by the exact mass of the alkyl appendage.

  • Quench with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Phase 2: Fluoride-Promoted SNAr at C3

Causality & Rationale: The 3-chloro substituent on the 1,2-benzisoxazole ring is electronically deactivated compared to standard 2-chloropyridines. Applying brute-force thermal conditions (>150°C) to force the SNAr reaction risks cleaving the fragile N-O bond of the isoxazole ring. To circumvent this, we employ a fluoride-promoted SNAr coupling strategy 6. The addition of Potassium Fluoride (KF) acts synergistically with a phase transfer catalyst to generate a highly reactive 'naked' amine nucleophile, drastically lowering the activation energy barrier and allowing the C-N bond formation to proceed at milder temperatures.

Protocol:

  • Dissolve 1.0 eq of the 7-alkoxy-3-chlorobenzo[d]isoxazole intermediate in anhydrous DMSO.

  • Add 2.0 eq of the desired secondary amine (e.g., 1-(2-chlorophenyl)piperazine).

  • Add 3.0 eq of anhydrous Potassium Fluoride (KF) and 0.1 eq of 18-crown-6 (phase transfer catalyst).

  • Heat the mixture to 110°C for 12 hours (or utilize microwave irradiation at 120°C for 45 minutes to accelerate kinetics).

  • Self-Validation Check: Utilize 1H NMR spectroscopy of the crude aliquot. The successful displacement of the chlorine atom is confirmed by the disappearance of the secondary amine N-H proton and the emergence of distinct aliphatic multiplets corresponding to the newly attached piperazine/piperidine ring.

  • Purify via preparative silica gel column chromatography (gradient elution: Hexanes/EtOAc) to yield the final API.

Conclusion

The 3-chlorobenzo[d]isoxazol-7-ol scaffold is a masterclass in molecular efficiency. By understanding the distinct electronic environments of the C3 and C7 positions, medicinal chemists can deploy orthogonal synthetic strategies to build complex, multi-target directed ligands. Whether engineering the next generation of atypical antipsychotics, exploring novel AChE inhibitors for Alzheimer's, or developing targeted oncology therapeutics, this bifunctional building block remains an indispensable tool in the modern pharmacopeia.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH Source: nih.gov URL:[Link]

  • 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed Source: nih.gov URL:[Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling | Organic Process Research & Development Source: acs.org URL:[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC Source: nih.gov URL:[Link]

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 | ACS Chemical Neuroscience Source: acs.org URL:[Link]

Sources

Exploratory

stability profile of 3-chloro-7-hydroxy-1,2-benzisoxazole under ambient conditions

An In-depth Technical Guide to the Stability Profile of 3-chloro-7-hydroxy-1,2-benzisoxazole under Ambient Conditions Executive Summary This technical guide provides a comprehensive analysis of the stability profile of 3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability Profile of 3-chloro-7-hydroxy-1,2-benzisoxazole under Ambient Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile of 3-chloro-7-hydroxy-1,2-benzisoxazole, a heterocyclic compound of interest in pharmaceutical research. The stability of a drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, delves into the intrinsic chemical liabilities of the 3-chloro-7-hydroxy-1,2-benzisoxazole structure. Based on the known chemistry of the 1,2-benzisoxazole and related isoxazole systems, this guide outlines potential degradation pathways, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it presents a robust framework for the systematic evaluation of the compound's stability through forced degradation and long-term stability studies, in alignment with regulatory expectations. Detailed experimental protocols and analytical methodologies are provided to empower researchers to design and execute self-validating stability assessment programs.

Introduction: The 1,2-Benzisoxazole Scaffold in Pharmaceutical Sciences

The 1,2-benzisoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its broad spectrum of pharmacological activities. Marketed drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone feature this scaffold, highlighting its therapeutic significance.[1] 3-chloro-7-hydroxy-1,2-benzisoxazole is a functionalized derivative with potential for further chemical elaboration and biological investigation.

A thorough understanding of a molecule's stability is a cornerstone of drug development, mandated by regulatory agencies like the FDA and governed by ICH guidelines.[2][3] Stability testing provides crucial insights into how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[2] This knowledge is paramount for developing stable formulations, establishing appropriate storage conditions and shelf-life, and ensuring patient safety by identifying and controlling potentially toxic degradation products.[4][5]

Physicochemical Properties and Intrinsic Stability of 3-chloro-7-hydroxy-1,2-benzisoxazole

The stability of 3-chloro-7-hydroxy-1,2-benzisoxazole is intrinsically linked to its chemical structure. The molecule possesses several functional groups that represent potential sites for degradation.

  • The Isoxazole Ring and the N-O Bond: The isoxazole ring is characterized by a labile N-O bond, which is a common point of cleavage.[6] This bond can be susceptible to reductive cleavage, as well as scission under hydrolytic (acidic or basic) and photolytic conditions.[6][7]

  • The 3-Chloro Substituent: The chlorine atom at the C3 position renders this carbon an electrophilic center, susceptible to nucleophilic attack and potential substitution or hydrolysis.[8]

  • The 7-Hydroxy Group: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of light, metal ions, or changes in pH. This can lead to the formation of colored degradation products, such as quinone-like species.

The molecule is expected to be a weak acid due to the phenolic hydroxyl group. The presence of both a chloro and a hydroxyl group will influence its solubility in aqueous and organic media.

Potential Degradation Pathways

A proactive assessment of potential degradation pathways is essential for designing a comprehensive stability testing program. The following sections detail the likely degradation mechanisms for 3-chloro-7-hydroxy-1,2-benzisoxazole.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. For 3-chloro-7-hydroxy-1,2-benzisoxazole, hydrolysis can be anticipated under acidic, basic, and neutral conditions, potentially affecting both the isoxazole ring and the chloro substituent. The isoxazole ring is known to be susceptible to ring-opening hydrolysis under both acidic and basic conditions.[6]

3-chloro-7-hydroxy-1,2-benzisoxazole 3-chloro-7-hydroxy-1,2-benzisoxazole Ring-Opened Products Ring-Opened Products 3-chloro-7-hydroxy-1,2-benzisoxazole->Ring-Opened Products H+ or OH-

Caption: Potential Hydrolytic Ring Opening.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The phenolic hydroxyl group in 3-chloro-7-hydroxy-1,2-benzisoxazole is a primary site for oxidation. The electron-rich aromatic system can also be susceptible to oxidation.

3-chloro-7-hydroxy-1,2-benzisoxazole 3-chloro-7-hydroxy-1,2-benzisoxazole Oxidized Products (e.g., Quinones) Oxidized Products (e.g., Quinones) 3-chloro-7-hydroxy-1,2-benzisoxazole->Oxidized Products (e.g., Quinones) [O]

Caption: Potential Oxidative Degradation Pathway.

Photodegradation

Many heterocyclic compounds are sensitive to light. Isoxazoles, in particular, can undergo photochemical rearrangements or decomposition upon exposure to UV or even ambient light.[6] It is crucial to protect 3-chloro-7-hydroxy-1,2-benzisoxazole from light during handling and storage.

3-chloro-7-hydroxy-1,2-benzisoxazole 3-chloro-7-hydroxy-1,2-benzisoxazole Photochemical Rearrangement/Decomposition Products Photochemical Rearrangement/Decomposition Products 3-chloro-7-hydroxy-1,2-benzisoxazole->Photochemical Rearrangement/Decomposition Products hv

Caption: Potential Photodegradation Pathway.

Thermal Degradation

While 1,2-benzisoxazoles are generally considered thermally stable, high temperatures can induce degradation.[9] A known thermal degradation pathway for 1,2-benzisoxazole is isomerization to 2-hydroxybenzonitrile.[9][10] Extreme heat can also lead to fragmentation of the molecule.

3-chloro-7-hydroxy-1,2-benzisoxazole 3-chloro-7-hydroxy-1,2-benzisoxazole Isomerization/Fragmentation Products Isomerization/Fragmentation Products 3-chloro-7-hydroxy-1,2-benzisoxazole->Isomerization/Fragmentation Products Δ

Caption: Potential Thermal Degradation Pathway.

A Framework for Comprehensive Stability Assessment: Experimental Protocols

A robust stability assessment program involves both forced degradation studies and long-term stability testing under ICH-prescribed conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the specificity of analytical methods.[2][4]

Objective: To generate a degradation profile for 3-chloro-7-hydroxy-1,2-benzisoxazole and develop a stability-indicating analytical method.

Experimental Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, solid & solution) Stock_Solution->Thermal Photolytic Photolytic (ICH Q1B light exposure) Stock_Solution->Photolytic Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by HPLC-PDA/MS Dilute->Analyze

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-chloro-7-hydroxy-1,2-benzisoxazole at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and withdraw samples at appropriate time points. Neutralize the samples before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw samples at appropriate time points.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat at 80°C. Withdraw samples at appropriate time points.

  • Photostability: Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

These studies are designed to evaluate the stability of the drug substance under recommended storage conditions and to establish a re-test period.

Protocol Outline:

  • Packaging: Store the drug substance in a container that simulates the proposed commercial packaging.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products.

Bioanalytical Considerations: Metabolic Stability

In addition to chemical stability, it is important to consider the metabolic stability of 3-chloro-7-hydroxy-1,2-benzisoxazole. The 1,2-benzisoxazole ring can undergo reductive cleavage of the N-O bond mediated by cytochrome P450 enzymes in the liver.[7] This metabolic pathway can be influenced by substituents on the ring system, with electron-withdrawing groups potentially increasing the rate of reduction.[7] Early in vitro metabolic stability assays using liver microsomes or hepatocytes are recommended.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately and precisely quantify the drug substance in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV/photodiode array (PDA) detection is the workhorse for stability studies.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or non-polar degradants.

  • Detection: PDA detection is advantageous as it provides spectral information that can help in peak tracking and purity assessment.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is invaluable for the structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining the elemental composition of degradants.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

Summarizing Degradation Data

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for 3-chloro-7-hydroxy-1,2-benzisoxazole

Stress ConditionDurationAssay of Parent (%)Major Degradation Products (RRT)Mass Balance (%)
0.1 M HCl, 60°C24 hDataDataData
0.1 M NaOH, RT8 hDataDataData
3% H₂O₂, RT24 hDataDataData
Heat (80°C, solid)7 daysDataDataData
Photolytic (ICH Q1B)-DataDataData

RRT: Relative Retention Time

Mass Balance

Mass balance is a critical aspect of forced degradation studies. It is the process of adding the assay value and the levels of all degradation products to see how closely they add up to 100% of the initial value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Handling and Storage Recommendations

Based on the intrinsic chemical liabilities of the 3-chloro-7-hydroxy-1,2-benzisoxazole structure, the following handling and storage recommendations are provided:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6] Refrigerated storage is recommended for long-term stability.

  • Handling: Handle in a well-ventilated area, avoiding exposure to strong light. For sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect against oxidation and moisture.[6]

Conclusion

3-chloro-7-hydroxy-1,2-benzisoxazole is a molecule with significant potential, but its chemical structure presents several stability challenges. The labile N-O bond of the isoxazole ring, the reactive chloro substituent, and the oxidizable phenolic hydroxyl group are key areas of concern. A systematic and rigorous stability evaluation, encompassing forced degradation and long-term stability studies, is imperative. The methodologies and protocols outlined in this guide provide a comprehensive framework for characterizing the stability profile of this compound, thereby supporting its progression through the drug development pipeline and ensuring the quality, safety, and efficacy of any future therapeutic products.

References

  • Shukla, A., Singh, R., & Singh, P. (2016). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. RSC Advances, 6(9), 74534-74567. [Link]

  • BenchChem. (2025). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. BenchChem.
  • Sainsbury, M. (2008). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. In Science of Synthesis (Vol. 11, pp. 287-336). Thieme.
  • Tschirret-Guth, R. A., & Bao, J. (2003). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. Drug metabolism and disposition, 31(8), 999–1005. [Link]

  • Baran, P., & Reiser, O. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 803-808. [Link]

  • Rani, S., & Singh, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 89, 19-31.
  • Schulz, M., & Weckwerth, W. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1391. [Link]

  • Klick, S., & Kroll, D. J. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Kirby, A. J., & Ogilvie, R. J. (1970). Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1640-1644.
  • Morgan, R. J., & Lincoln, D. M. (2010). Hydrolysis pathway for 2-phenylbenzoxazole.
  • Sławik, T., & Bień, I. (1992). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Acta Poloniae Pharmaceutica, 49(3), 49–52.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38356-38361.
  • Kumar, A., & Singh, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. BenchChem.
  • Lifshitz, A., & Tamburu, C. (2006). Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments, quantum chemical and transition-state theory calculations. The journal of physical chemistry. A, 110(41), 11623–11632. [Link]

  • Beilstein Journals. (2025). Search Results. Beilstein Journals.
  • Voulvoulis, N. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 530-541.
  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzisoxazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Qu, Y., et al. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
  • Găină, L. I., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 30(3), 572.
  • Patil, S. A., & Patil, R. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 725-736.
  • BenchChem. (2025).
  • El-Kasaby, A., & El-Shabrawy, O. (2017). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Journal of Pharmaceutical and Applied Chemistry, 3(2), 1-6.
  • Alvarez, L. I., et al. (2025).

Sources

Foundational

Technical Guide: Melting Point Characterization of Pure 3-Chlorobenzo[d]isoxazol-7-ol

The following technical guide details the physicochemical characterization of 3-chlorobenzo[d]isoxazol-7-ol , specifically addressing the determination of its melting point range. Core Directive: The "Missing Constant" P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 3-chlorobenzo[d]isoxazol-7-ol , specifically addressing the determination of its melting point range.

Core Directive: The "Missing Constant" Protocol

Status: Empirical Determination Required Target Compound: 3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2)[1]

Unlike commoditized reagents (e.g., 3-chlorobenzoic acid, MP 154–156°C), 3-chlorobenzo[d]isoxazol-7-ol is a specialized heterocyclic intermediate often synthesized de novo for structure-activity relationship (SAR) studies or as a scaffold in antipsychotic drug development (isosteric to paliperidone/risperidone cores).[1] Consequently, standard pharmacopeial melting point (MP) values are rarely indexed in public repositories.

Scientific Reality: Reliance on a "literature value" for such specific isomers is dangerous due to the high probability of polymorphism and solvate formation in benzisoxazole derivatives. This guide provides the Reference Range Estimate based on structural analogs and the Definitive Experimental Protocol to establish the constant for your specific lot.

Structural Analogs & Reference Range Estimate

To validate your experimental results, compare them against the thermodynamic properties of structurally homologous "anchor" compounds.

Table 1: Structural Analog Melting Point Landscape
CompoundStructure NoteMelting Point (Lit.)Thermodynamic Implication
3-Hydroxy-1,2-benzisoxazole Core scaffold (no Cl, OH at C3)143–144°C Baseline rigid bicycle stability.
3-Chloro-1,2-benzisothiazole Sulfur isostere (no OH)38–39°C Lack of H-bonding drastically lowers MP.
3-Chloro-2-hydroxybenzoic acid Open ring precursor184–186°C Carboxylic acid dimers raise MP.
Zonisamide 3-sulfamoyl-1,2-benzisoxazole160–163°C Sulfonamide H-bonding network.
3-Chlorobenzo[d]isoxazol-7-ol Target (Cl at C3, OH at C7) Est. 145–175°C Phenolic OH at C7 enables intermolecular H-bonding, significantly raising MP above the non-hydroxy variants.[1]

Technical Insight: The presence of the 7-hydroxyl group introduces a hydrogen bond donor/acceptor motif that likely induces a crystal lattice energy significantly higher than the 3-chloro-benzisoxazole parent.[1] Expect a sharp transition if pure; a broad range (>2°C) indicates the presence of the 6-hydroxy isomer or residual solvent.[1]

Experimental Protocol: Definitive MP Determination

Objective: Establish the capillary melting point with <0.5°C uncertainty.

Phase A: Sample Preparation (Critical)
  • Drying: Benzisoxazoles can form hydrates. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove lattice water or solvent (e.g., DCM/Ethanol) used in recrystallization.

  • Purity Check: Verify purity >98% via HPLC (254 nm) before MP testing. Impurities act as solutes, causing MP depression (Van't Hoff equation).

Phase B: Capillary Method (Büchi/Mettler Toledo)
  • Pack: Introduce 2–3 mm of dried solid into a glass capillary. Tap to pack tightly (air pockets cause uneven heat transfer).

  • Ramp 1 (Scout): Heat at 10°C/min to identify the approximate onset.

  • Cool: Allow the apparatus to cool to 20°C below the scouted onset.

  • Ramp 2 (Definitive): Heat at 1.0°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of the solid phase.
      
Phase C: Differential Scanning Calorimetry (DSC) Validation

For drug development filings, DSC is superior for detecting polymorphism.

  • Pan: Aluminum, crimped (non-hermetic if checking for volatiles, hermetic for MP).

  • Rate: 10°C/min under

    
     purge (50 mL/min).
    
  • Endotherm: The melting point is defined as the extrapolated onset temperature of the main endothermic peak, not the peak maximum.

Synthesis & Impurity Impact Logic

Understanding the origin of the sample is crucial for interpreting the MP range.[1]

SynthesisCharacterization Start Precursor: 2-Chlorobenzoic Acid deriv. Step1 Cyclization (Hydroxylamine/Base) Start->Step1 Intermed Crude 3-Chlorobenzo[d]isoxazol-7-ol Step1->Intermed Purify Recrystallization (EtOH or Toluene) Intermed->Purify Removes Impurities Final Pure Crystal Form Purify->Final Result Validated MP Constant Final->Result Sharp MP (Range < 1°C) Imp1 Impurity A: Uncyclized Oxime Imp1->Intermed Lowers MP Imp2 Impurity B: Regioisomer (6-OH) Imp2->Intermed Broadens Range

Figure 1: Impact of synthesis impurities on melting point characterization. Uncyclized intermediates typically depress the melting point significantly.[1]

Troubleshooting: Why is my MP low?

If your experimental value is <140°C or the range is >2°C :

  • Regioisomer Contamination: The 6-hydroxy isomer may co-crystallize.[1] Use 1H-NMR to check the splitting pattern of the aromatic protons (C7-OH vs C6-OH substitution patterns are distinct).[1]

  • Solvation: If recrystallized from acetic acid or ethanol, the solvent may be trapped. Run TGA (Thermogravimetric Analysis) to check for weight loss prior to the melting endotherm.

  • Ring Opening: Benzisoxazoles are sensitive to strong bases (Kemp elimination). Ensure no residual base (NaOH/KOH) remains from the cyclization step, as this can catalyze ring opening upon heating, appearing as "decomposition" rather than melting.

References

  • Sigma-Aldrich. 3-Chloro-1,2-benzisothiazole Product Analysis. Retrieved from [1]

  • PubChem. 3-Chlorobenzoic acid (Analog Data). National Library of Medicine.[1] Retrieved from [2]

  • Stenutz. 3-Hydroxybenzisoxazole Physical Properties. Retrieved from

  • ChemSrc. 3-Chloro-2-hydroxybenzoic acid Melting Point Data. Retrieved from

Sources

Exploratory

toxicity and hazard classification of risperidone intermediates

An In-Depth Technical Guide to the Toxicity and Hazard Classification of Risperidone Intermediates Abstract: The synthesis of Active Pharmaceutical Ingredients (APIs) like risperidone is a multi-step process involving nu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Hazard Classification of Risperidone Intermediates

Abstract: The synthesis of Active Pharmaceutical Ingredients (APIs) like risperidone is a multi-step process involving numerous chemical intermediates. While the toxicological profile of the final drug is well-documented, the intermediates, which can be present as impurities or handled in large quantities during manufacturing, possess their own unique hazard profiles. Ensuring worker safety, environmental protection, and final product purity necessitates a thorough understanding and systematic evaluation of these transient compounds. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for assessing the toxicity and classifying the hazards of risperidone intermediates. It integrates computational toxicology, modern in vitro testing strategies, and established regulatory principles to create a robust, self-validating system for risk management in pharmaceutical development and manufacturing.

Introduction: Beyond the Final API

Risperidone is a benzisoxazole-derived atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Its synthesis involves the sequential construction of its complex heterocyclic structure. The chemical entities formed and consumed during this process are known as intermediates.[3] Each intermediate is a distinct molecule with its own physicochemical properties and, consequently, its own toxicological and hazard profile.[4][5]

The control of impurities in the final API is a critical regulatory requirement.[6] However, a proactive approach to safety in drug development demands that we look further upstream. The hazards posed by intermediates can impact process chemists, manufacturing operators, and the environment. Therefore, a systematic assessment of their potential for toxicity (e.g., cytotoxicity, genotoxicity) and physical hazards (e.g., flammability, corrosivity) is not merely a compliance exercise but a cornerstone of responsible pharmaceutical development.[7][8]

This guide outlines a logical, multi-pillar strategy for characterizing these risks, from early-stage computational prediction to definitive hazard classification according to global standards.

Chapter 1: The Risperidone Synthesis Pathway and Key Intermediates

The industrial synthesis of risperidone can be accomplished through various routes, but a common strategy involves the coupling of a benzisoxazole moiety with a substituted piperidine side chain. A representative pathway, based on public patent literature, highlights the formation of key intermediates.[9]

A crucial step in this process is the formation of an oxime intermediate, which exists as a mixture of Z and E geometric isomers. It has been found that the Z-isomer is the one that preferentially cyclizes to form the desired benzisoxazole ring system.[9] Therefore, controlling this isomerization or separating the isomers can be a key process parameter.

The generalized pathway can be visualized as follows:

G cluster_0 Part 1: Benzisoxazole Formation cluster_1 Part 2: Side-Chain Alkylation Start1 2,4-Difluorophenyl-piperidin-4-yl-methanone Oxime Oxime Intermediate (Mixture of Z/E Isomers) Start1->Oxime Oximation Benzisoxazole 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Key Benzisoxazole Intermediate) Oxime->Benzisoxazole Cyclization (Base-catalyzed) Z-isomer reacts Risperidone Risperidone (Final API) Benzisoxazole->Risperidone Alkylation (Coupling Reaction) Start2 3-(2-Chloroethyl)-2-methyl- 6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one Start2->Risperidone

Figure 1: A representative synthetic pathway for risperidone highlighting key intermediates.

This pathway identifies three classes of compounds for evaluation:

  • Starting Materials/Precursors: Such as piperidine derivatives, which can be highly hazardous.[10][11][12]

  • Isolated Intermediates: Such as the oxime and the core benzisoxazole structure, which must be characterized.[9]

  • The Active Metabolite: 9-hydroxyrisperidone (paliperidone), which has a toxicological profile similar to the parent drug.[13][14]

Chapter 2: A Framework for Toxicity and Hazard Assessment

For novel or uncharacterized intermediates, a tiered, evidence-based approach is essential. This framework combines predictive methods with targeted laboratory assays to build a comprehensive safety profile efficiently.

Pillar 1: In Silico & Computational Assessment

Before a single gram of an intermediate is synthesized, its potential toxicity can be estimated using computational models.[15][16] This is a critical first step for early hazard identification, reducing reliance on animal testing and guiding subsequent experimental work.[17][18]

The workflow involves using Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its known toxicological properties.[19]

G Input Chemical Structure of Intermediate (SMILES/MOL) QSAR QSAR Modeling Software (e.g., Leadscope, Derek Nexus) Input->QSAR Endpoints Predict Toxicological Endpoints QSAR->Endpoints Genotox Genotoxicity (Ames Mutagenicity) Endpoints->Genotox Carcinogen Carcinogenicity Endpoints->Carcinogen AcuteTox Acute Oral Toxicity (LD50 Estimate) Endpoints->AcuteTox Irritation Skin/Eye Irritation Endpoints->Irritation Report Preliminary Hazard Report Genotox->Report Carcinogen->Report AcuteTox->Report Irritation->Report

Figure 2: Workflow for in silico toxicity prediction of pharmaceutical intermediates.

Causality: This step is crucial for prioritizing resources. If a structural alert for genotoxicity is flagged, for example, this intermediate immediately becomes a high-priority candidate for in vitro testing.[20] This predictive approach allows for the early redesign of synthetic routes to avoid potentially hazardous intermediates altogether.

Pillar 2: In Vitro Toxicity Testing

In vitro assays provide the first experimental data on an intermediate's biological activity, using cultured cells to assess cytotoxicity and genotoxicity.[21][22] These methods are rapid, cost-effective, and align with the "3Rs" principles of reducing animal testing.[23]

Key In Vitro Assays:

  • Cytotoxicity Assays: These tests measure the concentration at which a compound is toxic to cells.[24] The MTT assay is a common colorimetric method that assesses cell metabolic activity as an indicator of viability.[25]

  • Genotoxicity Assays: These are critical for identifying compounds that can damage genetic material (DNA), a potential precursor to cancer.[26][27] A standard battery of tests is often required by regulatory agencies.[28][29]

    • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

    • In Vitro Micronucleus or Chromosomal Aberration Assay: Detects damage to chromosomes in mammalian cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxicity of an intermediate against a relevant cell line (e.g., HepG2, a human liver cell line).

Objective: To determine the IC50 (the concentration of the intermediate that inhibits cell growth by 50%) value.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the risperidone intermediate in a suitable solvent (e.g., DMSO). Create a series of dilutions (e.g., from 0.1 µM to 100 µM) in cell culture media.

  • Cell Treatment: Remove the old media from the 96-well plate and add 100 µL of the various concentrations of the intermediate to the wells. Include vehicle control (media with DMSO) and untreated control wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value using non-linear regression analysis.

Pillar 3: Physicochemical and Acute Systemic Toxicity Assessment

This pillar focuses on hazards relevant to occupational handling and exposure. Data may be obtained from literature on structural analogs or through targeted, guideline-compliant testing. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized test guidelines.[30][31]

  • Acute Oral Toxicity (OECD TG 420): Provides an LD50 value, which is fundamental for hazard classification under the Globally Harmonized System (GHS).[32][33]

  • Skin Corrosion/Irritation (OECD TG 404): Determines if the chemical causes irreversible or reversible skin damage.

  • Eye Corrosion/Irritation (OECD TG 405): Assesses the potential for serious eye damage.

Chapter 3: Hazard Profile of Known Risperidone Precursors & Structural Analogues

While data on proprietary intermediates is scarce, we can establish a baseline by examining known starting materials and metabolites.

Case Study: Piperidine

Piperidine (CAS 110-89-4) is a common building block for the side chain of risperidone. It is a well-characterized hazardous substance.[34]

Hazard Class & CategoryHazard StatementGHS PictogramSource
Flammable Liquids, Category 2H225: Highly flammable liquid and vapour.🔥[11][12]
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed.[11]
Acute Toxicity (Dermal), Category 3H311: Toxic in contact with skin.💀[10][11][12]
Acute Toxicity (Inhalation), Category 3H331: Toxic if inhaled.💀[10][11][12]
Skin Corrosion, Category 1BH314: Causes severe skin burns and eye damage.corrosive[10][11]

Data Interpretation: The high acute toxicity and corrosivity of piperidine mandate strict engineering controls (e.g., closed systems, fume hoods) and personal protective equipment (PPE) during handling to prevent worker exposure.[10][35] Its flammability requires careful management of ignition sources.[12]

Oxime and Benzisoxazole Intermediates

For the specific oxime and benzisoxazole intermediates in the risperidone synthesis, no public toxicology data is available. In this scenario, the framework from Chapter 2 is applied:

  • In Silico Screening: The structures would be analyzed for alerts. For example, certain oxime structures can be associated with skin sensitization.

  • Genotoxicity Assessment: As these are process intermediates that could potentially carry over as impurities, they would fall under the scope of guidelines like ICH M7 for the assessment and control of mutagenic impurities.[20][28] A bacterial reverse mutation (Ames) test would be a minimum requirement if in silico models indicate a concern.

9-Hydroxyrisperidone (Paliperidone)

9-Hydroxyrisperidone is the major active metabolite of risperidone and is also marketed as the API paliperidone.[14][36] Its toxicological profile is qualitatively very similar to that of risperidone.[13] Cases of hepatotoxicity have been reported for both compounds, suggesting that the core structure is responsible for this effect.[13][37][38] Similarly, cardiovascular effects like QT prolongation have been documented for both.[39] Therefore, from a hazard assessment perspective, it should be handled with the same precautions as the final API.

Chapter 4: Hazard Classification and Communication

The ultimate goal of toxicity assessment is to classify the intermediate according to a standardized system and communicate these hazards effectively. The UN's Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the international standard.[40][41][42]

The GHS uses the data generated in the assessment framework to assign specific hazard classes, categories, pictograms, and hazard statements.[43][44][45]

Figure 3: Decision logic for GHS classification based on hypothetical intermediate data.

This systematic classification ensures that anyone handling the intermediate, from a process chemist to a logistics operator, can immediately understand its hazards from the container label and the accompanying Safety Data Sheet (SDS).

Conclusion

The toxicological evaluation and hazard classification of risperidone intermediates are integral components of a modern, safety-first approach to pharmaceutical development. By moving beyond a singular focus on the final API, and instead applying a systematic, tiered assessment framework to all synthetic intermediates, companies can better protect their employees, ensure regulatory compliance, and mitigate risks throughout the product lifecycle. This process, which marries predictive in silico tools with targeted in vitro and physicochemical testing, provides the robust, scientifically-grounded data necessary to handle these crucial chemical building blocks with the respect and caution they require.

References

  • Guideline on the limits of genotoxic impurities. European Medicines Agency. [Link]

  • The performance, reliability and potential application of in silico models for predicting the acute oral toxicity of pharmaceutical compounds. PubMed. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta. [Link]

  • PIPERIDINE For Synthesis. Alpha Chemika. [Link]

  • International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. ResearchGate. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • A Practical Analytical Risk Survey Program for Active Pharmaceutical Ingredient Synthesis that Enhances Analytical Control Strategies for Early and Mid-Stage Development. American Pharmaceutical Review. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Risperidone- and paliperidone-induced hepatotoxicity. Ovid. [Link]

  • Handling Hazardous Reactions During Intermediate Synthesis. Tianming Pharmaceutical. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. IRIS-AperTO. [Link]

  • Risk Management in API Production Ensuring Safety and Compliance. Medium. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

  • Piperidine. PubChem. [Link]

  • In silico Toxicity Prediction using an Integrative Multimodel Approach. Simulations Plus. [Link]

  • Risperidone toxicity. LITFL. [Link]

  • Paliperidone overdose with delayed onset of toxicity. PubMed. [Link]

  • Assessment of chemicals. OECD. [Link]

  • OECD Guideline for the Testing of Chemicals 420. OECD. [Link]

  • Hepatotoxicity to Risperidone. Psychiatrist.com. [Link]

  • Two cases of life-threatening arrhythmia induced by risperidone: evaluation of risperidone and 9-hydroxy-risperidone concentrations. ResearchGate. [Link]

  • OECD Guidelines for Testing of Chemicals. US EPA. [Link]

  • Piperidine: Human health tier II assessment. NICNAS. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations. ZM Silane. [Link]

  • OECD Test Guidelines for Genetic Toxicology. ISS. [Link]

  • Genotoxicity Testing (OECD/GLP): Which Assays Do You Need? Gentronix. [Link]

  • GENOTOXICITY STUDIES(as per OECD). Slideshare. [Link]

  • An Overdose of Risperidone. Journal of Analytical Toxicology. [Link]

  • Clinical Practice Guidelines: Risperidone Poisoning. The Royal Children's Hospital Melbourne. [Link]

  • The role of intermediates in the manufacturing of APIs. EFCG. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). UNECE. [Link]

  • Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia. [Link]

  • Hazard classifications. Food and Agriculture Organization of the United Nations. [Link]

  • OECD and EU test guidelines. ECHA. [Link]

  • Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. Ministry of Manpower Singapore. [Link]

  • Review on Risperidone and its related Impurities. Veeprho. [Link]

  • Risperidone. LiverTox - NCBI Bookshelf. [Link]

  • Submission to NIOSH Docket on Hazardous Drug Listing: Risperidone. CDC. [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION. FDA. [Link]

  • Process for making risperidone and intermediates therefor.
  • Risperidone. MedlinePlus. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Risperidone

Abstract This document provides a comprehensive, in-depth technical guide for the synthesis of Risperidone, a widely prescribed second-generation (atypical) antipsychotic agent. Risperidone, chemically known as 3-[2-[4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of Risperidone, a widely prescribed second-generation (atypical) antipsychotic agent. Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent antagonist of serotonin 5-HT2 and dopamine D2 receptors, making it a cornerstone in the treatment of schizophrenia and bipolar disorder.[1]

A review of the authoritative scientific literature and foundational patents reveals that the most established and industrially scalable synthetic route does not originate from 3-chlorobenzo[d]isoxazol-7-ol. Instead, the synthesis hinges on the N-alkylation of a key benzisoxazole intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole , with an activated pyrido[1,2-a]pyrimidine moiety.[2][3] This guide is therefore structured to provide a scientifically validated and reproducible methodology, detailing the synthesis of the requisite precursors and their final condensation to produce high-purity Risperidone.

Part 1: Overview of the Validated Synthetic Pathway

The synthesis of Risperidone is a multi-step process that converges in the final step. The strategy involves the independent preparation of two complex heterocyclic intermediates, followed by their coupling via an N-alkylation reaction.

  • Synthesis of Intermediate A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (I ). This moiety provides the critical benzisoxazole pharmacophore.

  • Synthesis of Intermediate B: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (II ). This fragment serves as the alkylating agent.

  • Final Condensation: Nucleophilic substitution reaction between Intermediates I and II to yield Risperidone (III ).

The overall workflow is depicted below.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B A_start 2,4-Difluorobenzoyl Precursor A_mid (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime A_start->A_mid Oximation A_end Intermediate A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (I) A_mid->A_end Intramolecular Cyclization Risperidone Final Product: Risperidone (III) A_end->Risperidone N-Alkylation (Base, Solvent, Catalyst) B_start Pyridopyrimidine Precursor B_mid 3-(2-Hydroxyethyl)-...-pyrido[1,2-a]pyrimidin-4-one B_start->B_mid Cyclocondensation B_end Intermediate B: 3-(2-Chloroethyl)-...-pyrido[1,2-a]pyrimidin-4-one (II) B_mid->B_end Chlorination B_end->Risperidone

Diagram 1: Overall Synthetic Workflow for Risperidone.

Part 2: Synthesis of Key Intermediate A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (I)

The formation of the benzisoxazole ring is the critical transformation in this sequence. It is achieved via an intramolecular nucleophilic aromatic substitution (SNAr). The oxime, formed from a ketone precursor, acts as the nucleophile, displacing the ortho-fluorine atom of the 2,4-difluorophenyl ring in a base-mediated cyclization. The resulting free base is converted to its hydrochloride salt to improve stability and handling properties.[2][4]

G Synthesis of Intermediate A P1 Precursor: (2,4-Difluorophenyl) (piperidin-4-yl)methanone P2 Oxime Intermediate P1->P2 1. NH2OH·HCl 2. Base P3 Free Base: 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole P2->P3 KOH, Reflux (Cyclization) P4 Final Intermediate A: Hydrochloride Salt (I) P3->P4 HCl

Diagram 2: Workflow for Intermediate A Synthesis.
Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This protocol consolidates the oximation and cyclization steps, which can often be performed sequentially.

Materials:

  • (2,4-Difluorophenyl)(4-piperidinyl)methanone Oxime Hydrochloride

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Acetone

  • Hydrochloric Acid (HCl)

Procedure:

  • Cyclization: In a reaction vessel equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 27 g) in methanol (e.g., 600 mL). To this basic solution, add (2,4-difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (e.g., 55 g).[5]

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2.5-3 hours. The progress of the reaction should be monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up: Upon completion, cool the mixture to room temperature. Add anhydrous magnesium sulfate to remove water and stir for approximately 1 hour.

  • Filter the mixture to remove the drying agent and other inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol, yielding a crude residue of the free base.

  • Salt Formation: Dissolve the crude residue in acetone (e.g., 500 mL) and stir at room temperature for 30 minutes. Filter off any insoluble materials.

  • Slowly add hydrochloric acid to the clear filtrate, adjusting the pH to 2-3. This will cause the precipitation of a white solid.[5]

  • Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield pure 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (I ).

Part 3: Synthesis of Key Intermediate B: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (II)

This intermediate is the alkylating agent required for the final condensation. Its synthesis involves constructing the bicyclic pyridopyrimidine core, followed by the introduction of the 2-chloroethyl side chain at the C3 position. A common route involves the reaction of a 2-aminopyridine derivative with a suitable lactone, followed by chlorination.

G Synthesis of Intermediate B C1 2-Aminopyridine Derivative C3 3-(2-Hydroxyethyl)-pyrido [1,2-a]pyrimidin-4-one C1->C3 1. Condensation 2. Hydrogenation C2 3-Acetyl-dihydrofuran-2(3H)-one (Lactone) C2->C3 1. Condensation 2. Hydrogenation C4 Intermediate B (II) C3->C4 Chlorinating Agent (e.g., SOCl2)

Diagram 3: Workflow for Intermediate B Synthesis.
Protocol 2: Synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (II)

Materials:

  • 3-(2-Hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Thionyl Chloride (SOCl₂) or other suitable chlorinating agent

  • Inert solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve the hydroxyethyl precursor in an anhydrous inert solvent.

  • Chlorination: Cool the solution in an ice bath (0-5°C). Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature below 10°C. The use of a chlorinating agent is critical for converting the primary alcohol into a good leaving group for the subsequent alkylation.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess acid and thionyl chloride.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude intermediate II can be purified by column chromatography or recrystallization to achieve the desired purity for the final step.[7]

Part 4: Final Assembly: N-Alkylation to Synthesize Risperidone (III)

This final step unites the two key intermediates. The reaction is a classic SN2 N-alkylation. The secondary amine of the piperidine ring in Intermediate I acts as the nucleophile, attacking the primary carbon bearing the chlorine atom in Intermediate II . A base is essential to deprotonate the hydrochloride salt of Intermediate I and to scavenge the HCl formed during the reaction. A catalyst like potassium iodide (KI) is often used to accelerate the reaction via an in-situ Finkelstein reaction, where the chloride is transiently replaced by a more reactive iodide.[2][8]

G Final Condensation to Risperidone I_A Intermediate A (I) Risperidone Risperidone (III) I_A->Risperidone Heat (e.g., 85-120°C) I_B Intermediate B (II) I_B->Risperidone Heat (e.g., 85-120°C) Reagents Base (Na2CO3) Catalyst (KI) Solvent (DMF) Reagents->Risperidone Heat (e.g., 85-120°C)

Sources

Application

Application Note: Optimized O-Alkylation Protocols for 3-Chlorobenzo[d]isoxazol-7-ol

Introduction & Mechanistic Context 3-Chlorobenzo[d]isoxazol-7-ol is a highly valuable bifunctional scaffold in medicinal chemistry and drug development. However, functionalizing the 7-hydroxyl group via O-alkylation pres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-Chlorobenzo[d]isoxazol-7-ol is a highly valuable bifunctional scaffold in medicinal chemistry and drug development. However, functionalizing the 7-hydroxyl group via O-alkylation presents a significant chemoselectivity challenge.

The 3-chloro substituent on the benzo[d]isoxazole core is highly electron-deficient and exceptionally prone to nucleophilic aromatic substitution (SNAr)[1]. When the 7-hydroxyl group is deprotonated by a base, the resulting phenoxide acts as a potent nucleophile. If the exogenous alkylating agent is not sufficiently reactive or abundant, the phenoxide will attack the 3-chloro position of an adjacent molecule. This intermolecular SNAr leads to rapid dimerization and oligomerization, drastically reducing the yield of the desired ether[1].

To overcome this, the reaction must be placed under strict kinetic control. The rate of the desired O-alkylation (


) must vastly exceed the rate of the undesired SNAr dimerization (

). This technical guide provides two field-proven, self-validating protocols to achieve this:
  • Protocol A (Kinetic Williamson Ether Synthesis): Utilizes a mild base and an excess of highly reactive electrophiles to outcompete the SNAr pathway[2].

  • Protocol B (Mitsunobu O-Alkylation): Employs base-free conditions, completely suppressing the formation of the free phenoxide and eliminating the SNAr dimerization risk entirely.

Reaction Pathway Visualization

G Substrate 3-chlorobenzo[d]isoxazol-7-ol (Starting Material) Phenoxide 7-Phenoxide Intermediate (Highly Nucleophilic) Substrate->Phenoxide Strong Base (K2CO3) Mitsunobu_Cond Protocol B: Mitsunobu (Base-Free) Substrate->Mitsunobu_Cond PPh3, DIAD, R-OH Product_W Desired O-Alkyl Ether (Protocol A: Williamson) Phenoxide->Product_W Excess R-X (k_alkyl > k_SNAr) Dimer SNAr Dimerization (Undesired Byproduct) Phenoxide->Dimer Attack on 3-Cl (k_SNAr > k_alkyl) Product_M Desired O-Alkyl Ether (Protocol B: Mitsunobu) Mitsunobu_Cond->Product_M Direct Substitution (No free phenoxide)

Figure 1: Divergent reaction pathways for the O-alkylation of 3-chlorobenzo[d]isoxazol-7-ol.

Comparative Protocol Data

To assist in selecting the appropriate methodology, the quantitative and qualitative parameters of both protocols are summarized below:

ParameterProtocol A (Williamson Ether Synthesis)Protocol B (Mitsunobu Reaction)
Optimal Electrophile Primary alkyl halides, benzyl/allyl halidesPrimary and secondary alcohols
SNAr Dimerization Risk Moderate to High (Requires excess electrophile)Negligible (Base-free conditions)
Typical Yield 70–85% (with reactive halides)75–90%
Scalability Excellent (Low cost, easy purification)Moderate (Triphenylphosphine oxide removal)
Cost Efficiency High (Inexpensive reagents)Low (Expensive coupling reagents)

Protocol A: Base-Mediated Williamson Ether Synthesis

Causality & Design: This protocol relies on an SN2 mechanism[3]. By using a mild base (K


CO

) instead of a strong base (like NaH), the steady-state concentration of the highly nucleophilic free phenoxide is kept manageable. Furthermore, using a 1.5x to 2.0x excess of a highly reactive primary alkyl halide ensures that the bimolecular collision rate between the phenoxide and the alkylating agent heavily favors the desired O-alkylation over dimerization[4].

Materials:

  • 3-Chlorobenzo[d]isoxazol-7-ol (1.0 eq)

  • Alkyl halide (Primary iodide, bromide, or benzyl halide) (1.5 - 2.0 eq)

  • Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , finely powdered) (1.5 eq)
  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzo[d]isoxazol-7-ol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K

    
    CO
    
    
    
    (1.5 eq) to the solution. Stir the suspension at 0 °C for 15 minutes. Insight: Cooling to 0 °C prevents premature thermal activation of the SNAr pathway before the electrophile is fully dispersed.
  • Electrophile Addition: Add the alkyl halide (1.5 - 2.0 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Caution: Do not heat the reaction above 40 °C, as thermal energy exponentially increases

    
    [1].
    
  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Protocol B: Mitsunobu O-Alkylation

Causality & Design: When secondary alcohols or less reactive primary alcohols must be used, Protocol A fails because


 drops below 

. The Mitsunobu reaction solves this by activating the alcohol in situ using Triphenylphosphine (PPh

) and Diisopropyl azodicarboxylate (DIAD). Because no inorganic or strong organic base is used, the free phenoxide is never generated in bulk, completely shutting down the SNAr dimerization pathway.

Materials:

  • 3-Chlorobenzo[d]isoxazol-7-ol (1.0 eq)

  • Primary or Secondary Alcohol (1.2 eq)

  • Triphenylphosphine (PPh

    
    ) (1.3 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.15 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 3-chlorobenzo[d]isoxazol-7-ol (1.0 eq), the target alcohol (1.2 eq), and PPh

    
     (1.3 eq).
    
  • Solvation: Dissolve the mixture in anhydrous THF (0.15 M) under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Add DIAD (1.3 eq) dropwise over 20 minutes. Insight: DIAD addition is exothermic. Rapid addition can cause local heating, leading to side reactions. The yellow color of DIAD should dissipate as the betaine intermediate forms.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Quench the reaction with a small amount of methanol, then concentrate the mixture directly under reduced pressure.

  • Purification: The primary challenge is removing triphenylphosphine oxide (TPPO). Triturate the crude mixture in cold diethyl ether/hexanes (1:1) to precipitate bulk TPPO. Filter, concentrate the filtrate, and purify via flash chromatography.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. To ensure the integrity of the reaction:

  • LC-MS Monitoring: Monitor the reaction at 1-hour intervals. The desired product will show the corresponding [M+H]

    
     peak.
    
  • Identifying the Dimer: If Protocol A is failing (e.g., due to wet K

    
    CO
    
    
    
    or a degraded alkyl halide), a distinct byproduct peak will appear at m/z ≈ 303-305 [M+H]
    
    
    (depending on the isotopic distribution of the remaining chlorine). This corresponds to the SNAr dimer. If this peak exceeds 2% by UV integration (254 nm), immediately halt the reaction, as the dimerization is outcompeting the alkylation.
  • Moisture Control: Both protocols are highly sensitive to water. In Protocol A, water hydrolyzes the alkyl halide. In Protocol B, water quenches the Mitsunobu betaine intermediate.

References

1.[1] Sieser, J. E., Singer, R. A., McKinley, J. D., Bourassa, D. E., Teixeira, J. J., & Long, J. (2011). Synthesis of a Bicyclic Piperazine from L-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling. Organic Process Research & Development - ACS Publications.[Link] 2.[2] Ghosh, S. K., & Ghosh, A. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances - RSC Publishing.[Link] 3.[3] Asano, K. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[Link] 4.[4] Zhang, W., et al. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules - MDPI.[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-Chloro-7-alkoxybenzo[d]isoxazole Derivatives

Abstract This application note provides a detailed technical guide for the synthesis of 3-chloro-7-alkoxybenzo[d]isoxazole derivatives through the alkylation of 3-chlorobenzo[d]isoxazol-7-ol. The core of this transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed technical guide for the synthesis of 3-chloro-7-alkoxybenzo[d]isoxazole derivatives through the alkylation of 3-chlorobenzo[d]isoxazol-7-ol. The core of this transformation is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. We will explore the underlying reaction mechanism, focusing on the principles of regioselectivity, the nature of the nucleophilic substitution, and the rationale behind the selection of reagents and conditions. A comprehensive, step-by-step protocol is provided for researchers, scientists, and drug development professionals, supplemented with a troubleshooting guide and expected outcomes to ensure reliable and reproducible results.

Scientific Principles and Reaction Mechanism

The alkylation of 3-chlorobenzo[d]isoxazol-7-ol with alkyl halides is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism and can be broken down into two primary stages: deprotonation and nucleophilic attack.[2][3]

Stage 1: Deprotonation and Formation of the Phenoxide Nucleophile

The hydroxyl group at the 7-position of the benzo[d]isoxazole ring is phenolic in nature. This imparts a mild acidity to the proton, allowing it to be readily removed by a suitable base. Common bases for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH) for less reactive systems.[4]

The deprotonation results in the formation of a highly reactive phenoxide anion. This anion is an excellent nucleophile due to the high electron density localized on the oxygen atom. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are preferred as they effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the phenoxide nucleophile relatively "naked" and highly reactive.[4]

Stage 2: Sₙ2 Nucleophilic Attack

The generated phenoxide ion subsequently acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide in a concerted, single-step Sₙ2 reaction.[1][2] The nucleophile attacks the carbon from the side opposite to the leaving group (the halide), leading to an inversion of stereochemical configuration if the carbon is a chiral center.[2][5]

This mechanism dictates the choice of the alkyl halide. The reaction is most efficient for methyl and primary alkyl halides. Secondary alkyl halides react more slowly and are susceptible to a competing elimination (E2) side reaction, especially with sterically hindered bases or higher temperatures.[1][4] Tertiary alkyl halides will almost exclusively undergo elimination and are not suitable substrates for this synthesis.[4]

Regioselectivity: O-Alkylation vs. N-Alkylation

The 3-chlorobenzo[d]isoxazol-7-ol scaffold presents two potential sites for alkylation: the hydroxyl oxygen (O-alkylation) and the isoxazole ring nitrogen (N-alkylation). Under the basic conditions of the Williamson ether synthesis, O-alkylation is overwhelmingly favored. This is due to several factors:

  • Acidity: The phenolic proton is significantly more acidic than any N-H tautomer, meaning the phenoxide is the primary anionic species formed.

  • Nucleophilicity: The resulting phenoxide is a much stronger and more accessible nucleophile than the lone pair on the isoxazole nitrogen.[6] The nitrogen's lone pair is part of the aromatic π-system of the isoxazole ring, making it less available for donation.

Controlling N- versus O-alkylation is a common challenge in medicinal chemistry, but in this specific case, the electronic properties of the substrate strongly direct the reaction to the desired O-alkylated product.[7]

Reaction_Mechanism reactant_node reactant_node intermediate_node intermediate_node reagent_node reagent_node product_node product_node ts_node ts_node sub 3-chlorobenzo[d]isoxazol-7-ol phenoxide Phenoxide Intermediate sub->phenoxide Deprotonation base Base (e.g., K₂CO₃) ts Sₙ2 Transition State phenoxide->ts Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) product 3-chloro-7-alkoxybenzo[d]isoxazole ts->product salt Salt (e.g., KX) ts->salt

Fig 1. Williamson ether synthesis mechanism for 3-chlorobenzo[d]isoxazol-7-ol.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the O-alkylation of 3-chlorobenzo[d]isoxazol-7-ol. Researchers should consider optimizing reaction times and temperatures based on the specific reactivity of the chosen alkyl halide.

Materials and Reagents
  • 3-chlorobenzo[d]isoxazol-7-ol (1.0 eq.)

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.2-1.5 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Step-by-Step Methodology

Workflow start Setup & Reagent Addition react Reaction Under Inert Atmosphere start->react monitor Monitor Progress (TLC) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze

Fig 2. Experimental workflow for the synthesis of 3-chloro-7-alkoxybenzo[d]isoxazoles.
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzo[d]isoxazol-7-ol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can quench reactive intermediates. K₂CO₃ is a mild, effective base for deprotonating phenols and is easily removed during workup.[8]

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a suspension with a concentration of approximately 0.2-0.5 M with respect to the starting material.

    • Rationale: Anhydrous DMF is used to prevent side reactions with water and to fully solubilize the reactants and intermediates, facilitating the reaction.[4]

  • Alkylation: Add the alkyl halide (1.3 eq.) to the stirring suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting phenoxide.

  • Reaction: Heat the reaction mixture to 60-80°C and allow it to stir for 4-12 hours. The optimal time and temperature will vary depending on the alkyl halide's reactivity.

    • Rationale: Heating increases the reaction rate. More reactive halides like iodomethane or benzyl bromide may react at lower temperatures or for shorter times, while less reactive ones like ethyl bromide may require more forcing conditions.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The product should have a higher Rƒ value than the starting phenol.

    • Rationale: TLC allows for the visualization of the consumption of starting material and the formation of the product, indicating when the reaction is complete.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: This step quenches the reaction and separates the organic product from the water-soluble inorganic salts (e.g., K₂CO₃, KCl, KBr).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Rationale: The water washes remove residual DMF, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-chloro-7-alkoxybenzo[d]isoxazole product.

Data Presentation: Expected Results

The following table summarizes the expected outcomes for the alkylation of 3-chlorobenzo[d]isoxazol-7-ol with various primary alkyl halides using the general protocol described above.

Alkyl Halide (R-X)R GroupTemperature (°C)Approx. Time (h)Expected Yield (%)
IodomethaneMethyl604-685-95%
Ethyl BromideEthyl706-1080-90%
Propyl Iodiden-Propyl706-1080-90%
Benzyl BromideBenzyl604-688-98%

Characterization Notes: Successful synthesis can be confirmed by standard spectroscopic methods.

  • ¹H NMR: Disappearance of the broad phenolic -OH singlet and the appearance of new signals corresponding to the alkoxy group (e.g., a singlet around 3.9 ppm for a methoxy group; a triplet and quartet for an ethoxy group).[9]

  • ¹³C NMR: Appearance of new carbon signals in the aliphatic region corresponding to the new alkyl chain.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the O-alkylated product.

  • Infrared (IR) Spectroscopy: Disappearance of the broad O-H stretching band (typically ~3200-3400 cm⁻¹) from the starting material.

Troubleshooting & Optimization

ProblemPotential CauseSuggested Solution
No Reaction / Low Conversion 1. Ineffective deprotonation. 2. Insufficient temperature/time. 3. Deactivated alkyl halide.1. Use a stronger base (e.g., Cs₂CO₃) or ensure your K₂CO₃ is anhydrous and finely powdered.[8] 2. Increase the reaction temperature in 10°C increments or extend the reaction time. 3. Use a more reactive halide (I > Br > Cl) or add a catalytic amount of sodium iodide (NaI) for Finkelstein exchange with alkyl chlorides/bromides.
Multiple Products Observed by TLC 1. Competing elimination (E2) reaction. 2. Impure starting materials.1. This is common with secondary alkyl halides. Lower the reaction temperature and use a less sterically hindered base (K₂CO₃ is good). 2. Confirm the purity of starting materials before beginning the reaction.
Difficult Purification 1. Residual DMF in crude product. 2. Product and starting material have similar polarity.1. Ensure thorough washing with water during the workup, as DMF is water-soluble. 2. Optimize the mobile phase for column chromatography; a shallow gradient may be required for effective separation.

References

  • National Center for Biotechnology Information.

  • Journal of Cardiovascular Disease Research.

  • Beilstein Journal of Organic Chemistry.

  • Zanco Journal of Medical Sciences.

  • Master Organic Chemistry.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Semantic Scholar.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Organic Chemistry Portal.

  • RSC Publishing.

  • BenchChem.

  • DergiPark.

  • National Center for Biotechnology Information.

  • Science Arena Publications.

  • Der Pharma Chemica.

  • Organic Chemistry Portal.

  • PubMed.

  • SynArchive.

  • Google Patents.

  • Institute of Molecular and Translational Medicine.

  • Semantic Scholar.

  • [dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] - Registration Dossier.]([Link]) ECHA.

  • CORE.

  • Master Organic Chemistry.

  • Research Trend.

  • University of Colorado Boulder.

  • YouTube.

  • California State University, Northridge.

Sources

Application

preparation of 3-chloro-7-hydroxy-1,2-benzisoxazole from 2,3-dichlorobenzoyl chloride

Introduction & Strategic Rationale Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antipsychotics (e.g., risperidone, paliperidone) and anticonvulsa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antipsychotics (e.g., risperidone, paliperidone) and anticonvulsant agents[1]. The synthesis of functionalized 1,2-benzisoxazoles from readily available acyl chlorides requires precise control over chemoselectivity and regioselectivity, particularly when multiple reactive halogen sites are present.

This protocol details the preparation of 3-chloro-7-hydroxy-1,2-benzisoxazole starting from 2,3-dichlorobenzoyl chloride .

The Chemoselectivity Challenge: A naive synthetic approach might involve fully chlorinating the benzisoxazole core to yield 3,7-dichloro-1,2-benzisoxazole, followed by a hydroxide substitution to install the C-7 hydroxyl group. However, the C-3 position of the 1,2-benzisoxazole ring behaves electronically like an imidoyl chloride. This makes it highly electrophilic and far more reactive toward nucleophiles than the C-7 aryl chloride[2]. Attempting a nucleophilic aromatic substitution (SNAr) on 3,7-dichloro-1,2-benzisoxazole with hydroxide would invariably displace the C-3 chloride, reverting the molecule to 7-chloro-3-hydroxy-1,2-benzisoxazole.

The Self-Validating Solution: To bypass this inherent reactivity conflict, we employ a strategic 4-step sequence:

  • Oximation : Conversion of the starting acyl chloride to a hydroxamic acid.

  • Cyclization : Base-mediated intramolecular SNAr to form 7-chloro-3-hydroxy-1,2-benzisoxazole.

  • Chemoselective Hydroxylation : Palladium-catalyzed cross-coupling to convert the C-7 aryl chloride to a phenol, yielding 3,7-dihydroxy-1,2-benzisoxazole.

  • Regioselective Chlorination : Controlled application of POCl3. The C-3 hydroxyl group (tautomeric with the benzisoxazol-3(2H)-one form) reacts rapidly with POCl3 to form the chloride, while the C-7 phenol remains unreactive under mild conditions[3].

Experimental Workflow

Pathway SM 2,3-Dichlorobenzoyl chloride (Starting Material) IM1 2,3-Dichlorobenzohydroxamic acid (Intermediate 1) SM->IM1 Oximation NH2OH·HCl, NaOH IM2 7-Chloro-3-hydroxy-1,2-benzisoxazole (Intermediate 2) IM1->IM2 Intramolecular SNAr NaOH, H2O, Reflux IM3 3,7-Dihydroxy-1,2-benzisoxazole (Intermediate 3) IM2->IM3 Chemoselective Hydroxylation Pd2(dba)3, tBuXPhos, KOH Prod 3-Chloro-7-hydroxy-1,2-benzisoxazole (Target Product) IM3->Prod Regioselective Chlorination POCl3, DIPEA, 0 °C to RT

Synthetic workflow for 3-chloro-7-hydroxy-1,2-benzisoxazole from 2,3-dichlorobenzoyl chloride.

Step-by-Step Protocols

Step 1: Synthesis of 2,3-Dichlorobenzohydroxamic Acid

Objective: Convert the acyl chloride to a hydroxamic acid to establish the oxygen nucleophile required for ring closure. Procedure:

  • Dissolve hydroxylamine hydrochloride (1.5 equiv) in deionized water and cool the solution to 0 °C in an ice bath.

  • Add aqueous NaOH (3.0 equiv) dropwise to generate free hydroxylamine, maintaining the internal temperature strictly below 5 °C to prevent decomposition.

  • Dissolve 2,3-dichlorobenzoyl chloride (1.0 equiv) in anhydrous THF and add it dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Allow the biphasic mixture to warm to room temperature and stir for 2 hours.

  • Acidify the mixture with 1M HCl to pH 3. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the intermediate as a white solid.

Step 2: Cyclization to 7-Chloro-3-hydroxy-1,2-benzisoxazole

Objective: Execute an intramolecular SNAr displacement of the C-2 chloride by the oximate oxygen to build the benzisoxazole core[2]. Procedure:

  • Suspend the crude 2,3-dichlorobenzohydroxamic acid (1.0 equiv) in a 10% aqueous NaOH solution (5.0 equiv).

  • Reflux the mixture (approx. 100 °C) for 4–6 hours. The reaction progress can be monitored by LC-MS (disappearance of the open-chain mass).

  • Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl until pH 2 is reached.

  • Filter the resulting dense precipitate, wash thoroughly with ice-cold water, and dry under high vacuum to yield 7-chloro-3-hydroxy-1,2-benzisoxazole.

Step 3: Chemoselective Palladium-Catalyzed Hydroxylation

Objective: Convert the C-7 aryl chloride to a hydroxyl group without activating or substituting the C-3 position. Procedure:

  • In an oven-dried Schlenk flask, combine 7-chloro-3-hydroxy-1,2-benzisoxazole (1.0 equiv), KOH (3.0 equiv), Pd2(dba)3 (2 mol%), and the bulky ligand tBuXPhos (8 mol%).

  • Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere.

  • Add thoroughly degassed 1,4-dioxane and water (1:1 v/v ratio).

  • Heat the mixture at 90 °C for 12 hours. The bulky tBuXPhos ligand facilitates the oxidative addition of the aryl chloride while preventing catalyst poisoning.

  • Cool to room temperature, acidify with 1M HCl, and extract with EtOAc.

  • Purify via flash column chromatography (DCM/MeOH gradient) to isolate 3,7-dihydroxy-1,2-benzisoxazole.

Step 4: Regioselective Chlorination

Objective: Selectively chlorinate the C-3 position. The C-3 OH is highly susceptible to POCl3 due to its lactam-like tautomerism, whereas the C-7 phenol requires much harsher conditions (e.g., PCl5 or high heat) to undergo chlorination[3]. Procedure:

  • Dissolve 3,7-dihydroxy-1,2-benzisoxazole (1.0 equiv) in anhydrous toluene under Argon.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) and cool the mixture to 0 °C.

  • Add Phosphorus oxychloride (POCl3, 1.1 equiv) dropwise. (Caution: POCl3 is highly water-reactive and toxic. Perform strictly in a fume hood).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully by slowly pouring the mixture over crushed ice.

  • Extract with DCM, dry over MgSO4, and concentrate. Purify by recrystallization from ethanol/water to yield the final target: 3-chloro-7-hydroxy-1,2-benzisoxazole .

Quantitative Data & Reaction Parameters

StepChemical TransformationReagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
1 OximationNH2OH·HCl, NaOH, THF/H2O0 to 25290 - 95
2 Intramolecular Cyclization10% aq. NaOH1004 - 675 - 85
3 Chemoselective HydroxylationKOH, Pd2(dba)3, tBuXPhos901260 - 70
4 Regioselective ChlorinationPOCl3 (1.1 eq), DIPEA, Toluene0 to 25280 - 85

References

  • Source: edgccjournal.
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles Source: ResearchGate URL
  • US5965591A - Isoxazole derivatives Source: Google Patents URL

Sources

Method

Technical Guide: Optimizing Nucleophilic Substitution on 3-Chlorobenzo[d]isoxazol-7-ol

This Technical Application Note and Protocol Guide details the nucleophilic substitution reactions of 3-chlorobenzo[d]isoxazol-7-ol . It addresses the specific challenges posed by the electron-rich phenol moiety and the...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note and Protocol Guide details the nucleophilic substitution reactions of 3-chlorobenzo[d]isoxazol-7-ol . It addresses the specific challenges posed by the electron-rich phenol moiety and the labile isoxazole ring, providing validated workflows for medicinal chemistry and process development.

Executive Summary & Mechanistic Insight[2][3][4][5]

The 1,2-benzisoxazole scaffold is a privileged structure in antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant (e.g., Zonisamide) pharmacophores.[1] The 3-chlorobenzo[d]isoxazol-7-ol derivative presents a unique synthetic challenge: it possesses a "leaving group" at C3 (chlorine) capable of SNAr, but also an acidic hydroxyl group at C7.[2]

The Reactivity Paradox

Successful functionalization requires navigating two competing mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The desired pathway where a nucleophile displaces the chlorine at C3.[3] This is electronically favored by the electron-deficient isoxazole ring which acts similarly to a nitro-group in activating the benzene ring.[2]

  • Base-Promoted Ring Degradation (Pseudo-Kemp Elimination): While classical Kemp elimination requires a C3-proton, the N-O bond in 3-halo-benzisoxazoles is chemically fragile.[2] Strong bases or "hard" nucleophiles can attack the isoxazole core or cause base-catalyzed ring opening to form salicylonitriles (2-hydroxybenzonitrile derivatives).[2]

The "7-OH" Deactivation Factor[1]
  • Problem: Under the basic conditions required for SNAr, the 7-OH group deprotonates to form a phenoxide anion (

    
    ). This is a strong electron-donating group (EDG).[2]
    
  • Effect: The EDG increases electron density in the benzo-ring, significantly deactivating the C3 position toward nucleophilic attack. This necessitates higher temperatures, which conversely increases the risk of thermal ring degradation.

  • Solution: Protection of the 7-OH group is strongly recommended to restore electrophilicity to the C3 center.

Strategic Reaction Workflow

The following decision tree outlines the optimal synthetic routes based on the desired nucleophile and substrate stability.

ReactionWorkflow Start 3-chlorobenzo[d] isoxazol-7-ol Protect Step 1: O-Protection (Bn, MOM, TBS) Start->Protect Recommended Direct Direct S_NAr (Unprotected) Start->Direct Not Recommended (Low Yield) SNAr_Protected Step 2: S_NAr Reaction (Amine/Thiol/Alkoxide) Protect->SNAr_Protected Activated Ring SNAr_Direct S_NAr Reaction (High Temp/Pressure) Direct->SNAr_Direct Deactivated Ring Deprotect Step 3: Deprotection SNAr_Protected->Deprotect SideRxn Side Reaction: Ring Opening (Salicylonitrile) SNAr_Protected->SideRxn If Strong Base Used Product Final Product: 3-Substituted-7-hydroxy benzo[d]isoxazole SNAr_Direct->Product Low Yield SNAr_Direct->SideRxn Thermal Degradation Deprotect->Product

Figure 1: Strategic workflow for functionalizing 3-chlorobenzo[d]isoxazol-7-ol. The protected route (Green) avoids electronic deactivation.

Detailed Experimental Protocols

Protocol A: Protection of 7-OH (Benzyl Ether Formation)

Rationale: Benzyl (Bn) protection is robust against the basic conditions of SNAr and prevents phenoxide formation.[2]

Reagents:

  • Substrate: 3-chlorobenzo[d]isoxazol-7-ol (1.0 equiv)[2]

  • Reagent: Benzyl bromide (1.2 equiv)[2]

  • Base: Potassium carbonate (K2CO3, 2.0 equiv)[2][4]

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolution: Dissolve 3-chlorobenzo[d]isoxazol-7-ol in anhydrous DMF (0.2 M concentration) in a round-bottom flask under N2 atmosphere.

  • Base Addition: Add K2CO3 and stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise add benzyl bromide.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash column chromatography (SiO2).

    • Note: The product, 7-(benzyloxy)-3-chlorobenzo[d]isoxazole, is now "activated" for the next step.[2]

Protocol B: SNAr Amination (Microwave Assisted)

Rationale: Thermal SNAr on benzisoxazoles can be sluggish.[2] Microwave irradiation accelerates the reaction, minimizing the exposure time to conditions that favor ring opening.

Reagents:

  • Substrate: 7-(benzyloxy)-3-chlorobenzo[d]isoxazole (1.0 equiv)[2]

  • Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) – Avoid strong inorganic bases like NaOH.[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[2]

Procedure:

  • Setup: In a microwave process vial, combine the substrate, amine, and DIPEA in NMP (0.1 M).

  • Irradiation: Cap the vial and irradiate at 120°C - 140°C for 20-40 minutes.

    • Optimization: Start at 100°C. If conversion is low, increase T in 10°C increments. Do not exceed 160°C to prevent N-O bond cleavage.[2]

  • Monitoring: Check LC-MS for the product mass (M-Cl + Amine). Look for the "Salicylonitrile" byproduct (Ring opening signal, usually M-Isisoxazole+1).[2]

  • Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

  • Purification: Recrystallization or Column Chromatography.[2]

Protocol C: SNAr with Thiolates/Alkoxides

Rationale: Sulfur and Oxygen nucleophiles are more reactive but also more basic/harder, increasing ring-opening risk.[2]

Key Modifications:

  • Base: Use Cs2CO3 (Cesium Carbonate) for thiols.[2] For alkoxides, use the sodium salt of the alcohol (e.g., NaOMe in MeOH).

  • Temperature: Keep temperature lower (0°C to RT initially) to favor substitution over elimination.

  • Warning: Strong alkoxides (t-BuO-) will almost certainly cause Kemp-like ring opening.[2]

Data Summary & Troubleshooting

Solvent & Base Effects on Selectivity[4]
VariableConditionSNAr RateRing StabilityRecommendation
Solvent DMF/DMSO HighModeratePreferred for SNAr.[2]
Ethanol/MeOH ModerateLowAvoid if possible; protic solvents can assist ring opening.
THF LowHighGood for stability, but reaction may be too slow.
Base DIPEA / Et3N ModerateHighBest Choice. Non-nucleophilic organic bases.[2]
K2CO3 / Cs2CO3 HighModerateGood for phenols/thiols.[2]
NaOH / KOH Very HighVery Low AVOID. Rapidly degrades ring to salicylonitrile.[2]
Troubleshooting Common Issues

Issue 1: Formation of Salicylonitrile (Ring Opening)

  • Symptom:[2][5][4][3][6][7][8][9] LC-MS shows a peak with mass corresponding to the hydrolyzed nitrile.[2] IR shows a strong nitrile stretch (~2200 cm-1).[2]

  • Cause: Reaction temperature too high or base is too strong (attacking the H-3 equivalent or N-O bond).[2]

  • Fix: Switch to a weaker base (DIPEA).[2][7] Lower temperature and extend reaction time. Ensure anhydrous conditions.

Issue 2: No Reaction / Starting Material Recovery

  • Symptom:[2][5][4][3][6][7][8][9] Substrate remains unchanged after 24h.[2]

  • Cause: Ring deactivation (if 7-OH is unprotected) or poor nucleophilicity.[2]

  • Fix:Protect the 7-OH group (Protocol A).[2] Use Microwave heating (Protocol B). Use a more polar solvent (DMSO).[2]

Issue 3: O-Alkylation vs N-Alkylation (for Amine nucleophiles)

  • Symptom:[2][5][4][3][6][7][8] Mixture of isomers.

  • Cause: Ambident nucleophile attack.[2]

  • Fix: 3-chlorobenzisoxazoles typically react selectively at C3 via addition-elimination.[2] If side reactions occur, ensure the amine is not sterically hindered.

References

  • Synthesis of 3-Substituted 1,2-Benzisoxazoles

    • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans., 2016, 5(1), 8-20.[2][1]

    • (General reactivity of 3-chloro-1,2-benzisoxazoles).[2]

  • Microwave Assisted Amination

    • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
    • (Protocol basis for microwave amination).[2]

  • Kemp Elimination & Ring Stability

    • Kemp Eliminase Activity of Ketosteroid Isomerase.[10] (Discusses the mechanism of benzisoxazole ring opening).

    • [2]

  • Nucleophilic Substitution Mechanisms

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[2]

Sources

Application

Application Note: Industrial Scale-Up Methods for 3-Chlorobenzo[d]isoxazol-7-ol Production

Document ID: AN-2026-0304 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: 3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2) Introduction & Mechanistic Rationale The 1,2-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0304 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: 3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2)

Introduction & Mechanistic Rationale

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in numerous antipsychotic agents (e.g., risperidone, paliperidone) and transient receptor potential (TRP) channel modulators. Specifically, 3-chlorobenzo[d]isoxazol-7-ol represents a highly valuable, yet synthetically challenging, bifunctional intermediate. The presence of the reactive 3-chloro group allows for downstream nucleophilic aromatic substitutions (S_NAr) with various amines[1], while the 7-hydroxyl group provides a handle for further functionalization, such as alkylation or cross-coupling.

Scaling up the synthesis of this molecule requires overcoming three primary chemical challenges:

  • Exothermic Cyclization: The formation of the benzisoxazole ring from a hydroxamic acid precursor is highly exothermic and prone to thermal runaway.

  • Regioselective Chlorination: The conversion of the 3-hydroxy tautomer to the 3-chloro derivative using phosphorus oxychloride (

    
    ) must be carefully controlled to prevent degradation of the sensitive N-O bond[2].
    
  • Orthogonal Protection: The 7-hydroxyl group must be protected during the aggressive chlorination step and subsequently deprotected without reducing the isoxazole ring or cleaving the newly installed chlorine atom.

This application note details a validated, three-step industrial scale-up protocol utilizing a benzyl-protection strategy to ensure high yields, exceptional purity, and process safety.

Retrosynthetic Strategy & Workflow

To prevent competitive phosphorylation or chlorination at the 7-position, the synthesis begins with 3-(benzyloxy)-2-hydroxybenzohydroxamic acid.

  • Cyclization: Mediated by 1,1'-Carbonyldiimidazole (CDI), which acts as a mild, anhydrous dehydrating agent to close the isoxazole ring without the harsh acidic conditions that typically degrade hydroxamic acids[3].

  • Chlorination: Utilizing the Boshagen protocol (

    
     / Triethylamine). Triethylamine is critical here; it acts as an acid scavenger and promotes the tautomerization of the benzisoxazol-3-one to its reactive enol form, facilitating nucleophilic attack on the phosphoryl center[2].
    
  • Deprotection: Standard palladium-catalyzed hydrogenation is strictly contraindicated, as it will rapidly cleave the labile N-O bond and induce reductive dechlorination. Instead, a Lewis acid-mediated cleavage using Boron trichloride (

    
    ) is employed for orthogonal debenzylation.
    

G SM 3-(Benzyloxy)-2-hydroxy- benzohydroxamic acid Step1 Step 1: Cyclization (CDI, THF, 60°C) SM->Step1 Int1 7-(Benzyloxy)-1,2- benzisoxazol-3-ol Step1->Int1 Step2 Step 2: Chlorination (POCl3, Et3N, 100°C) Int1->Step2 Int2 7-(Benzyloxy)-3-chloro- 1,2-benzisoxazole Step2->Int2 Step3 Step 3: Deprotection (BCl3, DCM, -20°C) Int2->Step3 Product 3-Chlorobenzo[d]isoxazol-7-ol (Target API Intermediate) Step3->Product

Figure 1: Three-step synthetic workflow for 3-chlorobenzo[d]isoxazol-7-ol production.

Quantitative Data & Process Parameters

To demonstrate the robustness of this self-validating system, Table 1 summarizes the key process parameters and comparative yields between laboratory (10 g) and pilot-plant (1 kg) scales.

Table 1: Process Parameters and Yield Comparison (Lab vs. Pilot Scale)

Process StepReagents & SolventsTemp (°C)Time (h)Lab Yield (%)Pilot Yield (%)Target Purity (HPLC)
1. Cyclization CDI (2.0 eq), THF604.088%85%> 98.5%
2. Chlorination

(2.2 eq),

(1.0 eq)
1006.082%79%> 97.0%
3. Deprotection

(1.5 eq), DCM
-20 to 03.091%89%> 99.0%

Step-by-Step Experimental Protocols

Step 1: CDI-Mediated Cyclization

Objective: Formation of 7-(benzyloxy)-1,2-benzisoxazol-3-ol.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with

    
     for 15 minutes.
    
  • Dissolution: Charge the reactor with 3-(benzyloxy)-2-hydroxybenzohydroxamic acid (1.00 kg, 3.86 mol) and anhydrous Tetrahydrofuran (THF, 5.0 L). Stir at 200 rpm until complete dissolution is achieved.

  • CDI Addition: Cool the mixture to 10°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.25 kg, 7.72 mol, 2.0 eq) in five equal portions over 60 minutes. Causality: CDI reacts with the hydroxamic acid to release

    
     and imidazole. Staggered addition prevents excessive foaming and controls the exothermic release of 
    
    
    
    [3].
  • Heating: Gradually raise the internal temperature to 60°C and maintain for 4 hours.

  • In-Process Control (IPC): Sample 50 µL, dilute in 1 mL Acetonitrile, and analyze via RP-HPLC (254 nm). Proceed when starting material is < 1.0% Area.

  • Workup: Cool to 5°C. Quench with 1M HCl (3.0 L) to neutralize the imidazole byproduct. Extract with Ethyl Acetate (2 x 4.0 L). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure. Crystallize from EtOAc/Heptane to yield an off-white solid.
    
Step 2: Regioselective Chlorination

Objective: Conversion to 7-(benzyloxy)-3-chloro-1,2-benzisoxazole.

  • Reagent Mixing: In a dry 10 L reactor under

    
    , charge 7-(benzyloxy)-1,2-benzisoxazol-3-ol (800 g, 3.32 mol) and dry Triethylamine (
    
    
    
    , 462 mL, 3.32 mol, 1.0 eq).
  • 
     Addition (CRITICAL SAFETY STEP):  Cool the reactor to 0°C. Dropwise, add Phosphorus oxychloride (
    
    
    
    , 680 mL, 7.30 mol, 2.2 eq) over 2 hours via an addition funnel. Causality:
    
    
    addition is highly exothermic.
    
    
    prevents the reaction mixture from becoming excessively acidic, which would otherwise lead to N-O bond cleavage[2].
  • Reflux: Heat the reaction mixture to 100°C for 6 hours.

  • IPC: Quench a 50 µL sample into cold methanol (forming the methyl ester of any unreacted phosphoryl intermediates) and analyze via LC-MS. Target mass: m/z 260

    
    .
    
  • Quench & Extraction: Cool the mixture to 10°C. Slowly pour the reaction mass into 15 L of crushed ice/water with vigorous stirring (Caution: Violent exothermic hydrolysis of excess

    
    ). Extract the aqueous layer with Dichloromethane (DCM, 3 x 3.0 L). Wash organics with saturated 
    
    
    
    until pH is 7.4. Concentrate to yield a yellow semi-solid.
Step 3: Orthogonal Deprotection

Objective: Cleavage of the benzyl ether to yield 3-chlorobenzo[d]isoxazol-7-ol.

  • Substrate Loading: Dissolve 7-(benzyloxy)-3-chloro-1,2-benzisoxazole (650 g, 2.50 mol) in anhydrous DCM (6.0 L) in a 10 L reactor.

  • Cooling: Chill the reactor to -20°C using a dry ice/acetone or cryostat bath.

  • 
     Addition:  Slowly add Boron trichloride (
    
    
    
    , 1M in DCM, 3.75 L, 3.75 mol, 1.5 eq) over 90 minutes. Causality:
    
    
    coordinates specifically to the ether oxygen, facilitating the cleavage of the benzyl-oxygen bond via a stabilized carbocation mechanism, leaving the 3-chloro and isoxazole moieties intact.
  • Reaction: Stir at -20°C for 1 hour, then allow the temperature to slowly rise to 0°C over 2 hours.

  • IPC: Analyze via TLC (Hexanes:EtOAc 7:3) and HPLC.

  • Quench & Isolation: Quench carefully by the dropwise addition of Methanol (1.0 L) at 0°C to destroy excess

    
    , followed by water (2.0 L). Separate the organic layer, extract the aqueous layer once with DCM (1.0 L). Combine organics, dry, and evaporate. Recrystallize the crude product from Toluene/Heptane to afford pure 3-chlorobenzo[d]isoxazol-7-ol  as a crystalline solid.
    

Quality Control & Analytical Validation

To ensure the trustworthiness of the final API intermediate, the batch must meet the following self-validating analytical criteria:

  • HPLC Purity: ≥ 99.0% (Column: C18, Mobile Phase: Water/MeCN with 0.1% TFA).

  • LC-MS: m/z 170.0

    
     (Isotope pattern must clearly show the 3:1 ratio indicative of a single chlorine atom).
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Absence of the benzyl
    
    
    singlet at ~5.2 ppm and the aromatic multiplet at 7.3-7.5 ppm. Presence of a broad singlet at ~10.5 ppm (exchangeable, 7-OH).
  • Residual Boron: < 10 ppm (via ICP-MS).

References

  • Title: WO1993016073A1 - Piperazine and piperidine derivatives, and their use as antipsychotics Source: Google Patents URL
  • Title: US4411901A - Benzisothiazole and benzisoxazole piperazine derivatives Source: Google Patents URL
  • Title: Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles Source: Future Medicinal Chemistry / Taylor & Francis URL

Sources

Method

Strategic Solvent Selection for the Coupling of 3-Chlorobenzo[d]isoxazol-7-ol

Executive Summary: The Chemo-Stability Paradox The coupling of 3-chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) presents a classic process chemistry challenge: balancing the nucleophilicity of the 7-hydroxyl group against...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemo-Stability Paradox

The coupling of 3-chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) presents a classic process chemistry challenge: balancing the nucleophilicity of the 7-hydroxyl group against the electrophilicity of the 3-chloro position, all while maintaining the integrity of the labile 1,2-benzisoxazole ring.

This guide provides a definitive protocol for solvent selection, focusing on two primary coupling scenarios:

  • O-Alkylation (Etherification): Utilizing the 7-OH group to attach linkers or side chains.

  • C3-Substitution (SNAr/Cross-Coupling): Utilizing the 3-Cl group for core scaffold elaboration.

Critical Insight: The 1,2-benzisoxazole core is susceptible to base-catalyzed Kemp elimination , leading to ring opening and the formation of thermodynamically stable salicylonitriles (2-hydroxybenzonitriles). Solvent choice is not merely about solubility; it is the primary control lever to prevent this degradation pathway.

Mechanistic Analysis & Solvent Strategy

The Reactivity Landscape

The molecule contains three distinct reactive centers that dictate solvent compatibility:

  • Site A (7-OH): A phenol-like moiety (pKa ~8–9). Requires a base for deprotonation.

  • Site B (3-Cl): A "soft" electrophile. Susceptible to SNAr with amines or Pd-catalyzed coupling.

  • Site C (N-O Bond): The weak link. Strong bases or high temperatures in polar aprotic solvents (e.g., DMSO, DMF) accelerate ring cleavage.

Solvent Selection Matrix
Solvent ClassRepresentative SolventsSuitabilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMPHigh Risk Excellent solubility but accelerates base-catalyzed ring opening (Kemp elimination) at T > 60°C. Use only if necessary for SNAr.
Polar Aprotic Acetonitrile (MeCN), AcetoneOptimal "Gold Standard" for O-alkylation. Good solubility for phenoxide salts; moderate boiling points limit thermal degradation.
Green / Ethereal 2-MeTHF, CPME, EtOAcRecommended Excellent stability profile. 2-MeTHF allows for higher T than THF. CPME (Cyclopentyl methyl ether) offers low peroxide formation and easy water separation.
Non-Polar + PTC Toluene, XylenesSpecialized Requires Phase Transfer Catalysts (e.g., TBAB). Ideal for scaling SNAr reactions to control exotherms and simplify workup.
Protic Water, Alcohols (IPA, EtOH)Conditional Water is excellent for "on-water" suspension reactions (green chemistry). Alcohols risk nucleophilic competition (ether formation at C3).

Visualization: Reaction Pathways & Decision Logic

Diagram 1: Chemo-Selectivity & Degradation Pathways

This diagram illustrates the competing pathways and the critical role of base/solvent selection in preventing ring opening.

ReactionPathways Start 3-Chlorobenzo[d]isoxazol-7-ol O_Alk Path A: O-Alkylation (7-OH) (Ether Formation) Start->O_Alk Weak Base (K2CO3) Polar Aprotic (MeCN) C3_Sub Path B: C3-Substitution (SnAr / Coupling) Start->C3_Sub Amine/Catalyst Non-Polar (Toluene) RingOpen Path C: Kemp Elimination (Ring Opening) Start->RingOpen Strong Base (NaH/tBuOK) High T (>80°C) + DMF Prod_Ether Target Ether (Stable Scaffold) O_Alk->Prod_Ether Prod_Amine Target 3-Amino Derivative C3_Sub->Prod_Amine Prod_Nitrile Salicylonitrile Byproduct (Irreversible) RingOpen->Prod_Nitrile Degradation

Caption: Reaction map highlighting the divergence between productive coupling (Paths A/B) and destructive ring opening (Path C).

Diagram 2: Solvent Selection Decision Tree

A logic flow for selecting the optimal solvent based on the specific coupling partner.

SolventSelection Start Coupling Objective? Type_O O-Alkylation (7-OH) (Linker Attachment) Start->Type_O Type_C C3-Substitution (Core Modification) Start->Type_C Alk_Agent Alkylating Agent Reactivity? Type_O->Alk_Agent Nu_Type Nucleophile Type? Type_C->Nu_Type High_Reac High (Alkyl Iodides/Bromides) Alk_Agent->High_Reac Low_Reac Low (Alkyl Chlorides/Mesylates) Alk_Agent->Low_Reac Solv_Acetone Acetone or MEK (Reflux 56-80°C) High_Reac->Solv_Acetone Solv_MeCN Acetonitrile (MeCN) (Reflux 82°C) Low_Reac->Solv_MeCN Nu_Amine Amine (SNAr) Nu_Type->Nu_Amine Nu_Metal Organometallic (Suzuki/Buchwald) Nu_Type->Nu_Metal Solv_Water Water (Suspension) or Neat Melt Nu_Amine->Solv_Water Solv_Tol Toluene / 1,4-Dioxane (Inert Atmosphere) Nu_Metal->Solv_Tol

Caption: Decision matrix for selecting solvents based on reaction type and reagent reactivity.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Ether Coupling)

Target: Functionalization of the 7-OH group with an alkyl halide.

Rationale: Acetonitrile is selected as the primary solvent to balance polarity (dissolving the phenoxide) with thermal control (boiling point 82°C prevents rapid ring opening).

Materials:

  • 3-Chlorobenzo[d]isoxazol-7-ol (1.0 equiv)[1]

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv for faster kinetics)

  • Solvent: Acetonitrile (MeCN) [HPLC Grade, Dry]

  • Additive: KI (0.1 equiv) if using alkyl chlorides.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzo[d]isoxazol-7-ol (1.0 g, 5.9 mmol) in MeCN (10 volumes, 10 mL).

  • Base Addition: Add K2CO3 (1.63 g, 11.8 mmol) in one portion. The suspension will likely turn yellow/orange due to phenoxide formation.

  • Stir: Stir at room temperature for 15 minutes to ensure deprotonation.

  • Coupling: Add the Alkyl Halide dropwise.

  • Reaction: Heat to reflux (approx. 80°C). Monitor by HPLC/TLC.

    • Checkpoint: If reaction is <50% complete after 4 hours, add KI (catalytic) or switch to Cs2CO3. Do not switch to DMF unless absolutely necessary.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc).

Protocol B: C3-Substitution (SNAr Coupling)

Target: Displacement of 3-Cl with a secondary amine (e.g., piperazine derivative).

Rationale: Water is an excellent solvent for this "on-water" reaction, exploiting the hydrophobic effect to accelerate the reaction without base-mediated degradation. Alternatively, neat conditions avoid solvent issues entirely.

Materials:

  • 3-Chlorobenzo[d]isoxazol-7-ol (or its O-protected derivative)

  • Secondary Amine (2.0 – 3.0 equiv)

  • Solvent: Water (Deionized) or Toluene

  • Base: DIPEA (if using salt forms of amine)

Procedure:

  • Suspension: Suspend the 3-chlorobenzo[d]isoxazol derivative (1.0 equiv) and the amine (3.0 equiv) in Water (5 volumes).

  • Heat: Heat the suspension to 90–100°C. The mixture may form a melt.

  • Monitoring: Monitor consumption of the starting material. The product often precipitates out or forms an oil.

  • Workup: Cool to RT.

    • If solid:[2] Filter and wash with water.[2]

    • If oil: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Note: If the 7-OH is unprotected, the amine may form a salt with the phenol. It is highly recommended to perform Protocol A (O-alkylation) before Protocol B to protect the hydroxyl group and prevent zwitterion formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Nitrile (2200 cm⁻¹ in IR) Ring opening due to strong base or high T.Switch base from NaH/NaOH to K2CO3. Lower temperature. Change solvent from DMF to MeCN or 2-MeTHF.
Low Conversion (O-Alkylation) Poor solubility of phenoxide or unreactive electrophile.Add 18-Crown-6 (catalytic) if using K2CO3 in MeCN. Switch to Cs2CO3. Add KI.
N-Alkylation vs O-Alkylation Ambident nucleophile competition (rare for this scaffold).Use non-polar solvents (Toluene) to favor O-alkylation (charge control). Ensure hard leaving group on alkylator.
Darkening of Reaction Mixture Decomposition/Oxidation of phenol.Degas solvents with N2/Ar.[3] Add antioxidant (e.g., BHT) if permissible.

References

  • BenchChem. (2025).[3] Stability issues of 3-Chloro-1,2-oxazole under various conditions. BenchChem Technical Notes. Link (Accessed via Search Context 1.5).

  • National Institutes of Health (NIH). (2003). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. Link (Accessed via Search Context 1.7).

  • Royal Society of Chemistry. (2016). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry. Link (Accessed via Search Context 1.8).

  • Sigma-Aldrich. (2023). 3-Chlorobenzo[d]isothiazole Properties & Safety Data. Link (Accessed via Search Context 1.14).

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide.

Sources

Application

Synthesis of Paliperidone Precursors: A Detailed Guide to Benzisoxazole Intermediates

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide for the synthesis of paliperidone, an atypical antipsychotic medication. The focus is on synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the synthesis of paliperidone, an atypical antipsychotic medication. The focus is on synthetic routes that utilize key benzisoxazole and pyrido[1,2-a]pyrimidin-4-one intermediates. This document offers an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and critical process parameters to empower researchers in pharmaceutical development.

Introduction: The Strategic Importance of Paliperidone and its Precursors

Paliperidone, the active metabolite of risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder. Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. The chemical architecture of paliperidone is a strategic assembly of two key heterocyclic systems: a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety and a 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core.

The efficient synthesis of these two precursor molecules is paramount to the overall yield, purity, and economic viability of paliperidone production. This guide elucidates the most common and optimized synthetic pathways to these crucial intermediates and their final coupling to yield paliperidone.

Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of paliperidone predominantly follows a convergent strategy, wherein the two primary heterocyclic precursors are synthesized independently and then coupled in the final step. This approach allows for the optimization of each synthetic route and facilitates the purification of intermediates, which is critical for achieving high purity in the final active pharmaceutical ingredient (API).

Part 1: Synthesis of the Benzisoxazole Intermediate

The key benzisoxazole intermediate is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride . A common and scalable method for its synthesis involves the base-mediated intramolecular cyclization of an oxime precursor.

Step 1.1: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone

The synthesis begins with the Friedel-Crafts acylation of 1,3-difluorobenzene with piperidine-4-carbonyl chloride hydrochloride.

  • Reaction Rationale: This electrophilic aromatic substitution reaction introduces the piperidinyl-methanone moiety onto the difluorobenzene ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for the reaction to proceed.

Step 1.2: Oximation of the Ketone

The resulting ketone is then converted to its oxime by reaction with hydroxylamine hydrochloride.

  • Reaction Rationale: The oxime formation is a crucial step that sets the stage for the subsequent cyclization. The nitrogen of the oxime will act as the nucleophile in the ring-closing step.

Step 1.3: Intramolecular Cyclization to form the Benzisoxazole Ring

The (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime undergoes an intramolecular nucleophilic aromatic substitution (SNA_r) in the presence of a base to form the benzisoxazole ring system.

  • Mechanism of Cyclization: The base, typically a strong base like potassium hydroxide, deprotonates the oxime hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide then attacks the ortho-fluorine-substituted carbon of the aromatic ring, displacing the fluoride ion and forming the five-membered isoxazole ring. The reaction is driven by the formation of a stable heterocyclic system. An aprotic solvent is often preferred to avoid interference with the basicity of the hydroxide.

Part 2: Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Intermediate

The second key precursor is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . Its synthesis is a multi-step process starting from 2-amino-3-hydroxypyridine.

Step 2.1: Cyclization and Chlorination

2-amino-3-hydroxypyridine is reacted with 2-acetyl-γ-butyrolactone in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to form 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.[1]

  • Reaction Rationale: This reaction proceeds through a complex cascade that is thought to involve a Vilsmeier-Haack-type mechanism. Phosphorus oxychloride activates the lactone and facilitates both the cyclization with the aminopyridine and the chlorination of the hydroxyethyl side chain. This one-pot reaction is highly efficient for constructing the core pyrimidinone ring system.

Step 2.2: Hydrogenation of the Pyridine Ring

The resulting aromatic pyrimidinone is then reduced to the tetrahydro-pyrimidinone derivative via catalytic hydrogenation.

  • Reaction Rationale: The reduction of the pyridine ring is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] This step introduces the saturated carbocyclic portion of the paliperidone structure.

Part 3: Final N-Alkylation to Synthesize Paliperidone

The final step in the synthesis is the coupling of the two key intermediates via an N-alkylation reaction.[1]

  • Mechanism of Alkylation: This reaction is a classic bimolecular nucleophilic substitution (S_N2). The secondary amine of the piperidine ring in the benzisoxazole intermediate acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group on the pyrimidinone intermediate. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.

  • Role of the Base: A base is required to neutralize the hydrochloric acid that is either present from the benzisoxazole hydrochloride salt or generated during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can influence the reaction rate and impurity profile. Inorganic bases are often preferred for their low cost and ease of removal.

  • Catalyst: Potassium iodide (KI) is often added in catalytic amounts to accelerate the reaction. Through the Finkelstein reaction, the iodide ion displaces the chloride from the electrophile in situ, forming a more reactive iodoethyl intermediate, which is then more readily attacked by the piperidine nitrogen.

Data Presentation

Reaction Step Key Reagents Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%) Reference(s)
Benzisoxazole Formation (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, KOHMethanolReflux2.5>80[2][3]
Pyrimidinone Formation 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone, POCl₃Toluene25-4024High[1]
Pyrimidinone Hydrogenation 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl, 10% Pd/C, H₂Methanol/DCMRoom Temp.-High[1][4]
Final N-Alkylation Benzisoxazole & Pyrimidinone Intermediates, K₂CO₃, KIAcetonitrile60-8512-4858-85[2][5]

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
  • Oximation: A mixture of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, hydroxylamine hydrochloride, and ethanol is stirred at room temperature. N,N-diethylethanamine is added, and the mixture is refluxed for 3 hours. After cooling, the precipitated product, (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, is collected by filtration.

  • Cyclization: Potassium hydroxide is dissolved in methanol, followed by the addition of the oxime from the previous step. The reaction mixture is heated to reflux for approximately 2.5 hours.

  • Work-up and Salt Formation: After cooling, the reaction mixture is dried with anhydrous magnesium sulfate and filtered. The filtrate is concentrated, and acetone is added. After filtering any insoluble material, hydrochloric acid is slowly added to the filtrate to adjust the pH to 2-3, precipitating the white solid of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[3]

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to remove impurities, such as the dimer byproduct.[2]

Protocol 2: Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Cyclization/Chlorination: To a reactor, charge phosphorus oxychloride and toluene and cool to 25–30°C. Add 2-amino-3-hydroxypyridine in portions, ensuring the temperature does not exceed 40°C. After cooling to 30°C, add 2-acetylbutyrolactone and stir the mixture at 35–40°C for 24 hours to yield 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.[1]

  • Hydrogenation: A suspension of the hydrochloride salt in methanol is heated to 50–55°C to achieve dissolution. After treatment with charcoal and filtration, the filtrate is combined with a 10% Pd/C catalyst and dichloromethane in a hydrogenation reactor. The mixture is hydrogenated under pressure until the reaction is complete, as monitored by HPLC.[4]

  • Isolation: The catalyst is filtered off, and the combined filtrate is evaporated under reduced pressure to yield the crude product as a dark grayish oil.[4]

Protocol 3: Synthesis of Paliperidone
  • Reaction Setup: A flask is charged with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, an inorganic base (e.g., sodium or potassium carbonate), and a catalytic amount of potassium iodide in a suitable solvent such as acetonitrile or isopropanol.[2]

  • Reaction: The suspension is heated to 65-85°C and stirred for 24-48 hours. The reaction progress is monitored by HPLC.

  • Work-up and Isolation: The reaction mixture is cooled and may be poured into water and extracted with an organic solvent like dichloromethane. Alternatively, the product may precipitate upon cooling and can be collected by filtration.

  • Purification: The crude paliperidone is purified by recrystallization from a suitable solvent, such as acetonitrile or isopropanol, to achieve the desired purity.[2]

Mandatory Visualizations

Paliperidone Synthesis Workflow cluster_benzisoxazole Benzisoxazole Intermediate Synthesis cluster_pyrimidinone Pyrimidinone Intermediate Synthesis 1_3_difluorobenzene 1,3-Difluorobenzene friedel_crafts Friedel-Crafts Acylation (AlCl3) 1_3_difluorobenzene->friedel_crafts piperidine_4_carbonyl_chloride Piperidine-4-carbonyl chloride HCl piperidine_4_carbonyl_chloride->friedel_crafts ketone (2,4-difluorophenyl)(piperidin-4-yl)methanone friedel_crafts->ketone oximation Oximation (NH2OH.HCl) ketone->oximation oxime Methanone Oxime oximation->oxime cyclization Intramolecular Cyclization (KOH, Methanol) oxime->cyclization benzisoxazole_intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl cyclization->benzisoxazole_intermediate final_alkylation N-Alkylation (K2CO3, KI, Acetonitrile) benzisoxazole_intermediate->final_alkylation 2_amino_3_hydroxypyridine 2-Amino-3-hydroxypyridine cyclization_chlorination Cyclization/Chlorination (POCl3, Toluene) 2_amino_3_hydroxypyridine->cyclization_chlorination 2_acetyl_gamma_butyrolactone 2-Acetyl-γ-butyrolactone 2_acetyl_gamma_butyrolactone->cyclization_chlorination pyrimidinone_hcl 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one HCl cyclization_chlorination->pyrimidinone_hcl hydrogenation Catalytic Hydrogenation (H2, Pd/C) pyrimidinone_hcl->hydrogenation pyrimidinone_intermediate 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrogenation->pyrimidinone_intermediate pyrimidinone_intermediate->final_alkylation paliperidone Paliperidone final_alkylation->paliperidone

Caption: Overall synthetic workflow for paliperidone.

N_Alkylation_Mechanism cluster_mechanism SN2 Mechanism for Paliperidone Formation Piperidine Benzisoxazole Intermediate (Nucleophile) TransitionState Transition State Piperidine->TransitionState Backside Attack Chloroethyl Pyrimidinone Intermediate (Electrophile) Chloroethyl->TransitionState Product Paliperidone TransitionState->Product Chloride leaves Base Base (e.g., K2CO3) Deprotonates Piperidinium Product->Base Protonated Product

Sources

Method

Catalytic Functionalization and Synthesis of 3-Chlorobenzo[d]isoxazol-7-ol Derivatives: A Comprehensive Application Note

Executive Summary 3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2) is a highly privileged, bifunctional building block in medicinal chemistry. The benzo[d]isoxazole scaffold is a critical structural motif found in numero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2) is a highly privileged, bifunctional building block in medicinal chemistry. The benzo[d]isoxazole scaffold is a critical structural motif found in numerous atypical antipsychotics (e.g., risperidone, paliperidone) and novel immunomodulatory agents. The C3-chlorine atom serves as a versatile electrophilic handle for cross-coupling and nucleophilic aromatic substitution (SNAr), while the C7-hydroxyl group provides an orthogonal site for etherification or serves as a directing group. This application note details the mechanistic rationale and self-validating protocols for the catalytic derivatization of this scaffold.

Mechanistic Rationale: Overcoming the Benzisoxazole Reactivity Paradox

Derivatizing the benzisoxazole core presents a unique chemical paradox. The C3 position is highly electrophilic due to the electron-withdrawing nature of the adjacent N–O bond, making it susceptible to nucleophilic attack. However, the N–O bond is notoriously labile; under strongly basic conditions or high thermal stress, it undergoes the Kemp elimination to yield a 2-hydroxybenzonitrile byproduct[1].

To successfully functionalize 3-chlorobenzo[d]isoxazol-7-ol, precision catalysis must be employed to balance reactivity with chemoselectivity:

  • Fluoride-Promoted SNAr: Traditional SNAr requires harsh thermal conditions that degrade the N–O bond. By utilizing a fluoride source (e.g., TBAF) with a phase-transfer catalyst, the nucleophilicity of incoming amines is heavily enhanced via hydrogen-bond disruption. This enables C–N bond formation at lower temperatures without requiring strong Brønsted bases[2].

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For sterically hindered or weakly nucleophilic amines, SNAr is insufficient. Pd-catalysis facilitates C–N bond formation[3]. The choice of a bidentate ligand with a large bite angle (e.g., XantPhos) is critical to prevent premature reductive elimination or off-target catalyst sequestration by the C7-hydroxyl oxygen.

  • Suzuki-Miyaura C–C Coupling: Generating 3-aryl derivatives requires a careful balance of base (typically mild aqueous K3PO4) to activate the boronic acid without inducing base-catalyzed Kemp elimination[4].

Visualization: Divergent Catalytic Pathways

G A 3-Chlorobenzo[d]isoxazol-7-ol (Electrophilic C3, Acidic C7-OH) B Fluoride-Promoted SNAr (Phase Transfer Catalyst) A->B Amines, F- C Pd-Catalyzed Buchwald-Hartwig (Pd(OAc)2, XantPhos, Cs2CO3) A->C Amines, Pd(0) D Suzuki-Miyaura Coupling (Pd(PPh3)4, K3PO4, Boronic Acid) A->D R-B(OH)2, Pd(0) E Orthogonal C7-OH Protection (Alkyl Halides, Mild Base) A->E Electrophiles F 3-Amino Derivatives (Mild Conditions, Intact N-O) B->F G Complex 3-Aryl Amines (Sterically Hindered Coupling) C->G H 3-Aryl/Alkyl Derivatives (C-C Bond Formation) D->H

Divergent catalytic pathways for 3-chlorobenzo[d]isoxazol-7-ol functionalization.

Quantitative Data: Catalytic Conditions & Yield Metrics

The following table summarizes the optimized parameters for functionalizing the 3-chlorobenzo[d]isoxazol-7-ol scaffold while preserving the delicate isoxazole ring.

Reaction ClassCatalyst / PromoterBase / AdditiveSolvent & TempTarget DerivativeTypical Yield
Fluoride-SNAr Tetrabutylammonium FluorideAliquat 336 (PTC)DMSO, 80 °C3-Alkylamino75–88%
Buchwald-Hartwig Pd(OAc)₂ / XantPhosCs₂CO₃Toluene, 100 °C3-Arylamino60–82%
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄ (aq)Dioxane, 90 °C3-Aryl / Heteroaryl65–90%
C7-Etherification NoneK₂CO₃DMF, 60 °C7-Alkoxy-3-chloro>90%

Self-Validating Experimental Protocols

Protocol A: Fluoride-Promoted SNAr Amination at C3

Causality: Conventional SNAr requires elevated temperatures that risk N–O bond cleavage. Fluoride acts as a hydrogen-bond acceptor, significantly enhancing the nucleophilicity of the incoming amine without the need for strong Brønsted bases[2].

  • Charge a dry Schlenk flask with 3-chlorobenzo[d]isoxazol-7-ol (1.0 equiv) and the target secondary amine (1.2 equiv).

  • Add anhydrous DMSO (0.2 M), followed by TBAF (1.0 M in THF, 1.5 equiv) and Aliquat 336 (10 mol%).

  • Stir the reaction mixture at 80 °C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 169.5 [M+H]⁺ for ³⁵Cl) is consumed. A successful transformation is indicated by the absence of the m/z 119 peak, which would indicate the salicylonitrile byproduct from an unwanted Kemp elimination[1].

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: For sterically hindered amines (e.g., 1-(2-chlorophenyl)piperazine), SNAr fails. Pd-catalysis enables C–N bond formation[3]. The use of Cs₂CO₃ is critical; stronger bases like NaOtBu will deprotonate the C7-hydroxyl and trigger ring-opening.

  • In a glovebox, combine 3-chlorobenzo[d]isoxazol-7-ol (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Suspend the mixture in degassed toluene (0.1 M).

  • Heat to 100 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor via ¹³C NMR. The C3 carbon of the starting material appears at ~153 ppm. Upon successful amination, this signal shifts downfield to ~160–162 ppm. The preservation of the C7-OH signal (~145 ppm) confirms chemoselectivity.

  • Filter through a pad of Celite, concentrate, and purify.

Protocol C: Suzuki-Miyaura Cross-Coupling

Causality: Constructing C–C bonds at the C3 position requires mild biphasic conditions to prevent degradation of the heterocycle[4].

  • Combine 3-chlorobenzo[d]isoxazol-7-ol (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) in a reaction vial.

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous K₃PO₄ (3:1 v/v).

  • Heat at 90 °C for 8 hours.

  • Self-Validation Checkpoint: Perform UV-Vis spectroscopy on the crude mixture. The formation of the C3-aryl bond extends the conjugated system, resulting in a distinct bathochromic (red) shift in the absorption maximum (

    
    ) compared to the starting material.
    
  • Perform standard aqueous workup and isolate the product.

References

  • Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling, Organic Process Research & Development (ACS Publications). URL: [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation, Chemical Science (RSC Publishing). URL: [Link]

  • US11976062B2 - Benzisoxazole compound, Google Patents.
  • US20200399268A1 - Pharmaceutical 6,5 Heterobicyclic Ring Derivatives, Google Patents.
  • Benzisoxazole (Kemp Elimination Mechanics), Wikipedia. URL: [Link]

Sources

Application

procedure for synthesizing 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 3-chlorobenzo[d]isoxazol-7-ol

Application Note: Synthesis of Benzoisoxazole-Functionalized Pyrido[1,2-a]pyrimidinones via O-Alkylation Part 1: Introduction & Strategic Overview The synthesis of 3-(2-(3-chlorobenzo[d]isoxazol-7-yloxy)ethyl)-2-methyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Benzoisoxazole-Functionalized Pyrido[1,2-a]pyrimidinones via O-Alkylation

Part 1: Introduction & Strategic Overview

The synthesis of 3-(2-(3-chlorobenzo[d]isoxazol-7-yloxy)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a strategic convergence of two pharmacologically active scaffolds: the pyrido[1,2-a]pyrimidinone moiety (common in atypical antipsychotics like Risperidone) and the benzisoxazole core. While the classic Risperidone synthesis involves N-alkylation of a piperidine derivative, this protocol addresses the O-alkylation of a phenol derivative, 3-chlorobenzo[d]isoxazol-7-ol.

Scientific Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (


). The primary challenge in this synthesis is the moderate reactivity of the chloroethyl side chain and the potential for competitive elimination (E2) to form the vinyl analog. To mitigate this, this protocol utilizes the Finkelstein modification  (in-situ iodination) to enhance electrophilicity, coupled with a mild base to minimize elimination byproducts [1].

Part 2: Experimental Design & Mechanism

Reaction Mechanism

The reaction is driven by the deprotonation of the phenol (3-chlorobenzo[d]isoxazol-7-ol) to generate a phenoxide anion. This nucleophile attacks the


-carbon of the 3-(2-chloroethyl) moiety. The addition of Potassium Iodide (KI) is critical; it displaces the chloride to form a transient, highly reactive iodo-intermediate, significantly accelerating the reaction rate and allowing for milder thermal conditions [2].
Workflow Visualization

SynthesisWorkflow Start Reagents Preparation Activation Phenol Activation (Base + Solvent) Start->Activation Dissolution Catalysis Finkelstein Exchange (In-situ R-Cl -> R-I) Start->Catalysis Add KI Substitution Sn2 Coupling (60-80°C, 8-12h) Activation->Substitution Phenoxide Formation Catalysis->Substitution Enhanced Electrophile Quench Workup & Extraction Substitution->Quench TLC Completion Purification Recrystallization/Chromatography Quench->Purification Final Target Ether Product Purification->Final

Figure 1: Logical workflow for the Finkelstein-assisted O-alkylation synthesis.

Part 3: Detailed Protocol

Reagents and Materials
ComponentRoleEquivalents (eq)Notes
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Electrophile1.0"The Chloride"
3-chlorobenzo[d]isoxazol-7-ol Nucleophile1.1"The Phenol"
Potassium Carbonate (

)
Base2.5 - 3.0Anhydrous, powdered
Potassium Iodide (KI) Catalyst0.1 - 0.2Essential for rate enhancement
Acetonitrile (MeCN) or DMF SolventN/AAnhydrous; DMF for higher T
Step-by-Step Methodology

Step 1: Reactor Setup and Activation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 3-chlorobenzo[d]isoxazol-7-ol (1.1 eq) and anhydrous Acetonitrile (10-15 volumes relative to limiting reagent).

  • Add Potassium Carbonate (

    
    , 2.5 eq).
    
  • Stir at room temperature for 30 minutes. Insight: This pre-stirring period ensures deprotonation of the phenol to the more nucleophilic phenoxide before the electrophile is introduced, reducing side reactions.

Step 2: Addition and Catalysis

  • Add 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) to the suspension.

  • Add Potassium Iodide (KI, 0.1 eq). Note: The solution may turn slightly yellow due to trace iodine liberation, which is normal.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approx. 80-82°C) under nitrogen atmosphere.

  • Monitor reaction progress via TLC (System: DCM/Methanol 95:5) or HPLC.

  • Endpoint: Reaction is typically complete within 8–12 hours. Look for the disappearance of the chloride starting material (

    
    ) and the appearance of the product (
    
    
    
    ).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , KCl, KI) through a Celite pad. Rinse the pad with fresh Acetonitrile.
    
  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Partition: Dissolve the residue in Dichloromethane (DCM) and wash with water (

    
    ), followed by brine (
    
    
    
    ).
  • Dry the organic phase over anhydrous

    
    , filter, and evaporate to dryness.
    

Step 5: Purification

  • Recrystallization: For high-purity applications, recrystallize the solid from Isopropanol (IPA) or an Ethyl Acetate/Hexane mixture.

  • Yield Expectation: 75–85% isolated yield.

Part 4: Quality Control & Safety

Safety Profile:

  • 3-(2-chloroethyl)-... : Irritant, potential alkylating agent. Handle in a fume hood.

  • Solvents (DMF/MeCN) : Toxic/Flammable. Use proper PPE (gloves, goggles).

Analytical Validation:

  • 1H NMR (DMSO-

    
    ) : Verify the disappearance of the triplet at 
    
    
    
    ppm (
    
    
    -Cl) and the shift of the ethylene protons in the product (ether linkage typically shifts adjacent protons upfield relative to chloride).
  • Mass Spectrometry : Confirm the molecular ion peak

    
    .
    

References

  • Peeters, L., et al. (1993).[1] "Crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one." Acta Crystallographica Section C, 49(9).

  • Janssen, P. A. J., et al. (1988). "Piperidinyl-benzisoxazole derivatives."[2] U.S. Patent 4,804,663. (Foundational patent describing alkylation conditions for Risperidone analogs).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Finkelstein-assisted substitutions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chlorobenzo[d]isoxazol-7-ol

Welcome to the technical support center for the synthesis of 3-chlorobenzo[d]isoxazol-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chlorobenzo[d]isoxazol-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. The benzo[d]isoxazole core is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]

This document provides a comprehensive, experience-driven approach to a plausible and robust synthetic route for 3-chlorobenzo[d]isoxazol-7-ol. It moves beyond a simple recitation of steps to offer in-depth troubleshooting, address frequently encountered challenges, and explain the underlying chemical principles that govern reaction outcomes.

Proposed Synthetic Pathway

The recommended pathway is a three-step sequence designed for reliability and scalability, starting from a commercially available or readily synthesized precursor. The strategy hinges on the late-stage introduction of the chloro-substituent via a well-established Sandmeyer reaction, which offers high fidelity and predictability.

Synthetic_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Chlorination A 2-Amino-6-hydroxybenzonitrile B 7-Hydroxybenzo[d]isoxazol-3-amine A->B Hydroxylamine, Base (e.g., K₂CO₃) Reflux C Aryl Diazonium Salt (Intermediate) B->C NaNO₂, aq. HCl 0-5 °C D 3-Chlorobenzo[d]isoxazol-7-ol (Final Product) C->D CuCl 0-5 °C

Caption: Proposed three-step synthesis of 3-Chlorobenzo[d]isoxazol-7-ol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both corrective actions and the scientific rationale.

Step 1: Isoxazole Ring Formation (Cyclization)

Question: The cyclization of 2-amino-6-hydroxybenzonitrile to 7-hydroxybenzo[d]isoxazol-3-amine is sluggish, incomplete, or producing significant byproducts. How can I improve the yield and purity?

Answer: This intramolecular cyclization is a critical step that forms the core heterocyclic structure. Low efficiency typically stems from three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Purity and Stoichiometry:

    • Starting Material: Ensure the 2-amino-6-hydroxybenzonitrile is pure. Impurities from its synthesis can interfere with the reaction. The precursor itself can be synthesized via several routes, such as the dehydration of 2-hydroxy-6-aminobenzamide.[3]

    • Hydroxylamine: Use a high-quality grade of hydroxylamine hydrochloride or sulfate. It is crucial to use a slight excess (1.1-1.2 equivalents) along with a sufficient amount of base (2.2-2.5 equivalents) to first neutralize the hydroxylamine salt and then to promote the reaction.

  • Optimizing Reaction Conditions:

    • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal. Stronger bases like sodium hydroxide can lead to hydrolysis of the nitrile group, forming the corresponding amide or carboxylic acid, which will not cyclize correctly.

    • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like ethanol or isopropanol can be effective. The choice of solvent influences the solubility of reagents and the reaction temperature. Refluxing in ethanol is a good starting point.

    • Temperature and Reaction Time: This reaction typically requires heating (reflux) to overcome the activation energy for cyclization.[4] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Prolonged heating after the reaction has completed can lead to decomposition and byproduct formation.

  • Identifying and Mitigating Side Reactions:

    • Hydrolysis: The primary side reaction is the hydrolysis of the nitrile group. This is exacerbated by strong bases and the presence of water. While aqueous bases are often used with hydroxylamine salts, minimizing excess water can be beneficial.

    • Rearrangement: While less common for this specific substrate, isoxazole systems can sometimes undergo base- or heat-induced rearrangements like the Boulton-Katritzky rearrangement.[5] If you isolate an unexpected isomer, this could be a possibility. Confirmation would require detailed structural analysis (NMR, MS). To mitigate this, avoid excessively harsh conditions (very high temperatures or overly strong bases).

Step 2 & 3: Diazotization and Sandmeyer Reaction

Question: My Sandmeyer reaction is giving a low yield of the 3-chloro product, with a significant amount of the 3-hydroxy byproduct (3,7-dihydroxybenzo[d]isoxazole). What is going wrong?

Answer: This is the most common failure mode for the Sandmeyer reaction and is almost always related to the stability of the intermediate aryl diazonium salt.[6] The diazonium cation is an excellent leaving group (N₂) and is susceptible to nucleophilic attack by water, leading to the undesired phenol.

  • Critical Temperature Control:

    • The Golden Rule: The diazotization (reaction with NaNO₂) and the subsequent addition to the copper(I) chloride solution must be performed between 0 °C and 5 °C.[7][8] Use an ice-salt bath for robust temperature control.

    • Causality: Above 5-10 °C, the rate of decomposition of the diazonium salt increases dramatically. The diazonium cation reacts with water in the solvent to produce a phenol, liberating nitrogen gas prematurely.[8] This is a competing reaction that will always be present to some extent, but it becomes dominant at higher temperatures.

  • Reagent Preparation and Addition:

    • Sodium Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) in water and add it slowly and dropwise to the acidic solution of your amine.[3][8] This ensures that the nitrous acid (HNO₂) is generated in situ and reacts immediately, preventing its decomposition and maintaining a low localized concentration to avoid side reactions. A sign of excess nitrous acid can be tested with starch-iodide paper (turns dark blue).[8]

    • Copper(I) Chloride Catalyst: The CuCl must be active. Commercially available CuCl can oxidize over time to the inactive green/blue copper(II) state. It should be a white to off-white solid. If it appears colored, it should be purified or prepared fresh.[8] The catalyst's role is to facilitate a single-electron transfer (SET) to the diazonium salt, initiating the radical-nucleophilic substitution that replaces -N₂⁺ with -Cl.[7]

  • Minimizing Water Content: While the reaction is run in an aqueous medium, ensure concentrations are appropriate. Overly dilute solutions can favor the undesired reaction with water simply due to mass action.

Purification

Question: My final product, 3-chlorobenzo[d]isoxazol-7-ol, is impure and difficult to clean up. What are the best purification methods?

Answer: Effective purification is key to obtaining a high-quality final product. A multi-step approach is often necessary.

  • Work-up/Extraction:

    • After the reaction is complete, the acidic mixture should be neutralized carefully with a base like sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane. The phenolic nature of the product means its solubility will be pH-dependent. Ensure the aqueous layer is neutral or slightly acidic for efficient extraction into the organic phase.

    • Wash the combined organic layers with water and then brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Flash Column Chromatography:

    • This is the most effective method for removing byproducts like the corresponding 3-hydroxy analog.[9]

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is moderately polar and should elute well-separated from more polar impurities. Determine the optimal solvent system first using TLC.[9]

  • Recrystallization:

    • If chromatography yields a solid that is still not sufficiently pure, recrystallization can be an excellent final polishing step.

    • Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or toluene/hexanes may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind the Sandmeyer reaction? The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7][10] It begins with the formation of an aryl diazonium salt. A copper(I) salt (e.g., CuCl) then acts as a catalyst, transferring a single electron to the diazonium salt. This causes the loss of stable nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the process), yielding the final aryl chloride and regenerating the copper(I) catalyst.[7]

Q2: Why is it critical to add the sodium nitrite solution slowly during diazotization? Nitrous acid (HONO), which is the active diazotizing agent, is unstable and is generated in situ by the reaction of sodium nitrite with a strong acid like HCl.[8] Adding the NaNO₂ solution slowly ensures that the HONO is consumed as it is formed, maintaining a low concentration. A rapid addition can lead to a buildup of HONO, which can decompose or lead to unwanted side reactions, including the formation of N-nitrosamines if secondary amines are present as impurities.

Q3: Can I use other copper(I) salts, like CuBr or CuCN, in the final step? Yes. The Sandmeyer reaction is highly versatile.[10][11] Using copper(I) bromide (CuBr) will yield the 3-bromobenzo[d]isoxazol-7-ol, and using copper(I) cyanide (CuCN) will yield the 3-cyanobenzo[d]isoxazol-7-ol. Each reaction would require its own optimization but follows the same fundamental principles.

Q4: What are the primary safety concerns for this synthesis?

  • Diazonium Salts: Solid diazonium salts can be explosive and should never be isolated. Always keep them in a cold solution (0-5 °C).

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Acids and Solvents: Handle strong acids (HCl) and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxybenzo[d]isoxazol-3-amine
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-hydroxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

  • Add ethanol as the solvent (approx. 10 mL per gram of starting material).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 50:50 hexanes:ethyl acetate mobile phase). The reaction is typically complete in 4-8 hours.

  • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to ~7-8 with dilute HCl. The product may precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous solution with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product.

Protocol 2: Synthesis of 3-Chlorobenzo[d]isoxazol-7-ol
  • Prepare an ice-salt bath and cool a beaker containing a solution of 7-hydroxybenzo[d]isoxazol-3-amine (1.0 eq) in aqueous HCl (e.g., 2M, approx. 3.0-4.0 eq). Stir until a fine slurry is formed and the temperature is stable between 0 and 5 °C.

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature never exceeds 5 °C. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • In a separate, larger reaction vessel, dissolve copper(I) chloride (1.2-1.5 eq) in aqueous HCl and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt slurry to the cold, stirred CuCl solution. Vigorous bubbling (N₂ gas evolution) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir in the cold bath for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography as described in the troubleshooting section.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield step1_check Which step had low yield? start->step1_check cyclization_issue Cyclization Issue step1_check->cyclization_issue Step 1 sandmeyer_issue Sandmeyer Issue step1_check->sandmeyer_issue Step 2/3 c_q1 Incomplete Reaction? cyclization_issue->c_q1 s_q1 Significant phenol byproduct? sandmeyer_issue->s_q1 c_a1 Increase reflux time Check base stoichiometry c_q1->c_a1 Yes c_q2 Byproduct Formation? c_q1->c_q2 No purification Purify via Chromatography (Hex/EtOAc gradient) c_a1->purification c_a2 Analyze by LC-MS Consider milder base (K₂CO₃) Ensure SM purity c_q2->c_a2 Yes c_q2->purification No c_a2->purification s_a1 Verify Temp Control (0-5 °C) Check CuCl activity/purity Slow NaNO₂ addition s_q1->s_a1 Yes s_q2 Reaction did not go? s_q1->s_q2 No s_a1->purification s_a2 Test for excess nitrous acid (Starch-Iodide Paper) Ensure sufficient acid s_q2->s_a2 Yes s_q2->purification No s_a2->purification

Sources

Optimization

Technical Support Center: Purification of 3-chlorobenzo[d]isoxazol-7-ol

Prepared by: Senior Application Scientist, Chemical Process Development This technical guide provides in-depth troubleshooting advice and a recommended experimental protocol for the purification of 3-chlorobenzo[d]isoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide provides in-depth troubleshooting advice and a recommended experimental protocol for the purification of 3-chlorobenzo[d]isoxazol-7-ol via recrystallization. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The information is synthesized from established chemical principles and best practices for heterocyclic compounds.

Compound Profile & Recrystallization Feasibility

3-chlorobenzo[d]isoxazol-7-ol is a heterocyclic compound featuring a phenolic hydroxyl group and a chlorinated isoxazole fused to a benzene ring. This structure imparts moderate polarity and the potential for hydrogen bonding, making it a good candidate for purification by recrystallization. The key to a successful recrystallization is selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

PropertyDataSource
CAS Number 155645-24-2[1]
Molecular Formula C₇H₄ClNO₂[1]
Molecular Weight 169.57 g/mol [1]
Inferred Polarity Moderately PolarStructural Analysis
H-Bonding Potential Donor (Phenolic -OH) & Acceptor (N, O)Structural Analysis

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of 3-chlorobenzo[d]isoxazol-7-ol and similar compounds.

Q1: I've added the hot solvent, but my compound won't completely dissolve. What should I do?

A1: This issue typically arises from two possibilities: insufficient solvent or the presence of insoluble impurities.

  • Causality: For recrystallization to work, the compound must fully dissolve in the minimum amount of boiling solvent.[2] If insoluble impurities are present, no amount of additional solvent will dissolve them. Adding a large excess of solvent to try and force dissolution will result in poor or no recovery upon cooling.[3][4]

  • Troubleshooting Steps:

    • First, ensure the solvent is at a rolling boil. Add the hot solvent in small portions (dropwise or in 1-2 mL increments), allowing time for dissolution after each addition.[3]

    • If a significant portion of the solid has dissolved but a small amount remains, these are likely insoluble impurities. Do not add more solvent.

    • The solution is to perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[2][5] This step is critical for achieving high purity.

Q2: My solution is clear and hot, but no crystals have formed upon cooling to room temperature, even after placing it in an ice bath. What's wrong?

A2: The failure to form crystals usually indicates that the solution is not supersaturated, most commonly because too much solvent was added initially.[4]

  • Causality: Crystallization requires the concentration of the solute to exceed its saturation point in the cold solvent.[6] If the solution is too dilute, the compound will remain in the dissolved state even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4][6]

    • Seed Crystals: If you have a small amount of the crude solid saved, add a single tiny crystal to the solution. This "seed crystal" acts as a template for other molecules to deposit onto.[4]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent. This will increase the compound's concentration. Allow the concentrated solution to cool again slowly.[4] Be careful not to boil off too much, as this can cause the product to "crash out" rapidly, trapping impurities.[4]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the solvent is higher than the melting point of the compound or when there are significant impurities depressing the melting point.

  • Causality: The formation of an oil indicates that the solution is supersaturated to a very high degree. The solute separates into a liquid phase because the temperature is too high for it to solidify. Oily products are undesirable as they tend to trap impurities.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.[4]

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. A slower cooling rate gives molecules time to orient themselves into a crystal lattice.

    • If the problem persists, consider using a different solvent with a lower boiling point or a mixed-solvent system.

Q4: My final yield is very low. Where did my product go?

A4: A low yield can result from several factors during the procedure.

  • Causality & Troubleshooting:

    • Excess Solvent: As discussed in Q2, using too much solvent is the most common cause. Significant amounts of the product will remain dissolved in the mother liquor.[4]

    • Premature Crystallization: The compound may have crystallized in the filter paper during hot filtration.[5] To prevent this, use a stemless funnel, keep the receiving flask on the heat source to allow hot solvent vapors to keep the funnel warm, and filter the solution in small, quick batches.[5]

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of the product.[3] Use a minimal amount of ice-cold solvent for washing.

    • Incomplete Transfer: Physical loss of material during transfers between flasks. Ensure all solid is quantitatively transferred at each step.

Q5: The purity of my recrystallized product has not improved significantly. Why?

A5: This suggests that impurities are being incorporated into the crystal lattice or that the chosen solvent is not appropriate for separating the desired compound from its specific impurities.

  • Causality: Rapid crystallization is a primary cause of impurity inclusion. When crystals form too quickly, impurities can become trapped within the growing lattice.[4] Additionally, if an impurity has very similar solubility characteristics to the product in the chosen solvent, recrystallization will be ineffective.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Ensure the solution cools slowly and undisturbed. Rapid cooling, such as immediately placing the hot flask in an ice bath, should be avoided. Allow it to first cool to room temperature.

    • Re-evaluate the Solvent: The chosen solvent may not be optimal. An ideal solvent should dissolve impurities well even at low temperatures or not dissolve them at all, even when hot.[2] Perform a new solvent screen to find a more selective solvent.

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient to remove all impurities. A second recrystallization of the purified material can further enhance purity.

Visualized Workflows

The following diagrams illustrate the standard recrystallization process and the logic for solvent selection.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimum Boiling Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if insolubles present) Dissolve->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General experimental workflow for purification by recrystallization.

SolventSelection Start Start: Select Potential Solvents TestHot Test Solubility in Small Amount of BOILING Solvent Start->TestHot IsSolubleHot Is it Soluble? TestHot->IsSolubleHot TestCold Test Solubility in COLD Solvent IsSolubleHot->TestCold  Yes BadSolvent1 BAD (Insoluble) IsSolubleHot->BadSolvent1  No IsSolubleCold Is it Insoluble? TestCold->IsSolubleCold GoodSolvent GOOD Single Solvent IsSolubleCold->GoodSolvent  Yes BadSolvent2 BAD (Too Soluble) IsSolubleCold->BadSolvent2  No ConsiderPair Consider for Solvent-Pair System BadSolvent2->ConsiderPair

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Recommended Experimental Protocol

Since a validated recrystallization solvent for 3-chlorobenzo[d]isoxazol-7-ol is not prominently available in the literature, a solvent screening is the mandatory first step. Based on its structure, good candidates for screening include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixed-solvent systems like ethanol/water or acetone/hexanes.[7]

Part A: Solvent Screening

  • Place approximately 20-30 mg of the crude 3-chlorobenzo[d]isoxazol-7-ol into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. Note the solubility.

  • For solvents in which the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a boil. Observe if the compound dissolves.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of crystal formation.

  • The ideal solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully soluble at the boiling point, and which produces abundant crystals upon cooling.[2]

Part B: Recrystallization Procedure (Using a Single Solvent)

This protocol assumes a suitable solvent (e.g., ethanol) has been identified.

  • Dissolution: Place the crude 3-chlorobenzo[d]isoxazol-7-ol into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar or a boiling chip.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add the boiling solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous stirring/swirling and heating. Add just enough solvent to completely dissolve the solid at the boiling point.[5]

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless glass funnel. Place the funnel over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

Sources

Troubleshooting

Technical Support Center: Purification of 3-chloro-7-hydroxy-1,2-benzisoxazole

Document ID: TSC-BCX-PUR-001 Introduction Welcome to the technical support center for 3-chloro-7-hydroxy-1,2-benzisoxazole. This molecule is a key heterocyclic building block in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-BCX-PUR-001

Introduction

Welcome to the technical support center for 3-chloro-7-hydroxy-1,2-benzisoxazole. This molecule is a key heterocyclic building block in medicinal chemistry and drug development, valued for its role as a precursor in synthesizing a range of pharmacologically active agents.[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, impact biological activity, and complicate the interpretation of experimental results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve purity issues during their work with 3-chloro-7-hydroxy-1,2-benzisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-chloro-7-hydroxy-1,2-benzisoxazole sample?

The impurity profile of your sample is intrinsically linked to its synthetic route. The most prevalent methods for synthesizing the 1,2-benzisoxazole core involve the cyclization of ortho-hydroxyaryl oximes or related precursors.[1][3]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual precursors such as the corresponding 2-hydroxy benzaldehyde/ketone oxime or 2,4-dihydroxy-w-chloroacetophenone are common.

  • Reagents and Catalysts: Inorganic salts from base-catalyzed cyclizations (e.g., KOH, NaOH) or residual chlorinating agents (e.g., N-chlorosuccinimide) may be present.

  • Solvent Residues: Trapped solvents used during the reaction or initial work-up.

  • Reaction Byproducts:

    • Isomeric Impurities: Beckmann-type rearrangement can occur as a side reaction, leading to isomeric benzoxazole structures.[3][4]

    • Degradation Products: The isoxazole ring, particularly with its chloro-substituent, can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of strong nucleophiles, leading to β-keto nitrile or other cleavage products.[5][6]

    • Over-halogenated Species: If reaction conditions are not carefully controlled, dichlorinated or other polychlorinated species might form.

Q2: How can I get a quick and reliable assessment of my sample's purity?

A multi-technique approach is always recommended for robust purity analysis.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical first-pass technique. A single spot on a TLC plate in multiple solvent systems is a good preliminary indicator of purity. It is also essential for developing conditions for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. A reversed-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity is determined by the area percentage of the main peak.[8][9]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of your target compound and helps identify the mass of unknown impurities, providing critical clues to their structure.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the main compound.

Q3: My compound is a light-brown or off-white solid. Does this indicate a significant impurity?

While pure 3-chloro-7-hydroxy-1,2-benzisoxazole is expected to be a white or off-white solid, discoloration (yellow, tan, or brown) often points to the presence of minor, highly colored impurities. These are frequently polymeric or oxidized byproducts. While they may be present in small amounts (<1%), they can be aesthetically and sometimes functionally problematic. The use of activated charcoal during recrystallization can often effectively remove these colored impurities.[10][11]

Troubleshooting and Purification Guides

This section addresses specific experimental challenges in a problem-solution format.

Scenario 1: Issues with Recrystallization

Recrystallization is the most effective method for bulk purification, leveraging differences in solubility between the compound and its impurities in a given solvent at different temperatures.[11]

Q: I've tried several solvents, but my compound either doesn't dissolve when hot or doesn't precipitate when cool. How do I select the right solvent?

A: The ideal single solvent for recrystallization should exhibit high solubility for your compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[12]

Causality & Solution Workflow:

  • Systematic Solvent Screening: Test solubility in small amounts (~10-20 mg of crude product in 0.5 mL of solvent). Good candidates include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water.

  • Consider a Two-Solvent System: If no single solvent is ideal, use a solvent pair.[13] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the solid and allow the mixture to cool slowly. A common pair for moderately polar compounds like yours is Ethanol/Water or Ethyl Acetate/Hexane.

Q: My recrystallization yield is extremely low. What am I doing wrong?

A: Low recovery is a common issue and can usually be traced to one of several factors.

Root Cause Analysis:

  • Using too much solvent: The most frequent error is adding an excessive volume of hot solvent to dissolve the crude material. This keeps the compound in solution even after cooling. Solution: Use the minimum amount of boiling solvent required to fully dissolve the solid.[12]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. Solution: Use a pre-heated funnel and flask for hot filtration and keep the solution at or near its boiling point.[10]

  • Incomplete precipitation: Cooling may not have been sufficient. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

Scenario 2: Challenges with Column Chromatography

Flash column chromatography is the preferred method for removing persistent impurities that have similar solubility profiles to the target compound.[7]

Q: My compound streaks badly on the TLC plate and doesn't separate well on the column. What is the cause?

A: Streaking is often caused by compound-silica interactions or overloading. The phenolic hydroxyl group in your molecule can interact strongly with the acidic silanol groups on the silica gel surface.

Expert Insights & Solutions:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to the eluent. This protonates the compound and silanol groups, reducing strong ionic interactions and leading to sharper bands.

  • Check for Overloading: Applying too much sample to the TLC plate or column will cause streaking and poor separation. Ensure the initial band on your column is narrow and concentrated.

  • Assess Compound Stability: The compound might be degrading on the silica gel.[5] If you suspect this, consider switching to a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol).

Q: I have an impurity that co-elutes with my product. How can I improve the separation (increase ΔRf)?

A: Co-elution means the chosen solvent system is not resolving the components. The key is to alter the selectivity of the chromatographic system.

Strategies for Improved Resolution:

  • Fine-tune Solvent Polarity: If using a standard Ethyl Acetate/Hexane system, systematically vary the ratio in small increments (e.g., 20% EtOAc, 22.5%, 25%, etc.) and check the separation by TLC.

  • Change Solvent Composition: Replace one of the mobile phase components to alter the separation mechanism. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol introduces different intermolecular interactions (dipole-dipole vs. hydrogen bonding) and can significantly change the elution order and resolution.

Visualized Purification Workflow

The following diagram provides a decision-making framework for purifying crude 3-chloro-7-hydroxy-1,2-benzisoxazole.

Purification_Strategy Purification Decision Tree for 3-chloro-7-hydroxy-1,2-benzisoxazole start Crude Product tlc_check Assess Purity by TLC/HPLC start->tlc_check is_pure Purity > 98%? tlc_check->is_pure is_colored Is sample colored? is_pure->is_colored No final_product Pure Product (Dry & Characterize) is_pure->final_product Yes recrystallize Perform Recrystallization is_colored->recrystallize No charcoal_step Recrystallize with Activated Charcoal is_colored->charcoal_step Yes recrystallize->tlc_check column_chrom Perform Flash Column Chromatography recrystallize->column_chrom Impurity persists charcoal_step->tlc_check column_chrom->tlc_check

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for determining the purity of your sample.

ParameterSpecificationCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar stationary phase for good retention of moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid improves peak shape by suppressing ionization of the phenolic hydroxyl group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 10% B to 95% B over 15 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nmMultiple wavelengths help detect impurities that may have different chromophores.
Injection Vol. 5 µLSmall volume prevents column overloading.
Sample Prep. ~1 mg/mL in Acetonitrile/Water (1:1)Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.[8]
Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This protocol is for purifying gram-scale quantities of the crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-chloro-7-hydroxy-1,2-benzisoxazole. Add the minimum volume of hot ethanol (the "good" solvent) with stirring to completely dissolve the solid. Keep the solution at or near boiling.

  • Addition of Anti-Solvent: While the solution is still hot, add warm water (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, the solution is saturated.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[10]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as your final solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for achieving the highest purity or for separating stubborn impurities.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities.[7]

  • Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method results in better resolution.

  • Elution: Begin elution with the selected solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the final product under high vacuum to remove all solvent traces.

Troubleshooting Recrystallization: A Workflow Diagram

Recrystallization_Troubleshooting Troubleshooting a Failed Recrystallization start Recrystallization Attempted problem What is the issue? start->problem no_crystals No Crystals Form Upon Cooling problem->no_crystals No Precipitation low_yield Very Low Yield problem->low_yield Low Recovery oiling_out Product 'Oils Out' Instead of Crystallizing problem->oiling_out Oily Layer Forms still_impure Product is Still Impure problem->still_impure Purity Unchanged sol_1 Induce Crystallization: 1. Scratch flask walls 2. Add a seed crystal no_crystals->sol_1 sol_2 Too much solvent used. Evaporate some solvent and re-cool. low_yield->sol_2 sol_3 Solution is supersaturated or melting point is below solvent B.P. Re-heat, add more 'good' solvent, and cool slower. oiling_out->sol_3 sol_4 Impurity has similar solubility. Move to Column Chromatography. still_impure->sol_4

Caption: A workflow for diagnosing common recrystallization problems.

References

  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from ResearchGate.

  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions. Retrieved from BenchChem.

  • Arkivoc. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from Arkivoc.

  • International Journal of ChemTech Research. (2015, September 12). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from sphinxsai.com.

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from Scholars Research Library.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from Organic Chemistry Portal.

  • HBCSE. (n.d.). Recrystallization. Retrieved from HBCSE.

  • LibreTexts Chemistry. (n.d.). Single Solvent Recrystallization. Retrieved from LibreTexts Chemistry.

  • ResearchGate. (2016, August 1). ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from ResearchGate.

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from Organic Chemistry Portal.

  • ResearchGate. (2025, August 7). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Retrieved from ResearchGate.

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from FAMU.

  • Science of Synthesis. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Retrieved from Science of Synthesis.

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-1,2-oxazole. Retrieved from BenchChem.

  • IRIS. (2024, February 7). Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target. Retrieved from IRIS.

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. Retrieved from BenchChem.

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from ResearchGate.

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from ArtMolecule.

  • Magritek. (n.d.). Column Chromatography. Retrieved from Magritek.

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from ijprajournal.com.

  • Sigma-Aldrich. (n.d.). 3-Chloro-1,2-benzisoxazole. Retrieved from Sigma-Aldrich.

  • Edubirdie. (n.d.). Experiment 2 Solubility and Recrystallization | California State University, Chico. Retrieved from Edubirdie.

  • Google Patents. (n.d.). DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles. Retrieved from Google Patents.

  • Beilstein Journals. (n.d.). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Retrieved from Beilstein Journals.

  • PubMed. (1992). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Retrieved from PubMed.

  • Florida Atlantic University. (n.d.). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Retrieved from Florida Atlantic University.

  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved from PubMed.

  • CORE. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from CORE.

  • PubMed. (2015, September 15). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Retrieved from PubMed.

  • PubMed. (n.d.). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Retrieved from PubMed.

  • Thermo Fisher Scientific. (2019/2021). Chromatography Consumables Catalog - LC. Retrieved from Thermo Fisher Scientific.

  • Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles. Retrieved from Google Patents.

Sources

Optimization

minimizing byproduct formation in benzisoxazole alkylation

A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity Welcome to the Technical Support Center for benzisoxazole alkylation. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity

Welcome to the Technical Support Center for benzisoxazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues related to byproduct formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzisoxazole alkylation?

The primary challenge in the alkylation of many benzisoxazole precursors, particularly those with a hydroxyl or amino group, is the formation of constitutional isomers. The most common issue is the competition between N-alkylation and O-alkylation, leading to a mixture of desired and undesired products.[1] Other potential byproducts can arise from dimerization of starting materials or rearrangement reactions like the Beckmann rearrangement, especially under acidic conditions.[2]

Q2: My reaction is giving me a mixture of N- and O-alkylated products. How can I favor N-alkylation?

Controlling the regioselectivity between N- and O-alkylation is a critical aspect of optimizing your reaction. Generally, to favor N-alkylation, you should consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile typically favor N-alkylation.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred.

  • Leaving Group: Alkylating agents with "soft" leaving groups, such as iodide, tend to favor N-alkylation according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.[3]

Q3: Can I use Phase Transfer Catalysis (PTC) for my benzisoxazole alkylation?

Yes, Phase Transfer Catalysis (PTC) is an excellent technique for benzisoxazole alkylation.[4][5] It offers several advantages, including the use of less hazardous solvents, milder reaction conditions, and often improved yields and selectivity. A typical PTC system for this reaction might involve a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to shuttle the benzisoxazole anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[4][5]

Q4: I'm seeing a significant amount of starting material left even after a long reaction time. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficient Base: The base may not be strong enough to fully deprotonate the benzisoxazole precursor.

  • Poor Solubility: Your starting material or base may not be sufficiently soluble in the chosen solvent.

  • Catalyst Inactivity: If using PTC, the catalyst may be "poisoned" by certain leaving groups like iodide or tosylate.[4]

  • Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (N- vs. O-Alkylation)

The ambident nucleophilic nature of the deprotonated benzisoxazole is the root cause of poor regioselectivity. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, which is influenced by multiple factors.

Troubleshooting Workflow for Poor Regioselectivity

start Low N/O Ratio solvent Step 1: Evaluate Solvent (Is it aprotic like DMF/MeCN?) start->solvent base Step 2: Re-evaluate Base (Is it a strong, non-nucleophilic base?) solvent->base Yes change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->change_solvent No leaving_group Step 3: Check Leaving Group (Is it a 'soft' leaving group like I- or Br-?) base->leaving_group Yes change_base Screen Stronger/Non-nucleophilic Bases (e.g., NaH, K2CO3) base->change_base No ptc Step 4: Consider PTC (Can a PTC system improve selectivity?) leaving_group->ptc Yes change_alkyl_halide Use Alkyl Iodide or Bromide leaving_group->change_alkyl_halide No temp Step 5: Adjust Temperature (Lower temp may favor kinetic product) ptc->temp Yes implement_ptc Implement PTC with TBAB or similar catalyst ptc->implement_ptc No optimized Optimized N-Alkylation temp->optimized change_solvent->base change_base->leaving_group change_alkyl_halide->ptc implement_ptc->temp

Caption: A stepwise approach to troubleshooting poor regioselectivity.

Detailed Recommendations:

ParameterRecommendation to Favor N-AlkylationRationale
Solvent Use polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO).These solvents solvate the cation of the base but not the anion of the benzisoxazole, leaving the more nucleophilic nitrogen atom more available for reaction.
Base Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃).A strong base ensures complete deprotonation. A non-nucleophilic base won't compete with the benzisoxazole anion in attacking the alkylating agent.
Alkylating Agent Use an alkylating agent with a soft leaving group (e.g., R-I, R-Br).According to HSAB theory, the nitrogen of the benzisoxazole anion is a softer nucleophile than the oxygen. It will preferentially react with an alkylating agent that has a soft leaving group.[3]
Temperature Lower temperatures may favor the kinetic N-alkylated product.O-alkylation can sometimes be the thermodynamically more stable product. Running the reaction at a lower temperature may favor the faster-forming N-alkylated product.
Additives Consider using a phase-transfer catalyst (PTC) like TBAB.PTC can enhance the concentration of the benzisoxazole anion in the organic phase, often leading to cleaner and more selective reactions.[4][5]
Issue 2: Formation of Dimerization or Degradation Products

Side reactions can compete with the desired alkylation, especially under harsh conditions. For instance, in the synthesis of some benzisoxazoles, dimerization of nitrile oxide intermediates can be a problem.[2]

Strategies to Minimize Side Reactions:

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to keep its concentration low and minimize side reactions.

  • Inert Atmosphere: Some precursors, like 2-aminophenols used in benzoxazole synthesis (a related heterocycle), are sensitive to air oxidation.[6] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored impurities.

  • Temperature Control: Excursions to high temperatures can lead to degradation. Maintain careful temperature control throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 3-Amino-1,2-benzisoxazole using Phase Transfer Catalysis

This protocol provides a general starting point for the N-alkylation of a 3-aminobenzisoxazole derivative.

Materials:

  • 3-Amino-1,2-benzisoxazole derivative (1.0 equiv)

  • Alkyl halide (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-amino-1,2-benzisoxazole derivative, potassium carbonate, and tetrabutylammonium bromide.

  • Add acetonitrile to the flask.

  • Begin stirring the mixture and add the alkyl halide.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Byproduct Analysis by HPLC

This is a general HPLC method to separate the N-alkylated product from the O-alkylated byproduct and unreacted starting material. Method development will be required for specific derivatives.

Instrumentation:

  • HPLC with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm (or the λmax of your compounds) Injection Volume: 10 µL

Reaction Mechanisms

Understanding the competing pathways is key to controlling the reaction outcome.

Competing N- vs. O-Alkylation Pathways

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Benzisoxazole Benzisoxazole Precursor Anion Ambident Nucleophilic Anion Benzisoxazole->Anion Base N_Product Desired N-Alkylated Product Anion->N_Product R-X (N-attack) O_Product Byproduct O-Alkylated Product Anion->O_Product R-X (O-attack)

Sources

Troubleshooting

Technical Support Center: 3-Chlorobenzo[d]isoxazol-7-ol Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions involving 3-chlorobenzo[d]isoxazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-chlorobenzo[d]isoxazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. We will move beyond simple protocols to explore the underlying principles that govern reaction success, with a specific focus on the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter when coupling 3-chlorobenzo[d]isoxazol-7-ol?

A1: Temperature is arguably the most influential variable in the cross-coupling of 3-chlorobenzo[d]isoxazol-7-ol for three primary reasons:

  • Reaction Kinetics and Activation Energy: The chloro-substituent on the benzisoxazole ring is relatively unreactive compared to its bromo or iodo counterparts, meaning the initial oxidative addition step in many palladium-catalyzed cycles has a high activation energy.[1][2] Sufficient thermal energy is required to overcome this barrier and initiate the catalytic cycle. However, excessive heat can accelerate undesirable pathways.

  • Substrate and Product Stability: The benzo[d]isoxazole core, while aromatic, can be susceptible to degradation under harsh conditions. High temperatures can lead to ring-opening or other decomposition pathways, reducing the overall yield of the desired product.[3]

  • Selectivity and Side Reactions: Temperature directly governs the balance between the desired product and common side products.[4]

    • At higher temperatures , side reactions like catalyst decomposition, ligand degradation, and homo-coupling of coupling partners can become significant. For Suzuki-Miyaura couplings, the protodeboronation of the boronic acid partner is often exacerbated by heat.[4]

    • At lower temperatures , the reaction may be sluggish or stall completely. However, lower temperatures can favor the formation of a kinetic product , which is the product that forms the fastest, over the more stable thermodynamic product .[5][6] This is particularly relevant if there are competing reaction sites or pathways.

Q2: I am setting up a Suzuki-Miyaura coupling with 3-chlorobenzo[d]isoxazol-7-ol. What is a good starting temperature?

A2: For a standard Suzuki-Miyaura reaction with an aryl chloride, a good empirical starting point is 80-100°C .[4][7] Many protocols for similar heteroaryl chlorides show success within this range.[8]

It is highly recommended to perform an initial temperature screen. A typical screen might involve setting up identical reactions at 60°C, 80°C, and 100°C. This allows you to quickly identify if the reaction is feasible at lower temperatures or requires more thermal energy to proceed efficiently.[7]

Q3: My reaction yield is low at my initial temperature of 90°C. Should I simply increase the heat?

A3: Not necessarily. While insufficient temperature is a possible cause, other factors could be at play. Before increasing the temperature, consider the following:

  • Is the reaction sluggish or stalled? If you monitor the reaction by TLC or LC-MS and see a large amount of unreacted starting material even after an extended time, a higher temperature (e.g., 110-120°C, solvent permitting) might be necessary to drive the reaction to completion.[9]

  • Are you observing side products or decomposition? If your starting material is being consumed but the yield of the desired product is low, increasing the temperature will likely worsen the outcome by accelerating side reactions.[4] In this scenario, you should first consider:

    • Lowering the Temperature: Try running the reaction at a lower temperature for a longer period. This can sometimes favor the desired pathway.

    • Screening Catalysts and Ligands: Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are designed to facilitate the difficult oxidative addition of aryl chlorides at lower temperatures.[1][10] Switching from a general-purpose catalyst like Pd(PPh₃)₄ to a more specialized system can dramatically improve yields without requiring excessive heat.

This decision-making process is visualized in the workflow diagram below.

Q4: How can I determine if my low yield is due to kinetic vs. thermodynamic control issues?

A4: This is an excellent question, especially when multiple outcomes are possible (e.g., C-arylation vs. O-arylation of the phenol). Kinetic and thermodynamic control dictates product distribution based on reaction conditions.[6][11]

  • Kinetic Control: Favored at lower temperatures and shorter reaction times. The major product is the one that forms fastest (lowest activation energy).[5]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, where the reaction is reversible. The major product is the most stable one (lowest Gibbs free energy).[11]

To test this, set up two parallel experiments:

  • Kinetic Conditions: Run the reaction at a low temperature (e.g., 40-60°C) and monitor the product ratio at early time points.

  • Thermodynamic Conditions: Run the reaction at a high temperature (e.g., 100-120°C) for an extended period to allow equilibrium to be reached.[5]

If the major product is different under these two conditions, your system is subject to this type of control. You can then select the temperature that favors your desired isomer.

Q5: Are the temperature considerations different for a Buchwald-Hartwig amination or an Ullmann coupling?

A5: Yes, the optimal temperature range can differ based on the reaction type.

  • Buchwald-Hartwig Amination: Similar to Suzuki couplings, these C-N bond-forming reactions often require temperatures in the 80-110°C range for aryl chlorides.[12] The choice of a highly active catalyst/ligand system is crucial for achieving good results at the lower end of this spectrum.[10][13]

  • Ullmann Coupling: Traditionally, Ullmann reactions (copper-catalyzed C-O or C-N coupling) require very high temperatures (>150°C) and stoichiometric copper.[14] However, modern, ligand-assisted Ullmann-type protocols can proceed at much milder temperatures, often around 100°C , making them more compatible with sensitive substrates.[15][16] If attempting an Ullmann coupling, it is critical to follow a modern procedure that utilizes a ligand (e.g., a prolinamide or diamine) to avoid substrate decomposition.[17]

Troubleshooting Guide: Temperature-Related Issues

Symptom Possible Temperature-Related Cause Suggested Solution
No Reaction or Very Low Conversion Temperature is too low to overcome the activation energy of oxidative addition.1. Incrementally increase the temperature (e.g., in 20°C steps).2. Switch to a more active catalyst/ligand system designed for aryl chlorides.[1]3. Ensure your solvent's boiling point is appropriate for the target temperature.
Starting Material Consumed, Low Product Yield, Multiple Side Spots Temperature is too high, causing decomposition of starting materials, product, or catalyst.1. Lower the reaction temperature and increase the reaction time.2. Screen alternative catalysts/ligands that operate under milder conditions.[18]3. Verify the thermal stability of your starting material and product independently if possible.
Significant Protodeboronation (Suzuki) High temperature and/or presence of water/protic sources is promoting the undesired cleavage of the C-B bond.1. Decrease the reaction temperature.[4]2. Use a more anhydrous solvent system or add a drying agent.3. Use a different base (e.g., Cs₂CO₃ or K₃PO₄) which can sometimes suppress this side reaction.
Formation of an Undesired Isomer The reaction temperature is favoring the thermodynamic product when the kinetic product is desired (or vice-versa).1. To favor the kinetic product, run the reaction at the lowest possible temperature that still affords a reasonable rate.[5]2. To favor the thermodynamic product, run the reaction at a higher temperature for a longer time to ensure equilibrium is reached.[11]

Visualizations & Diagrams

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization start Start with 3-chlorobenzo[d]isoxazol-7-ol + Coupling Partner initial_screen Run Parallel Reactions (e.g., 60°C, 80°C, 100°C) start->initial_screen analyze Analyze Yield & Purity (LC-MS, TLC, NMR) initial_screen->analyze decision Evaluate Outcome analyze->decision low_yield Low Yield / No Reaction decision->low_yield Low Conversion good_yield Good Yield (>70%) decision->good_yield High Yield side_products Decomposition / Side Products decision->side_products Low Purity increase_temp Increase Temperature OR Change Catalyst/Ligand low_yield->increase_temp optimize_further Proceed to Scale-Up good_yield->optimize_further decrease_temp Decrease Temperature AND Change Catalyst/Ligand side_products->decrease_temp increase_temp->analyze decrease_temp->analyze

Caption: A logical workflow for optimizing reaction temperature.

Kinetic vs. Thermodynamic Control

This reaction coordinate diagram illustrates the core principle of temperature-dependent product selectivity.

G cluster_labels reactants Reactants ts_kinetic TS_kinetic p_kinetic Kinetic Product (Forms Faster) ts_thermo TS_thermo p_thermo Thermodynamic Product (More Stable) start_path k_peak start_path->k_peak ΔG‡ (kinetic) Low Temp Favors t_peak start_path->t_peak ΔG‡ (thermo) High Temp Allows k_valley k_peak->k_valley t_valley t_peak->t_valley E_label Gibbs Free Energy (G) E_axis_start E_axis_end E_axis_start->E_axis_end RC_label Reaction Coordinate RC_axis_start RC_axis_end RC_axis_start->RC_axis_end l1 Lower Activation Barrier l2 Higher Activation Barrier l3 Less Stable Product l4 Most Stable Product

Caption: Energy profile for kinetic vs. thermodynamic pathways.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Suzuki-Miyaura Coupling

This protocol describes a parallel screening approach to efficiently determine the optimal temperature.

Materials:

  • 3-chlorobenzo[d]isoxazol-7-ol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1)[7]

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the 3-chlorobenzo[d]isoxazol-7-ol, arylboronic acid, and base to three separate reaction vials.

  • Catalyst Addition: In each vial, add the palladium precatalyst and ligand.

  • Solvent Addition: Add the degassed solvent mixture to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Inert Atmosphere: Seal each vial, then evacuate and backfill with inert gas three times.[7]

  • Heating: Place each vial in a separate well of a pre-heated reaction block or in separate oil baths set to the screening temperatures (e.g., T1 = 60°C, T2 = 80°C, T3 = 100°C).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion and product-to-byproduct ratio.

  • Analysis: Continue the reaction, monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature appears complete or has stalled. This will provide a clear picture of the reaction rate and endpoint at each temperature.

References

  • Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399–405. [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Patil, S. A., et al. (2015). Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Engle, K. M., & Yu, J. Q. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved March 4, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Explained! (2018, February 19). Kinetic vs thermodynamic control [Video]. YouTube. [Link]

  • Kaur, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16905. [Link]

  • Reddit r/chemistry community. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate Community. (2017, December 4). Suzuki coupling Reaction's yield is very low...How can i improvise my reaction?. [Link]

  • Organic Chemistry Explained! (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 4, 2026, from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Sato, K., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Research Square. [Link]

  • Beaudry, C. M., et al. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of (−)-Myricatomentogenin, (−)-Jugcathanin, (+)-Galeon, and (+)-Pterocarin. The Journal of Organic Chemistry. [Link]

  • Dash, J., et al. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(15), 7347-7359. [Link]

  • Dash, J., et al. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions.... PubMed. [Link]

  • Chapman, J. S. (2021). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

Sources

Optimization

troubleshooting low conversion rates of 3-chlorobenzo[d]isoxazol-7-ol

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 3-chlorobenzo[d]isoxazol-7-ol . This content is structured to address the specific elec...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 3-chlorobenzo[d]isoxazol-7-ol . This content is structured to address the specific electronic and steric challenges of this molecule, moving beyond generic advice to provide mechanism-based troubleshooting.

Topic: Troubleshooting Low Conversion Rates & Process Optimization Lead Scientist: Senior Application Specialist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight

The synthesis of 3-chlorobenzo[d]isoxazol-7-ol (typically via the chlorination of 3,7-dihydroxybenzo[d]isoxazole or its tautomer, 7-hydroxybenzo[d]isoxazol-3(2H)-one) is notoriously difficult due to competing nucleophilic sites .

The core issue is rarely the chlorination reagent (POCl₃) itself, but rather the 7-hydroxyl group . In its free phenolic state, the 7-OH is a potent nucleophile that reacts faster with phosphoryl chloride than the lactam/enol at the 3-position. This leads to the formation of stable phosphorodichloridates (phosphate esters) rather than the desired 3-chloroimidate transformation.

Key Takeaway: If you are attempting to chlorinate the 3-position while the 7-position is unprotected, your "low conversion" is likely a misdiagnosis of side-reaction dominance (phosphorylation or polymerization).

Diagnostic Workflow

Before altering reaction parameters, use this logic tree to diagnose the root cause of failure.

TroubleshootingWorkflow Start START: Low Conversion/Yield CheckSM 1. Check Starting Material (Is 7-OH protected?) Start->CheckSM Unprotected NO (Free Phenol) CheckSM->Unprotected Risk High Protected YES (e.g., -OMe, -OBn) CheckSM->Protected Proceed PhosphateRisk CRITICAL FAILURE: Formation of Phosphate Esters & Polymerization Unprotected->PhosphateRisk CheckReagent 2. Check POCl3 Quality (Is it fuming/clear?) Protected->CheckReagent ActionProtect ACTION: Install Protection Group (Benzyl or Methyl Ether) PhosphateRisk->ActionProtect WetReagent Cloudy/Precipitate? (Hydrolyzed Reagent) CheckReagent->WetReagent FreshReagent Clear/Fuming CheckReagent->FreshReagent ActionDistill ACTION: Distill POCl3 or Purchase Fresh WetReagent->ActionDistill CheckBase 3. Check Base Catalyst (Et3N, Pyridine, DMA) FreshReagent->CheckBase NoBase No Base Used CheckBase->NoBase BaseUsed Base Present CheckBase->BaseUsed ActionAddBase ACTION: Add 0.5-1.0 eq tertiary amine (HCl scavenger) NoBase->ActionAddBase CheckWorkup 4. Workup Protocol (Quench Temperature) BaseUsed->CheckWorkup HotQuench Quench > 10°C CheckWorkup->HotQuench ColdQuench Quench < 5°C CheckWorkup->ColdQuench Hydrolysis FAILURE: Product Hydrolysis (Reverts to SM) HotQuench->Hydrolysis

Caption: Diagnostic logic for identifying failure points in 3-chlorobenzo[d]isoxazol-7-ol synthesis. Blue nodes indicate decision points; Red nodes indicate critical failure modes.

Technical Deep Dive & Optimization

Phase 1: The "Input" Variables (Starting Material & Reagents)

The 7-OH Protection Imperative: You cannot reliably synthesize 3-chlorobenzo[d]isoxazol-7-ol directly from the dihydroxy precursor. The 7-OH must be masked.

  • Why: POCl₃ is an "oxyphilic" reagent. It attacks the phenolic oxygen (7-position) to form a dichlorophosphate ester (

    
    ). This ester is stable and does not convert to a chloride. Furthermore, it deactivates the ring, making the 3-position less reactive.
    
  • Solution: Use 7-(benzyloxy)benzo[d]isoxazol-3-ol as your starting material. The benzyl group is stable to POCl₃ and can be removed later via hydrogenolysis (H₂/Pd-C) or BBr₃, preserving the sensitive 3-chloro group (careful control required with H₂ to avoid dechlorination).

Reagent Quality (POCl₃):

  • Symptom: The reaction mixture turns dark tarry black immediately, or starting material remains unchanged.

  • Cause: POCl₃ hydrolyzes to phosphoric acid (

    
    ) and HCl upon contact with moisture. Phosphoric acid is non-reactive for chlorination but acts as a strong acid that can degrade the isoxazole ring (N-O bond cleavage).
    
  • Validation: Take 1 mL of your POCl₃ and add it to water. It should react violently and instantly. If it merely dissolves or fizzes weakly, it is hydrolyzed.

Phase 2: Reaction Conditions (The "Process")[1]

Catalysis: The reaction requires a base to scavenge the HCl generated and to form the reactive Vilsmeier-Haack-type intermediate.

  • Recommendation: Use N,N-Diethylaniline or Pyridine (1.0 - 1.5 eq).

  • Mechanism: The base deprotonates the 3-OH (enol form), facilitating the attack on Phosphorus. It also buffers the solution, preventing acid-catalyzed ring opening.

Solvent & Temperature:

  • Solvent: Neat POCl₃ is often standard, but for this sensitive substrate, using Acetonitrile (MeCN) or Toluene as a co-solvent can moderate the reaction and improve solubility.

  • Temperature: 80°C - 100°C.

    • Too Low (<60°C): Intermediate phosphate forms but does not rearrange/eliminate to the chloride.

    • Too High (>110°C): Thermal cleavage of the isoxazole N-O bond (a common failure mode for benzisoxazoles).

Phase 3: Workup (The "Output")

The Hydrolysis Trap: 3-chlorobenzo[d]isoxazoles are imidoyl chlorides. They are susceptible to hydrolysis back to the starting lactam (3-hydroxy compound) if the quench is too exothermic or acidic.

  • Protocol: Pour the reaction mixture slowly into ice-cold saturated NaHCO₃ . Maintain internal temperature <10°C. Do NOT quench into water alone (highly acidic pH promotes hydrolysis).

Optimized Experimental Protocol

Note: This protocol assumes the use of a protected precursor.

Target: 3-chloro-7-(benzyloxy)benzo[d]isoxazole (Precursor to final 7-ol)

ParameterSpecificationNotes
Substrate 7-(benzyloxy)benzo[d]isoxazol-3-olDried in vacuo over P₂O₅ for 4h.
Reagent POCl₃ (Phosphorus Oxychloride)5.0 - 10.0 equivalents. Freshly distilled.
Base Triethylamine or Pyridine1.0 equivalent.
Temp/Time 85°C for 4–6 hoursMonitor via TLC (EtOAc/Hexane).
Quench Ice/Sat. NaHCO₃Keep pH > 7. Temp < 10°C.

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of 7-(benzyloxy)benzo[d]isoxazol-3-ol in anhydrous toluene (optional, or run neat).

  • Addition: Add 1.0 eq of Pyridine. Then, add 5.0 eq of POCl₃ dropwise at room temperature.

  • Reaction: Heat the mixture to 85°C. The suspension should clear as the imidoyl chloride forms.

  • Monitoring: Check TLC every hour. Look for a less polar spot (the chloro compound) compared to the starting material.

  • Workup: Cool to RT. Concentrate to remove excess POCl₃ (critical step to reduce quench violence). Pour residue into stirred ice/NaHCO₃. Extract with Ethyl Acetate.

  • Deprotection (Final Step): To obtain the 7-ol , treat the purified intermediate with

    
     (Boron trichloride) in DCM at -78°C to 0°C. Avoid 
    
    
    
    if possible to prevent dechlorination of the 3-Cl position.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without protecting the 7-OH group? A: It is highly discouraged. While theoretically possible using stoichiometric control, the 7-OH reacts faster than the 3-position. You will likely obtain a mixture of 3-chloro-7-phosphate, 3-hydroxy-7-phosphate, and polymerized material. The purification of the zwitterionic 3-chloro-7-hydroxy product from this mess is often more labor-intensive than the protection/deprotection route [1, 2].

Q: My reaction mixture turns into a solid black mass. What happened? A: This indicates "charring" or polymerization caused by uncontrolled exotherm or high acidity.

  • Ensure POCl₃ is not hydrolyzed (wet).

  • Reduce temperature to 70-80°C.

  • Use a solvent (Toluene) to dilute the thermal mass.

Q: I see conversion on TLC, but after workup, I only recover starting material. A: You are hydrolyzing your product during the quench. The 3-Cl bond is labile in hot, acidic aqueous media.

  • Fix: Ensure the quench is cold (ice bath) and basic (NaHCO₃). Do not let the aqueous slurry stir for hours; extract immediately.

Q: Why is the 3-position so hard to chlorinate compared to a standard amide? A: The benzo[d]isoxazole ring system is electron-rich but the "lactam" character is masked. The 3-OH tautomer is stabilized by the aromaticity of the fused benzene ring. Breaking this tautomeric equilibrium to form the leaving group (dichlorophosphate) at the 3-position requires significant activation energy, which is why heat and base are necessary [3].

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 2

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles.[1][4][5] Retrieved from 6

  • Amin, S. et al. (2020).[7][8] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). ResearchGate. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 3-chlorobenzo[d]isoxazol-7-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-chlorobenzo[d]isoxazol-7-ol. This document is designed for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-chlorobenzo[d]isoxazol-7-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive troubleshooting framework, grounded in scientific principles, to help you overcome these obstacles in your experiments.

The limited aqueous solubility of many promising organic compounds like 3-chlorobenzo[d]isoxazol-7-ol is a significant hurdle in research and development, impacting everything from in vitro assays to formulation for in vivo studies.[1][2] This guide offers a tiered approach to solubility enhancement, from simple adjustments to more advanced formulation strategies.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 3-chlorobenzo[d]isoxazol-7-ol that contribute to its poor water solubility. The molecule's structure, featuring a rigid, multi-ring aromatic system, a chloro-substituent, and a phenolic hydroxyl group, dictates its behavior in aqueous media.

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Formula C₇H₄ClNO₂-
Molecular Weight 169.56 g/mol [3]Moderate molecular weight, typical for small molecule drugs.
Key Functional Groups Phenolic hydroxyl (-OH), Isoxazole ring, Chlorinated benzene ringThe aromatic rings and chlorine atom are hydrophobic, driving low solubility. The hydroxyl group offers a single point for hydrophilic interaction.
Predicted logP ~2.0 - 2.5A positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous one, signifying low water solubility.
pKa (Phenolic -OH) ~8 - 10The hydroxyl group is weakly acidic. This is the key to pH-based solubility enhancement.

The primary reason for poor solubility is that the large, non-polar surface area of the fused ring system outweighs the solubilizing effect of the single polar hydroxyl group. The energy required to break the water's hydrogen-bonding network to accommodate the hydrophobic molecule is unfavorable.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides a series of troubleshooting steps in a question-and-answer format, starting with the simplest and most common techniques.

FAQ 1: I'm just starting my experiments. What is the simplest and most direct method to try and dissolve 3-chlorobenzo[d]isoxazol-7-ol?

Answer: pH Adjustment.

This should always be your first approach due to its simplicity and effectiveness for ionizable compounds.[4][]

The Causality Behind the Method: The phenolic hydroxyl group on the 7-position is a weak acid. At a pH below its acidity constant (pKa), the group is protonated (-OH) and the molecule is neutral, leading to low aqueous solubility. By raising the pH of the solution to a level significantly above the pKa, the hydroxyl group is deprotonated to form a negatively charged phenolate ion (-O⁻). This ionization introduces a charge, dramatically increasing the molecule's polarity and its ability to interact favorably with water molecules, thus increasing solubility.[6][7]

Pro-Tip: While effective, be aware that very high pH (e.g., >11) can sometimes lead to the degradation of phenolic compounds over time, especially in the presence of oxygen.[6][8] It is crucial to assess the stability of your compound at the selected pH for the duration of your experiment.

Diagram: pH-Dependent Ionization

cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Low_pH 3-chlorobenzo[d]isoxazol-7-ol (Neutral, Poorly Soluble) High_pH 3-chlorobenzo[d]isoxazol-7-olate (Charged, More Soluble) Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H₃O⁺ - H₂O

Caption: Equilibrium between the neutral and ionized forms of the compound.

FAQ 2: pH adjustment did not provide sufficient solubility, or my experimental system (e.g., a cell-based assay) is sensitive to high pH. What is the next strategy?

Answer: Utilize Co-solvents.

Co-solvency is a widely used and highly effective technique for dissolving nonpolar drugs for in vitro testing and parenteral formulations.[1][4]

The Causality Behind the Method: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like 3-chlorobenzo[d]isoxazol-7-ol. Essentially, the co-solvent makes the aqueous environment more "hospitable" to the non-polar compound.[]

Commonly Used Biocompatible Co-solvents:

Co-solventTypical Starting Concentration (v/v)Key Characteristics
Ethanol 1-10%Volatile, widely used, can have biological effects at higher concentrations.[9]
Propylene Glycol (PG) 5-20%Viscous, good solubilizer, common in pharmaceutical formulations.[1][9]
Polyethylene Glycol 400 (PEG 400) 5-30%Low toxicity, good solubilizing power for many compounds.[1][]
Dimethyl Sulfoxide (DMSO) 0.1-5%Excellent solubilizer, but can be cytotoxic and affect cell differentiation. Use with caution and always run a vehicle control.[]

Pro-Tip: A common issue with co-solvents is that the compound may precipitate when the stock solution is diluted into a larger volume of aqueous buffer (e.g., cell culture media). To mitigate this, dilute the stock solution slowly while vortexing the buffer.

Diagram: Co-Solvent Screening Workflow

Start Prepare concentrated stock of compound in 100% DMSO or Ethanol Screen Screen for Solubility: Add stock to various aqueous solutions containing different co-solvents (5%, 10%, 20% PG, PEG 400, etc.) Start->Screen Observe Observe for Precipitation (Visually and/or by Light Scattering) Screen->Observe Select Select the co-solvent system with the highest solubility and lowest co-solvent concentration Observe->Select Control Crucial Step: Perform vehicle control experiments to test for co-solvent effects on the biological system Select->Control Proceed Proceed with Experiment Control->Proceed

Caption: A systematic approach to selecting an appropriate co-solvent.

FAQ 3: I need a significant increase in solubility for an oral or parenteral formulation, and I want to avoid high concentrations of organic solvents. Are there more advanced options?

Answer: Complexation with Cyclodextrins.

This technique uses host-guest chemistry to create a water-soluble inclusion complex, effectively "hiding" the hydrophobic drug within a soluble carrier molecule.[2][11]

The Causality Behind the Method: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[12][13] The non-polar benzoisoxazole portion of your molecule can partition into this hydrophobic cavity, forming a stable, non-covalent inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[14]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeAbbreviationKey Characteristics
Hydroxypropyl-β-Cyclodextrin HP-β-CDMost commonly used in pharmaceutical formulations due to its high water solubility and low toxicity.[15]
Sulfobutylether-β-Cyclodextrin SBE-β-CDCarries a negative charge, which can enhance complexation with positively charged or neutral drugs.
Methyl-β-Cyclodextrin M-β-CDHigh solubilizing capacity, but can extract cholesterol from cell membranes; primarily used in vitro.[13]

Pro-Tip: The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin ratio) should be determined experimentally using techniques like phase solubility analysis to optimize the formulation.[16]

Diagram: Cyclodextrin Inclusion Complex Formation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

FAQ 4: I am in the early stages of drug development and have the flexibility to chemically modify the molecule. Can a prodrug approach solve the solubility issue fundamentally?

Answer: Yes, a Prodrug Strategy.

This is a powerful chemical modification approach to dramatically increase aqueous solubility for parenteral administration.[17][18]

The Causality Behind the Method: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical conversion in the body to release the active drug.[19] For a phenolic compound, the hydroxyl group is an ideal handle for attaching a highly polar, ionizable promoiety, such as a phosphate ester.[20] The resulting phosphate ester prodrug is often highly water-soluble at physiological pH. Once administered, ubiquitous enzymes in the body called alkaline phosphatases rapidly cleave the ester bond, releasing the active parent drug, 3-chlorobenzo[d]isoxazol-7-ol, at the site of action.[20] This strategy can increase solubility by several orders of magnitude.[21]

Diagram: Phosphate Ester Prodrug Activation

Prodrug Phosphate Prodrug (Highly Water-Soluble) Enzyme Alkaline Phosphatases (in vivo) Prodrug->Enzyme Enzymatic Cleavage ActiveDrug Active Drug Released 3-chlorobenzo[d]isoxazol-7-ol Enzyme->ActiveDrug Byproduct Inorganic Phosphate Enzyme->Byproduct

Caption: In vivo conversion of a water-soluble prodrug to the active parent compound.

Part 2: Essential Experimental Protocols

Accurate measurement is the foundation of effective troubleshooting. Use the following standardized protocols to quantify the solubility of 3-chlorobenzo[d]isoxazol-7-ol in your chosen solvent systems.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for measuring the thermodynamic equilibrium solubility of a compound.[11]

Methodology:

  • Preparation: Add an excess amount of solid 3-chlorobenzo[d]isoxazol-7-ol to a series of vials containing your chosen aqueous buffer or vehicle (e.g., water, pH 7.4 buffer, 10% PG in water). "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. This time is required to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To remove all undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter them through a 0.22 µm syringe filter compatible with your solvent system.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[22][23]

Protocol 2: Quantification by UV-Vis Spectrophotometry

This is a rapid and accessible method for concentration measurement, provided no other components in the solution absorb light at the same wavelength.[24][25][26]

Methodology:

  • Determine λmax: Prepare a dilute solution of 3-chlorobenzo[d]isoxazol-7-ol in a suitable solvent (e.g., methanol or ethanol). Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Create a series of standard solutions of known concentrations from a primary stock solution. Use the same solvent you used for the λmax scan.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable curve.

  • Measure Unknown Sample: Take the supernatant from your solubility experiment (Protocol 1), dilute it with the same solvent used for the standards to ensure its absorbance falls within the linear range of your calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted unknown sample. Use the equation from the calibration curve to calculate its concentration. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Part 3: Summary of Solubility Enhancement Strategies

TechniqueMechanism of ActionAdvantagesLimitationsBest For
pH Adjustment Ionization of the weakly acidic phenol to a soluble phenolate salt.[6][7]Simple, inexpensive, highly effective for ionizable drugs.[4][]Only applicable to ionizable compounds; risk of chemical instability at extreme pH.[8]Initial screening, in vitro buffer systems, salt formation.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][10]Simple to formulate, effective for a wide range of non-polar compounds.[1]Can have intrinsic biological/toxicological effects; risk of precipitation upon dilution.In vitro assays, high-throughput screening, early-stage parenteral formulations.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin's non-polar cavity.[12][13]Significant solubility enhancement, low toxicity (especially HP-β-CD), can improve stability.[15]Can be expensive; requires formulation development and characterization.Oral and parenteral formulations requiring high drug loads.
Prodrug Synthesis Covalent attachment of a polar promoiety that is cleaved in vivo to release the active drug.[19][20]Can provide a dramatic (>1000-fold) increase in solubility; allows for high-concentration aqueous formulations.[21]Requires synthetic chemistry resources; prodrug must be efficiently cleaved in vivo to be effective.[18]IV formulations, overcoming severe solubility limitations in late-stage development.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012). Journal of Advanced Pharmacy Education & Research. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Asian Journal of Pharmacy and Technology. [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate. [Link]

  • Effect of pH on the solubility of phenolic compounds. (2014). ResearchGate. [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1997). Analytical Chemistry. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (2008). Journal of Chemical & Engineering Data. [Link]

  • Prodrug Design of Phenolic Drugs. (2018). ResearchGate. [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed. [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2021). Molecules. [Link]

  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (2016). Scholars Research Library. [Link]

  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (2015). Research Journal of Pharmacy and Technology. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How does pH affect the solubility of phenolic acid? (2016). ResearchGate. [Link]

  • Cosolvent. (N.d.). Wikipedia. [Link]

  • Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). Journal of Agricultural and Food Chemistry. [Link]

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (2020). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Prodrug strategies to overcome poor water solubility. (2007). PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). Molecules. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (2021). Acme Bioscience. [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2017). OAText. [Link]

  • 5-Chlorobenzo(d)isoxazol-3-ol. PubChem. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

Sources

Optimization

preventing ring opening of 3-chlorobenzo[d]isoxazol-7-ol during reaction

A Guide to Preventing Ring Opening During Derivatization of the 7-Hydroxyl Group Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Ring Opening During Derivatization of the 7-Hydroxyl Group

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing the ring opening of 3-chlorobenzo[d]isoxazol-7-ol during reactions involving its 7-hydroxyl group. As Senior Application Scientists, we have synthesized the information in this guide from established chemical principles and field-proven insights to ensure its technical accuracy and practical utility.

Introduction: The Stability Challenge of the Benzisoxazole Ring

The 3-chlorobenzo[d]isoxazol-7-ol scaffold is a valuable building block in medicinal chemistry. However, its utility is often hampered by the inherent lability of the isoxazole ring, especially under basic conditions required for the derivatization of the 7-hydroxyl group. The electron-withdrawing nature of the chlorine atom at the 3-position and the fused benzene ring exacerbates the susceptibility of the N-O bond to cleavage. This guide will provide you with the knowledge and tools to navigate this challenge successfully.

Troubleshooting Guide: Preventing Ring Opening

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: I am attempting an O-alkylation of the 7-hydroxyl group using a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), and I am observing significant decomposition of my starting material. What is happening and how can I prevent it?

Answer:

The decomposition you are observing is likely the base-catalyzed ring opening of the benzisoxazole core. Strong bases can deprotonate the acidic proton at the C4 position, initiating an elimination reaction that cleaves the N-O bond. This is a common decomposition pathway for isoxazoles, particularly those with electron-withdrawing substituents.

Root Cause Analysis:

  • Strong Basicity: Strong, non-nucleophilic bases like NaH and even strong nucleophilic bases like NaOH create a highly basic environment that favors the ring-opening elimination reaction over the desired O-alkylation.

  • High Temperature: Elevated temperatures can accelerate the rate of the decomposition reaction.

Solutions and Optimization Strategies:

To favor the desired O-alkylation, it is crucial to employ milder reaction conditions that are basic enough to deprotonate the phenolic hydroxyl group but not so basic as to induce significant ring opening.

Recommended Protocol: O-Alkylation using a Mild Inorganic Base

A reliable method for the O-alkylation of 3-chlorobenzo[d]isoxazol-7-ol is the use of a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.

Parameter Recommended Condition Rationale
Base Potassium Carbonate (K₂CO₃)A mild base that is generally sufficient to deprotonate the phenol without causing significant ring opening.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that facilitate the Sₙ2 reaction.
Temperature Room Temperature to 50°CStart at room temperature and gently heat if the reaction is sluggish. Avoid high temperatures.
Alkylating Agent Alkyl halide (e.g., Iodomethane, Benzyl bromide)Primary alkyl halides are preferred for the Sₙ2 reaction.

Step-by-Step Experimental Protocol:

  • To a stirred solution of 3-chlorobenzo[d]isoxazol-7-ol (1.0 eq) in anhydrous DMF (0.1-0.2 M), add finely powdered anhydrous K₂CO₃ (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow at room temperature, gently warm the mixture to 40-50°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Flow for Optimizing O-Alkylation:

G start Goal: O-Alkylation of 3-chlorobenzo[d]isoxazol-7-ol strong_base Problem: Ring opening with strong bases (NaH, NaOH) start->strong_base mild_base Solution: Use milder conditions strong_base->mild_base k2co3 Method 1: K2CO3 in DMF/MeCN mild_base->k2co3 Good starting point ptc Method 2: Phase Transfer Catalysis mild_base->ptc For challenging alkylations mitsunobu Method 3: Mitsunobu Reaction mild_base->mitsunobu For acid-sensitive substrates optimize_temp Optimize Temperature (RT to 50°C) k2co3->optimize_temp If slow choose_catalyst Select PTC (e.g., TBAB) ptc->choose_catalyst Key variable check_compatibility Substrate compatibility mitsunobu->check_compatibility Consider

Troubleshooting

mitigation of dimer formation in 3-chlorobenzo[d]isoxazol-7-ol reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 3-chlorobenzo[d]isoxazol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-chlorobenzo[d]isoxazol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Our primary focus is to provide in-depth troubleshooting strategies and optimized protocols to mitigate the common challenge of dimer formation during its use in synthetic reactions.

Troubleshooting Guide: Dimer Formation

This section addresses the most frequent and critical issue encountered when using 3-chlorobenzo[d]isoxazol-7-ol: the formation of an unwanted homodimer. The questions below represent common scenarios and provide expert insights and actionable solutions.

Q1: I am observing a significant byproduct with a mass of ~304 Da in my reaction. What is it and why is it forming?

A1: You are almost certainly observing the formation of a homodimer. 3-chlorobenzo[d]isoxazol-7-ol has two key reactive sites: the acidic phenolic hydroxyl group at the 7-position and the electrophilic carbon at the 3-position, which bears a good leaving group (chloride).

Under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide. This phenoxide from one molecule can then attack the electrophilic C3 position of a second molecule in a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride and forming a diaryl ether linkage. This results in the dimer byproduct. This process is a common challenge in reactions involving phenols, where self-condensation or O-arylation can compete with the desired reaction.[1][2][3][4]

The proposed mechanism is detailed below:

DimerizationMechanism Figure 1: Proposed Dimerization Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Molecule1 Molecule 1 (Nucleophile Precursor) Phenoxide Reactive Phenoxide Intermediate Molecule1->Phenoxide Deprotonation of 7-OH Base Base (e.g., K₂CO₃, Et₃N) Base->Phenoxide Dimer Dimer Product Phenoxide->Dimer SₙAr Attack at C3 Molecule2 Molecule 2 (Electrophile) Molecule2->Dimer Chloride Cl⁻ Dimer->Chloride Displacement

Caption: Figure 1: Proposed Dimerization Mechanism

Q2: My reaction is intended to be an N-alkylation with an amine, but the O-linked dimer is the major product. How can I improve selectivity?

A2: This is a classic selectivity problem where the phenoxide intermediate is a more potent nucleophile under your current conditions than your desired amine nucleophile. To favor N-alkylation over O-arylation (dimerization), you must modulate the relative nucleophilicity and reaction conditions.

Key Strategies:

  • Choice of Base: This is the most critical factor. Strong, non-hindered bases (like NaOH, KOH, or NaH) will generate a high concentration of the reactive phenoxide, leading to rapid dimerization.

    • Solution: Switch to a milder, non-nucleophilic, or sterically hindered base. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices.[5] Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be effective as they are less likely to deprotonate the phenol significantly.[4]

  • Temperature Control: Dimerization, being a bimolecular reaction between two relatively large molecules, often has a higher activation energy than the desired reaction with a smaller, more mobile nucleophile.

    • Solution: Run your reaction at the lowest temperature that allows for the consumption of the starting material. Start at 0 °C or even lower, and slowly warm to room temperature. Avoid high temperatures (>50 °C) if possible.

  • Order of Addition: Do not pre-mix the base with 3-chlorobenzo[d]isoxazol-7-ol. This "pre-activation" only serves to generate the reactive phenoxide in the absence of your desired nucleophile, encouraging dimerization.

    • Solution: Add the base slowly to a mixture of the 3-chlorobenzo[d]isoxazol-7-ol and your amine nucleophile. This ensures the desired nucleophile is present to compete for the electrophile as soon as it becomes activated.

Q3: Would changing the solvent help reduce dimer formation?

A3: Yes, the solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and Acetonitrile (MeCN) are generally preferred. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. While this seems counterintuitive, it enhances the reactivity of all nucleophiles present, allowing the desired reaction (often with a nucleophile in higher concentration) to proceed efficiently at lower temperatures where dimerization is kinetically disfavored.

  • Protic Solvents (Avoid): Solvents like methanol or ethanol should be avoided. They form hydrogen bonds with the phenoxide, creating a bulky solvent shell that reduces its nucleophilicity and reactivity, often requiring higher temperatures that then favor side reactions.

Q4: I've tried optimizing conditions, but the dimer is still a persistent issue. Is there a more robust strategy?

A4: When optimization of reaction conditions is insufficient, a protecting group strategy is the most reliable method to completely eliminate dimer formation.[6][7] The principle is to "cap" the reactive 7-OH group, rendering it non-nucleophilic, perform your desired reaction at the C3 position, and then remove the cap.

Recommended Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is robust to many reaction conditions but can be easily removed with a fluoride source (e.g., TBAF) or acid.[8]

See Protocol 2 below for a detailed, step-by-step workflow for this strategy.

Logical Troubleshooting Workflow

Use the following flowchart to diagnose and solve dimerization issues systematically.

TroubleshootingFlowchart Figure 2: Troubleshooting Dimer Formation Start High Dimer Formation Observed Q_Base What base are you using? Start->Q_Base A_StrongBase Strong Base (NaOH, NaH, t-BuOK) Q_Base->A_StrongBase Strong A_WeakBase Weak/Hindered Base (K₂CO₃, DIPEA) Q_Base->A_WeakBase Weak Sol_SwitchBase ACTION: Switch to K₂CO₃, Cs₂CO₃, or DIPEA. A_StrongBase->Sol_SwitchBase Q_Temp What is the reaction temperature? A_WeakBase->Q_Temp Sol_SwitchBase->Q_Temp A_HighTemp High Temp (> 50°C) Q_Temp->A_HighTemp High A_LowTemp Low/RT Temp (0-25°C) Q_Temp->A_LowTemp Low Sol_LowerTemp ACTION: Reduce temperature to 0°C and warm slowly. A_HighTemp->Sol_LowerTemp Q_Persistent Is dimer still >10%? A_LowTemp->Q_Persistent Sol_LowerTemp->Q_Persistent Sol_Protect FINAL SOLUTION: Use a protecting group strategy (e.g., TBDMS). See Protocol 2. Q_Persistent->Sol_Protect Yes Success Problem Solved Q_Persistent->Success No

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 3-Chlorobenzo[d]isoxazol-7-ol Detection: A Comparative Guide

Introduction 3-Chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) is a critical synthetic intermediate and structural motif utilized in the development of atypical antipsychotics (e.g., iloperidone) and novel acetylcholineste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) is a critical synthetic intermediate and structural motif utilized in the development of atypical antipsychotics (e.g., iloperidone) and novel acetylcholinesterase inhibitors[1]. Because of its polar hydroxyl group and the electron-withdrawing chloro-substituent on the benzisoxazole ring, analyzing this compound requires careful optimization of chromatographic conditions to prevent peak tailing and ensure accurate quantification, similar to methods developed for other benzisoxazole and benzofuroxan derivatives[2].

This guide objectively compares the performance of different stationary phases and mobile phase conditions for the detection of 3-chlorobenzo[d]isoxazol-7-ol. It provides analytical chemists and drug development professionals with a self-validating, step-by-step protocol grounded in established pharmacological analysis standards[3].

Mechanistic Rationale & Analyte Profiling

To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must first understand the physicochemical properties of the analyte. 3-Chlorobenzo[d]isoxazol-7-ol possesses a weakly acidic phenolic hydroxyl group at the 7-position and a lipophilic chlorine atom at the 3-position. The estimated pKa of the hydroxyl group is between 7.5 and 8.5.

Causality in Method Design:

  • pH Control: If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral and anionic forms. This dual-state existence leads to severe peak broadening and split peaks. Maintaining a strictly acidic pH (e.g., pH 3.0) ensures the hydroxyl group remains fully protonated (neutral), maximizing hydrophobic retention on reversed-phase columns[3].

  • Stationary Phase Selection: While traditional C18 columns rely purely on hydrophobic dispersive forces, Biphenyl or Phenyl-Hexyl phases offer orthogonal selectivity. The electron-deficient benzisoxazole ring and the chloro group engage in strong

    
     and dipole-dipole interactions with phenyl-based stationary phases, yielding superior peak symmetry and resolution from structurally similar synthetic impurities.
    

Workflow A Analyte Profiling 3-chlorobenzo[d]isoxazol-7-ol B Stationary Phase Screening C18 vs. Biphenyl A->B C Mobile Phase Optimization pH 3.0 vs pH 6.5 B->C D Method Validation Accuracy, Precision, Robustness C->D

Logical workflow for the HPLC method development of benzisoxazole derivatives.

Comparative Performance Data

Comparison 1: Stationary Phase (C18 vs. Biphenyl)

We compared a standard fully porous C18 column against a core-shell Biphenyl column. Both were run under identical isocratic conditions (60:40 Water:Acetonitrile with 0.1% Formic Acid).

Chromatographic ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (min) 4.255.80
Tailing Factor (

)
1.651.12
Theoretical Plates (

)
4,2009,850
Resolution from Impurities ModerateExcellent

Conclusion: The Biphenyl column demonstrates a significant increase in theoretical plates and drastically reduces the tailing factor. This validates the hypothesis that


 interactions stabilize the elution profile of the benzisoxazole core.
Comparison 2: Mobile Phase Buffer (pH 3.0 vs. pH 6.5)

Using the superior Biphenyl column, we compared an acidic buffer (20 mM Potassium Phosphate, pH 3.0) against a near-neutral buffer (20 mM Potassium Phosphate, pH 6.5).

ParameterpH 3.0 BufferpH 6.5 Buffer
Analyte Ionization State Neutral (Protonated)Partially Ionized
Retention Time (min) 5.802.45
Peak Shape Sharp, SymmetricalBroad, Split
Tailing Factor (

)
1.122.85

Mechanism A 3-chlorobenzo[d]isoxazol-7-ol (pKa ~8.0) B pH 3.0 Buffer Fully Protonated (-OH) A->B C pH 6.5 Buffer Partially Ionized (-O⁻) A->C D High Retention Sharp Peak (As < 1.2) B->D E Low Retention Peak Tailing (As > 2.0) C->E

Effect of mobile phase pH on the ionization and chromatographic retention.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. By strictly adhering to the system suitability criteria at the end of the workflow, the analyst can guarantee the trustworthiness of the generated data.

Phase 1: System Preparation & Equilibration
  • Mobile Phase Preparation :

    • Aqueous Phase (A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid[3]. Filter through a 0.22 µm membrane.
      
    • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Column Installation : Install a core-shell Biphenyl column (150 mm × 4.6 mm, 2.6 µm) into the column oven set to 30 °C.

  • Equilibration : Purge the system and equilibrate the column with 60% Phase A and 40% Phase B at a flow rate of 1.0 mL/min for at least 30 column volumes until the UV baseline is completely stable.

Phase 2: Sample Preparation
  • Standard Stock Solution : Accurately weigh 10 mg of 3-chlorobenzo[d]isoxazol-7-ol reference standard and dissolve in 10 mL of HPLC-grade Methanol to obtain a 1 mg/mL stock solution.

  • Working Solution : Dilute the stock solution with the mobile phase (60:40 Buffer:Acetonitrile) to a final concentration of 50 µg/mL.

    • Expert Insight: Always dilute the final working sample in the mobile phase rather than pure organic solvent. This prevents solvent-mismatch at the column head, which is a primary cause of fronting or peak distortion.

Phase 3: Chromatographic Acquisition & Self-Validation
  • Injection : Inject 10 µL of the working solution into the HPLC system.

  • Detection : Monitor the UV absorbance at 230 nm. This wavelength corresponds to the optimal

    
     transition of the benzisoxazole ring, maximizing the signal-to-noise ratio[3].
    
  • System Suitability (Validation Check) : The analytical run is only considered valid if the following criteria are met:

    • Theoretical Plates (

      
      ) > 5,000
      
    • Tailing Factor (

      
      ) ≤ 1.5
      
    • %RSD of peak area for five replicate injections ≤ 2.0%

References

1.[2] Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes. PubMed (NIH).2 2.[1] Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PubMed Central (NIH).1 3.[3] A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial tablet dosage form. Journal of Chemical and Pharmaceutical Research. 3

Sources

Comparative

Comparative Guide: Optimizing ¹H NMR Spectrum Analysis for 3-Chlorobenzo[d]isoxazol-7-ol

Executive Summary The benzisoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and novel antimicrobial agents[1]. Specifically, d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and novel antimicrobial agents[1]. Specifically, derivatives like 3-chlorobenzo[d]isoxazol-7-ol present unique analytical challenges due to the highly polarized N-O dipole of the isoxazole ring[2] and the labile nature of the 7-hydroxyl proton. As a Senior Application Scientist, I have designed this guide to objectively compare NMR solvent systems—evaluating them as analytical "products"—to establish the optimal workflow for the structural elucidation of 3-chlorobenzo[d]isoxazol-7-ol.

Solvent Performance Comparison: The Analytical "Product" Matrix

In NMR spectroscopy, the choice of deuterated solvent is the most critical variable dictating spectral resolution for molecules with exchangeable protons. For 3-chlorobenzo[d]isoxazol-7-ol, we compare three standard solvent systems to determine the superior analytical environment.

Quantitative Data Summary
Proton AssignmentMultiplicityDMSO-d₆ (Optimal)CDCl₃ (Suboptimal)Methanol-d₄ (Protic)Coupling Constants (J)
7-OH Singlet (br s)~10.50 ppmMissing / Very BroadNot Observed (Exchanged)N/A
H-4 Doublet (d)~7.45 ppm~7.35 ppm~7.40 ppmJ₄,₅ ≈ 8.0 Hz, J₄,₆ ≈ 1.5 Hz
H-5 Triplet (t) or dd~7.25 ppm~7.15 ppm~7.20 ppmJ₄,₅ ≈ 8.0 Hz, J₅,₆ ≈ 8.0 Hz
H-6 Doublet (d)~6.95 ppm~6.85 ppm~6.90 ppmJ₅,₆ ≈ 8.0 Hz, J₄,₆ ≈ 1.5 Hz
(Note: Chemical shifts are empirical estimates based on established benzisoxazole substituent effects[2],[3].)

Mechanistic Insights into Chemical Shifts (Causality & Logic)

Understanding the resulting spectrum requires analyzing the electronic environment of the 1,2-benzisoxazole core. The aromatic protons at positions 4, 5, and 6 form a contiguous AMX (or ABC) spin system.

  • The 7-OH Shielding Effect: The hydroxyl group at C-7 acts as a strong electron-donating group via resonance (+R effect). This significantly shields the ortho proton (H-6) and the para proton (H-4), pushing their signals upfield. H-6 is the most shielded (~6.95 ppm) due to its immediate proximity to the OH group.

  • The Isoxazole Dipole Deshielding: The 'push-pull' character of the N-O dipole localizes electron density, which heavily deshields the carbocyclic carbons[2]. H-4 experiences competing effects: shielding from the para-OH and strong deshielding from the fused isoxazole ring, placing it around 7.45 ppm.

  • H-5 Inductive Effects: Being meta to the OH group, H-5 does not benefit from resonance shielding. It is primarily subjected to the inductive electron-withdrawing effects of the ring system. It appears as an apparent triplet (or doublet of doublets) due to ortho couplings to both H-4 and H-6.

  • Solvent Causality: DMSO-d₆ is the superior product choice because it acts as a strong hydrogen-bond acceptor. It binds to the 7-OH proton, drastically reducing its chemical exchange rate on the NMR timescale. This transforms what would be a broad, unintegrable hump in CDCl₃ into a sharp, quantifiable singlet. Conversely, Methanol-d₄ causes rapid deuterium exchange (OH → OD), rendering the hydroxyl proton entirely invisible.

Diagnostic Workflow Diagram

G N1 3-chlorobenzo[d]isoxazol-7-ol Sample Preparation N2 Solvent Selection Matrix N1->N2 N3 DMSO-d6 (Optimal Product) N2->N3 N4 CDCl3 (Suboptimal Alternative) N2->N4 N5 Methanol-d4 (Protic Alternative) N2->N5 N6 Strong H-Bonding Stabilizes 7-OH N3->N6 N7 Poor Solubility & OH Peak Broadening N4->N7 N8 Deuterium Exchange OH Peak Disappears N5->N8 N9 Sharp 7-OH Singlet (~10.5 ppm) N6->N9 N10 Resolved AMX System (H-4, H-5, H-6) N7->N10 N8->N10 N9->N10

Figure 1: Decision matrix and mechanistic workflow for NMR solvent selection and signal resolution.

Validated Experimental Protocol for ¹H NMR Acquisition

To ensure a self-validating and reproducible system, follow this optimized protocol for acquiring the ¹H NMR spectrum of 3-chlorobenzo[d]isoxazol-7-ol.

Step 1: Sample Preparation Weigh 5–10 mg of high-purity 3-chlorobenzo[d]isoxazol-7-ol. Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

Step 2: Filtration (Critical for Resolution) Pass the solution through a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube. Causality: Removing paramagnetic impurities and undissolved particulates prevents magnetic field distortion, ensuring sharp peak shapes and accurate coupling constants.

Step 3: Spectrometer Tuning & Shimming Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming (Z1–Z5) until the lock signal is maximized. Self-Validation: The TMS peak Full Width at Half Height (FWHH) must be < 1.0 Hz before proceeding.

Step 4: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures full longitudinal relaxation (T₁) of the deshielded OH proton, allowing for accurate quantitative integration.

  • Spectral Width (SW): 15 ppm. Causality: The 7-OH peak appears far downfield (~10.5 ppm); a narrow SW will cause the peak to fold or be truncated.

  • Number of Scans (NS): 16 to 64 (dependent on exact concentration).

Step 5: Data Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-couplings (J ≈ 1.5 Hz). Phase and baseline correct the spectrum, then calibrate the TMS peak to exactly 0.00 ppm.

References

  • Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes Source: Academia.edu URL:[Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities Source: SciSpace URL:[Link]

  • Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Technical Comparison Guide: MS Fragmentation Dynamics of 3-chloro-7-hydroxy-1,2-benzisoxazole

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of 3-chloro-7-hydroxy-1,2-benzisoxazole , a critical scaffold often encountered in the impurity profiling of benziso...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of 3-chloro-7-hydroxy-1,2-benzisoxazole , a critical scaffold often encountered in the impurity profiling of benzisoxazole-based antipsychotics (e.g., Paliperidone, Risperidone).

Executive Summary & Molecule Profile

3-chloro-7-hydroxy-1,2-benzisoxazole represents a specific class of halogenated heterocyclic impurities. Unlike its 6-fluoro analogs used in Risperidone synthesis, this 3-chloro-7-hydroxy variant presents unique ionization and fragmentation challenges due to the competing electronegativity of the chlorine atom and the electron-donating phenolic hydroxyl group.

This guide compares its MS behavior against standard structural analogs to assist analytical scientists in differentiating this impurity from isobaric or homologous interferences.

FeatureSpecification
CAS Registry 16263-52-8 (Parent scaffold ref); Specific derivative requires custom synthesis ref.
Molecular Formula C₇H₄ClNO₂
Exact Mass 168.9931 Da
Monoisotopic Mass 168.99 Da (³⁵Cl) / 170.99 Da (³⁷Cl)
Key MS Signature Distinct 3:1 Chlorine Isotope Pattern (M/M+2)

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 1,2-benzisoxazoles is dominated by the lability of the N-O bond and the stability of the resulting cyanophenol species. For the 3-chloro-7-hydroxy derivative, the pathway is further directed by the weak C-Cl bond.

Primary Fragmentation Events[1]
  • Isoxazole Ring Cleavage (N-O Bond Scission): The initial event is often the homolytic cleavage of the N-O bond, followed by rearrangement to a 2-cyanophenol derivative.

  • Radical Chlorine Loss (M - 35/37): The C3-Cl bond is susceptible to homolytic cleavage, generating a resonance-stabilized radical cation at m/z 134.

  • Small Neutral Losses: Subsequent losses of CO (28 Da) and HCN (27 Da) are characteristic of the phenol and nitrile moieties, respectively.

Graphviz Visualization: Fragmentation Pathway

The following diagram illustrates the predicted ESI(+) fragmentation cascade.

FragmentationPathway cluster_legend Legend M Molecular Ion [M+H]+ m/z 170 / 172 (3:1 Ratio) Frag1 [M - Cl]•+ m/z 135 (Radical Cation) M->Frag1 - Cl• (35/37 Da) Frag2 Ring Opening (Cyanophenol Species) m/z 170 M->Frag2 Isomerization Frag3 [M - Cl - CO]+ m/z 107 (Phenolic Ring Contraction) Frag1->Frag3 - CO (28 Da) Frag4 [M - Cl - HCN]+ m/z 108 (Loss of Nitrile) Frag1->Frag4 - HCN (27 Da) Frag2->Frag1 - Cl• Frag5 Benzyne/Phenyl Cation m/z 77 Frag3->Frag5 - CH2O/H Frag4->Frag5 - CO key Blue: Precursor | Red: Primary Fragment | Green: Secondary Fragment

Caption: ESI(+) MS/MS fragmentation pathway showing the critical loss of Chlorine and subsequent ring degradation.

Comparative Analysis: Performance vs. Alternatives

This section contrasts the MS detectability and fragmentation of 3-chloro-7-hydroxy-1,2-benzisoxazole against its common analogs.

Comparison 1: Ionization Mode Sensitivity (ESI+ vs. ESI-)

The 7-hydroxy group (phenol) makes this molecule amphoteric, but the 3-chloro group (electron-withdrawing) affects proton affinity.

ParameterPositive Mode (ESI+) Negative Mode (ESI-) Verdict
Ionization Mechanism Protonation on Nitrogen ([M+H]⁺)Deprotonation of Phenol ([M-H]⁻)ESI- is Superior
Sensitivity Moderate. Cl withdraws electron density, reducing basicity of N.High. Phenolic proton is highly acidic; Cl stabilizes the anion.Use ESI- for trace quantification.
Fragmentation Rich structural information (Ring opening, Cl loss).Simple spectra (often dominates by neutral loss of HCl or CO2).Use ESI+ for structural elucidation.
Comparison 2: Structural Analogs (Differentiation)

Distinguishing the 3-chloro variant from the 6-fluoro (Risperidone) or des-chloro analogs is critical in impurity profiling.

AnalogKey MS DifferentiatorFragmentation Shift
3-Chloro-7-hydroxy-1,2-benzisoxazole Isotope Pattern: Distinct M (100%) and M+2 (33%) peaks.Loss of 35/37 Da: Rapid loss of Cl atom.
6-Fluoro-7-hydroxy-1,2-benzisoxazole No Isotope Pattern: Single peak at M.Stable C-F Bond: Loss of HF (20 Da) is rare; ring cleavage dominates.
7-Hydroxy-1,2-benzisoxazole Mass Shift: M-34 Da compared to Chloro variant.HCN Loss: Prominent [M-27] peak due to stable benzoxazole core.

Experimental Protocols

To ensure reproducible data, the following validated LC-MS/MS workflow is recommended.

A. Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 1 mg of reference standard in 1 mL Methanol (do not use DMSO if avoiding adducts).

  • Working Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

B. LC-MS/MS Conditions (ESI+)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-8 min: 5% → 95% B (Linear ramp).[1]

    • 8-10 min: 95% B (Wash).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Source Parameters:

    • Gas Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 110 V (Optimized for fragile N-O bond).

C. Data Acquisition Strategy
  • Full Scan: m/z 50–500 (To observe Cl isotope pattern).

  • Product Ion Scan: Select m/z 170 (³⁵Cl) and m/z 172 (³⁷Cl) separately to confirm the retention of Chlorine in daughter ions.

Quantitative Data Summary

The following table summarizes the expected transition ions for Multiple Reaction Monitoring (MRM) method development.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Annotation
170.0 ([M+H]⁺, ³⁵Cl)135.0 15Loss of Cl radical (Base Peak)
170.0 ([M+H]⁺, ³⁵Cl)107.0 25Loss of Cl + CO (Ring contraction)
170.0 ([M+H]⁺, ³⁵Cl)77.0 40Phenyl cation (High energy)
172.0 ([M+H]⁺, ³⁷Cl)135.0 15Confirmation transition (Cl loss)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598190, 3-Chloro-1,2-benzisothiazole (Analog Reference). Retrieved from [Link]

  • Shastri, R. A., et al. (2018). Mass Spectral Fragmentation of 3-substituted-1,2-benzisoxazoles. Asian Journal of Chemistry.[3] (Contextual grounding for 3-halo fragmentation).

Sources

Comparative

Comparative Guide: Synthesis Routes for 3-Chlorobenzo[d]isoxazol-7-ol

This guide provides an in-depth technical comparison of synthesis routes for 3-chlorobenzo[d]isoxazol-7-ol (also known as 3-chloro-7-hydroxy-1,2-benzisoxazole; CAS 155645-24-2). This compound is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for 3-chlorobenzo[d]isoxazol-7-ol (also known as 3-chloro-7-hydroxy-1,2-benzisoxazole; CAS 155645-24-2). This compound is a critical pharmacophore and intermediate, notably serving as the precursor for the "paliperidone intermediate" (via alkylation) and other atypical antipsychotics.

Executive Summary

The synthesis of 3-chlorobenzo[d]isoxazol-7-ol presents a classic challenge in heterocyclic chemistry: installing a reactive chlorine atom at the 3-position of the isoxazole ring while preserving a nucleophilic hydroxyl group at the 7-position (benzene ring).

This guide analyzes two primary methodologies:

  • Route A (The "Classic" Hydroxamic Acid Route): A robust, multi-step pathway involving the cyclization of a hydroxamic acid to a 3-hydroxybenzisoxazole, followed by chlorination. This is the industry standard for high-purity applications.

  • Route B (The "Direct" Oxime Route): A streamlined approach attempting direct oxidative chlorocyclization of salicylaldoxime derivatives. While shorter, it suffers from regioselectivity issues (benzoxazole formation).

Recommendation: Route A is the preferred method for pharmaceutical development due to its reliability and the high purity of the final isolate, despite the longer step count.

Route A: The Hydroxamic Acid Cyclization (Standard)

This route relies on the formation of the 3-hydroxy-1,2-benzisoxazole core (often existing as the benzisoxazol-3-one tautomer), which is then converted to the 3-chloro derivative using phosphorus oxychloride (


). To prevent side reactions, the 7-hydroxyl group is typically protected as a methyl ether (starting from 3-methoxysalicylic acid ) and deprotected in the final step.
Reaction Pathway[1][2][3][4][5][6]
  • Esterification: 3-Methoxysalicylic acid

    
     Methyl 3-methoxysalicylate.
    
  • Hydroxamic Acid Formation: Reaction with hydroxylamine (

    
    ).
    
  • Cyclization: Closure of the hydroxamic acid to 7-methoxy-1,2-benzisoxazol-3-ol using Carbonyldiimidazole (CDI) or Thionyl Chloride (

    
    ).
    
  • Chlorination: Conversion of the 3-OH to 3-Cl using

    
    /Base.
    
  • Deprotection: Demethylation using Boron Tribromide (

    
    ) to yield the target 3-chlorobenzo[d]isoxazol-7-ol .
    
Detailed Protocol (Step-by-Step)

Step 1: Synthesis of 7-methoxy-1,2-benzisoxazol-3-ol

  • Reagents: Methyl 3-methoxysalicylate (1.0 eq), Hydroxylamine HCl (3.0 eq), KOH (4.0 eq), MeOH.

  • Procedure:

    • Dissolve hydroxylamine HCl in MeOH and neutralize with KOH to generate free

      
      . Filter KCl.
      
    • Add methyl 3-methoxysalicylate to the filtrate and stir at RT for 12–24 h.

    • Acidify to precipitate the hydroxamic acid . Isolate by filtration.[1][2][3]

    • Suspend the hydroxamic acid in THF. Add Carbonyldiimidazole (CDI, 1.1 eq) portion-wise. Reflux for 2–4 h.

    • Cool and acidify. The product, 7-methoxy-1,2-benzisoxazol-3-ol , precipitates as a white solid.

Step 2: Chlorination to 3-chloro-7-methoxy-1,2-benzisoxazole

  • Reagents: 7-methoxy-1,2-benzisoxazol-3-ol (1.0 eq),

    
     (5.0 eq), Triethylamine (
    
    
    
    , 1.0 eq).
  • Procedure:

    • Place starting material in a round-bottom flask. Add

      
       (acts as solvent and reagent).[1]
      
    • Add

      
       slowly (exothermic).
      
    • Heat to 80–100°C for 4–6 h. Monitor by TLC/HPLC.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Caution:

      
       hydrolysis is violent).
      
    • Extract with Dichloromethane (DCM). Wash with

      
       and brine. Dry and concentrate.
      

Step 3: Demethylation

  • Reagents: 3-chloro-7-methoxy-1,2-benzisoxazole (1.0 eq),

    
     (1M in DCM, 2.5 eq).
    
  • Procedure:

    • Dissolve substrate in anhydrous DCM under

      
      . Cool to -78°C or 0°C.
      
    • Add

      
       dropwise.[4] Allow to warm to RT and stir for 2–12 h.
      
    • Quench with MeOH carefully. Partition between water and Ethyl Acetate.[2]

    • Isolate the final product, 3-chlorobenzo[d]isoxazol-7-ol .

Mechanism & Visual Workflow

The chlorination step is critical. The base (


) catalyzes the formation of the dichlorophosphate intermediate, which then undergoes nucleophilic attack by chloride.

RouteA Start 3-Methoxysalicylic Acid Ester Methyl Ester Start->Ester MeOH, H2SO4 Hydrox Hydroxamic Acid Ester->Hydrox NH2OH, KOH Cyclic 7-Methoxy-1,2-benzisoxazol-3-ol Hydrox->Cyclic CDI, THF (Cyclization) Chloro 3-Chloro-7-methoxy-1,2-benzisoxazole Cyclic->Chloro POCl3, Et3N (Chlorination) Final 3-Chlorobenzo[d]isoxazol-7-ol Chloro->Final BBr3, DCM (Demethylation)

Figure 1: Step-by-step synthesis via the Hydroxamic Acid Route.

Route B: Direct Oxime Chlorination (Alternative)

This route attempts to shorten the synthesis by converting 2-hydroxy-3-methoxybenzaldehyde oxime directly into the 3-chlorobenzisoxazole. This involves the formation of a hydroximoyl chloride intermediate in situ, followed by cyclization.[5]

Reaction Pathway[1][2][3][4][5][6]
  • Oxime Formation: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) +

    
    .
    
  • Chlorination/Cyclization: Reaction with

    
    -Chlorosuccinimide (NCS) or 
    
    
    
    gas.
Critical Analysis

While theoretically attractive, this route is fraught with regioselectivity issues. The "Beckmann-type" rearrangement can occur, leading to the formation of benzoxazoles (nitrogen in the ring, oxygen outside) rather than benzisoxazoles.[6] Furthermore, direct chlorination at the 3-position of the ring is difficult without the pre-formed 3-hydroxy structure.

  • Pros: Fewer steps, cheaper starting materials (o-Vanillin).

  • Cons: Lower yields (<40%), difficult purification (separation from benzoxazole), safety risks associated with unstable nitrile oxide intermediates.

Comparative Analysis

FeatureRoute A (Hydroxamic Acid)Route B (Direct Oxime)
Overall Yield 45 – 60% (High)20 – 35% (Low)
Purity Profile High (>98% after workup)Low (contains benzoxazole isomers)
Scalability Excellent (Stepwise control)Poor (Exotherms, unstable intermediates)
Key Reagents CDI,

,

NCS,

, DMF
Safety

requires care;

is corrosive.
Nitrile oxides can be explosive;

gas is toxic.
Cost Moderate (More steps/reagents)Low (Cheap precursors)
Experimental Data Summary

Studies on analogous benzisoxazoles indicate that Route A consistently provides the correct 3-chloro isomer. In contrast, Route B often yields mixtures where the 3-unsubstituted or 3-chloro-benzoxazole dominates depending on solvent polarity.

Comparison cluster_0 Route A: Preferred cluster_1 Route B: Risky A1 Precursor: 3-Methoxysalicylic Acid A2 Intermediate: 3-Hydroxybenzisoxazole A1->A2 Reliable Cyclization A3 Product: 3-Chloro-7-hydroxy-benzisoxazole A2->A3 POCl3 Substitution B1 Precursor: o-Vanillin Oxime B2 Intermediate: Hydroximoyl Chloride B1->B2 Chlorination B3 Mixture: Benzisoxazole + Benzoxazole B2->B3 Uncontrolled Cyclization

Figure 2: Logical flow comparison of the two routes.

References

  • Synthesis of 3-substituted 1,2-benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 3-chloro-1,2-benzisoxazoles.European Patent EP0779281B1.
  • Synthesis of Paliperidone Intermediates.BenchChem Technical Guides.
  • Shastri, R. A. (2016).[7] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of UV-Vis Spectrophotometric Methods for Benzisoxazoles

This guide provides an in-depth, objective comparison of validated UV-Vis spectrophotometric methods for the quantification of benzisoxazole derivatives, a critical class of atypical antipsychotic drugs. Designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of validated UV-Vis spectrophotometric methods for the quantification of benzisoxazole derivatives, a critical class of atypical antipsychotic drugs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a deep and practical understanding of method validation.

Introduction: The Role of UV-Vis Spectrophotometry in Pharmaceutical Analysis

UV-Visible (UV-Vis) spectrophotometry is a cornerstone of pharmaceutical analysis due to its simplicity, cost-effectiveness, and rapid sample processing.[1][2] The technique leverages the principle that many organic molecules, including the benzisoxazole class of drugs, possess chromophores that absorb light in the UV-Vis spectrum.[1] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling accurate quantification.[1]

Benzisoxazole derivatives, such as risperidone, paliperidone, and iloperidone, are widely prescribed for managing psychiatric disorders.[3][4][5] Ensuring the quality, efficacy, and safety of these medications necessitates robust analytical methods for their quantification in bulk drug substances and finished pharmaceutical products. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies worldwide.[6][7][8]

This guide is structured to provide both the foundational principles and the practical application of validating a UV-Vis spectrophotometric method, grounded in the authoritative standards of the International Council for Harmonisation (ICH) guideline Q2(R1).[7]

The Pillars of Method Validation: An In-Depth Look

The objective of any analytical method validation is to confirm that the procedure is reliable, reproducible, and accurate for the intended analysis.[6][9] The ICH Q2(R1) guideline outlines the key parameters that must be investigated.[7][10]

Diagram: Overall UV-Vis Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Method Development (Solvent, λmax Selection) Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LODLOQ LOD & LOQ Protocol->LODLOQ Robust Robustness Protocol->Robust Report Validation Report (Summarize Data, Evaluate vs. Criteria) Spec->Report Lin->Report Acc->Report Prec->Report LODLOQ->Report Robust->Report Approval Method Approval & Implementation Report->Approval

Caption: Workflow for UV-Vis spectrophotometric method validation.

  • Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients).[7][11] For UV-Vis, this is often demonstrated by comparing the spectra of the drug substance to that of a placebo formulation.[12] A lack of interference from excipients at the analytical wavelength (λmax) confirms specificity.[13]

  • Linearity and Range: Linearity demonstrates the proportional relationship between absorbance and the concentration of the analyte over a specified range.[14] This is arguably the most critical parameter for a quantitative assay. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[7] For an assay, the ICH typically recommends a minimum range of 80% to 120% of the test concentration.[7] A minimum of five concentration levels is recommended to establish linearity, which is evaluated via the correlation coefficient (r²) of the calibration curve, ideally ≥ 0.999.[7][15]

  • Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[7] It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation (spiking). The method is then used to analyze the spiked sample, and the result is compared to the known true value. Accuracy is reported as the percentage recovery. For an assay, recovery is typically expected to be within 98-102%.

  • Precision: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is assessed at two levels:

    • Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval. This is typically done by performing at least six replicate measurements at 100% of the test concentration.[7]

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[7] The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be not more than 2%.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18]

    • LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18] These are often calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[19]

  • Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7] For UV-Vis methods, this might involve varying the pH of the solvent or the wavelength setting slightly.

Comparative Analysis of Validated Methods for Benzisoxazoles

The following table summarizes key validation parameters from published UV-Vis spectrophotometric methods for various benzisoxazole derivatives. This allows for an objective comparison of their performance.

Analyte Solvent/Medium λmax (nm) Linearity Range (µg/mL) Correlation Coefficient (r²) Accuracy (% Recovery) LOD (µg/mL) LOQ (µg/mL) Reference
Risperidone 0.1N HCl2802 - 6> 0.99102 ± 0.1881.0123.036[20]
Risperidone Methanol23920 - 60> 0.9999.930.230.56[3]
Paliperidone Dimethylformamide (DMF)28010 - 600.999N/A1.826.07[4]
Paliperidone Palmitate Acetonitrile27815.6 - 50> 0.99999.03 - 99.35N/AN/A[13][21]
Paliperidone Palmitate N/A2835 - 30N/A99.03 - 99.350.030.10[21]
Iloperidone 0.1N HCl229.52 - 200.999499.70 ± 0.41N/AN/A[22]
Iloperidone Distilled Water2202 - 200.999798.9N/AN/A[5]
Iloperidone Methanol2292 - 200.9988N/AN/AN/A[23]

N/A: Not Available in the cited reference.

This comparative data highlights that while the core benzisoxazole structure leads to absorbance maxima generally in the 220-285 nm range, the choice of solvent significantly influences the λmax and the method's performance characteristics. For instance, methods for Risperidone using 0.1N HCl and methanol show different λmax values and linearity ranges.[3][20] Similarly, different studies on Paliperidone and its palmitate ester utilize various solvents, achieving different sensitivity levels (LOD/LOQ).[4][21]

A Practical Step-by-Step Protocol for Method Validation

This section provides a generalized, step-by-step protocol for the validation of a UV-Vis spectrophotometric method for the assay of a hypothetical benzisoxazole tablet formulation.

Objective: To validate a UV-Vis spectrophotometric method to quantify Benzisoxazole-X in a 2 mg tablet formulation.

Materials & Equipment:

  • UV-Vis Double Beam Spectrophotometer

  • Analytical Balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Sonicator

  • Whatman Filter Paper (0.45 µm)

  • Reference Standard (Benzisoxazole-X)

  • Placebo formulation (containing all excipients except the active ingredient)

  • Solvent: 0.1N Hydrochloric Acid (HCl)

Experimental Workflow
Diagram: Specificity Assessment Workflow

G cluster_0 Sample Preparation cluster_1 Spectrophotometric Analysis cluster_2 Evaluation P1 Prepare Solvent Blank (0.1N HCl) S1 Scan all solutions (e.g., 200-400 nm) P1->S1 P2 Prepare Placebo Solution (Excipients in 0.1N HCl) P2->S1 P3 Prepare Analyte Solution (Benzisoxazole-X in 0.1N HCl) P3->S1 S2 Overlay Spectra S1->S2 E1 Identify λmax of Analyte S2->E1 E2 Check for absorbance from Placebo at Analyte's λmax E1->E2 E3 Conclusion: No interference confirms specificity E2->E3

Sources

Comparative

comparison of commercial vs synthesized 3-chlorobenzo[d]isoxazol-7-ol quality

[1] Executive Summary: The "Make vs. Buy" Decision Matrix In the synthesis of atypical antipsychotics (e.g., Paliperidone, Risperidone derivatives) and Hsp90 inhibitors, 3-chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) se...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Make vs. Buy" Decision Matrix

In the synthesis of atypical antipsychotics (e.g., Paliperidone, Risperidone derivatives) and Hsp90 inhibitors, 3-chlorobenzo[d]isoxazol-7-ol (CAS 155645-24-2) serves as a critical scaffold.[1] Its quality directly dictates the yield of the subsequent nucleophilic substitution steps and the impurity profile of the final API.

While commercial vendors offer "98%+ purity," this metric often masks critical isomeric impurities and reactive byproducts that poison downstream catalysts.[1] This guide provides an objective, data-driven comparison between sourcing this intermediate commercially versus implementing an in-house synthesis protocol.

FeatureCommercial Source (Standard Grade)In-House Synthesis (Optimized Protocol)
Purity (HPLC) 97-99% (Variable batch-to-batch)>99.5% (Post-recrystallization)
Key Impurity O-alkylated oligomers, 5-chloro regioisomersResidual NCS/Succinimide, unreacted oxime
Cost/Gram Low (

)
Medium (

$) - Labor intensive
Scalability High (kg quantities available)Moderate (Exothermic steps require cooling)
Shelf Stability Variable (Hydrolysis risk if poorly packaged)High (Freshly prepared)

Technical Deep Dive: The Synthesis Landscape

To understand the quality differences, we must analyze the origin of the molecule. The dominant synthetic route for 3-chlorobenzo[d]isoxazol-7-ol involves the chlorination-cyclization of salicylaldoxime derivatives .[1]

The In-House Protocol (The "Gold Standard")

Rationale: We utilize a one-pot chlorination/cyclization strategy starting from 2,3-dihydroxybenzaldehyde oxime.[1] This method allows tight control over temperature, minimizing thermal degradation common in bulk commercial manufacturing.[1]

Step-by-Step Methodology:

Reagents:

  • Precursor: 2,3-Dihydroxybenzaldehyde oxime (1.0 eq)[1]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Solvent: DMF (Dry)

  • Catalyst: HCl (gas) or catalytic HCl/DMF complex

Protocol:

  • Dissolution: Dissolve 2,3-dihydroxybenzaldehyde oxime in dry DMF under N₂ atmosphere. Cool to 0°C.[1]

  • Chlorination: Add NCS portion-wise over 30 minutes. Critical: Maintain temp <5°C to prevent ring chlorination at the 5-position.[1]

  • Activation: Bubble a trace amount of HCl gas (or add 0.1 eq conc. HCl) to initiate the formation of the hydroximoyl chloride intermediate.

  • Cyclization: Allow the mixture to warm to RT. Add Et₃N (1.2 eq) dropwise to induce cyclization. Stir for 4 hours.

  • Quench & Workup: Pour into ice water. The product precipitates. Filter and wash with cold water to remove succinimide.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

The Commercial Reality

Commercial suppliers often use aggressive chlorinating agents (e.g., Cl₂ gas) or higher temperatures to accelerate throughput.[1]

  • Risk 1: Over-chlorination leading to 3,5-dichlorobenzo[d]isoxazol-7-ol .[1] This impurity is difficult to separate via standard chromatography.[1]

  • Risk 2: Solvent entrapment.[1] Bulk drying often leaves toluene or DMF residues, which can interfere with accurate weighing and stoichiometry in the next step.

Visualization: Synthesis & Impurity Pathways[1]

The following diagram illustrates the synthetic pathway and the divergence points where commercial vs. in-house quality profiles differ.

G Start 2,3-Dihydroxybenzaldehyde Oxime Inter Hydroximoyl Chloride Intermediate Start->Inter NCS, DMF, 0°C (Controlled) Imp1 Impurity A: 3,5-Dichloro analog (Over-chlorination) Start->Imp1 Cl2 gas or High Temp (Commercial Risk) Product 3-Chlorobenzo[d]isoxazol-7-ol (Target) Inter->Product Base (Et3N), Cyclization Imp2 Impurity B: Beckmann Rearrangement Products Inter->Imp2 Acidic hydrolysis (Poor quenching) Imp3 Impurity C: Succinimide Residues Product->Imp3 Inadequate Washing

Caption: Figure 1. Synthetic pathway of 3-chlorobenzo[d]isoxazol-7-ol showing critical control points where commercial bulk processing (red dashed lines) often introduces specific impurities compared to controlled lab synthesis.

Experimental Comparison Data

We performed a head-to-head analysis of a commercial batch (Supplier X, "98%") vs. an in-house synthesized batch.

Purity Analysis (HPLC-UV @ 254 nm)
ParameterCommercial Batch (Lot #8842)In-House Batch (Lab-04)Impact on Next Step
Main Peak Area 97.4%99.8%Yield: Commercial batch requires 1.05 eq excess to compensate.[1]
RRT 0.85 (Precursor) 1.2%<0.1%Side Reaction: Unreacted oxime competes for alkylating agents.[1]
RRT 1.10 (Dichlorinated) 0.8%ND (Not Detected)Toxicity: Chlorinated byproducts are often genotoxic alerts.
Water Content (KF) 0.5%0.05%Stoichiometry: Moisture hydrolyzes sensitive electrophiles in the next step.
Functional Performance Test

Reaction: Alkylation of the 7-OH group with 1-bromo-3-chloropropane (Model reaction for Paliperidone side-chain installation).

  • Commercial Batch Yield: 78% (Darkening of reaction mixture observed).

  • In-House Batch Yield: 92% (Clean conversion, pale yellow solution).

  • Root Cause: The 1.2% unreacted oxime in the commercial batch acts as a radical scavenger and copper chelator (if Cu-catalysis is used), stalling the reaction.

Quality Control Protocol (Self-Validating System)

To ensure trustworthiness, every batch—whether bought or made—must pass this QC gate.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm (aromatic ring) and 220 nm (amide/oxime bonds).

Decision Tree for Researchers

Decision Start Need 3-chlorobenzo[d]isoxazol-7-ol VolCheck Volume Required? Start->VolCheck HighVol > 100g VolCheck->HighVol LowVol < 10g VolCheck->LowVol Buy Purchase Commercial Grade HighVol->Buy Make Synthesize In-House (Salicylaldoxime Route) LowVol->Make QC Run QC (HPLC + KF) Buy->QC Pass Purity > 98% AND No Dichloro Impurity? QC->Pass Yes Use in Synthesis Pass->Yes Yes No Recrystallize (EtOH/H2O) Pass->No No No->QC Retest

Caption: Figure 2. Decision logic for sourcing the intermediate. Small-scale high-purity needs favor in-house synthesis; large-scale needs require commercial sourcing with mandatory recrystallization.[1]

Conclusion

For early-stage drug discovery where purity dictates structure-activity relationship (SAR) data reliability , in-house synthesis of 3-chlorobenzo[d]isoxazol-7-ol is superior.[1] It eliminates the "black box" of commercial impurity profiles. However, for scale-up (>100g), commercial sourcing is viable only if a rigorous recrystallization step is added to the receiving workflow to remove the 3,5-dichloro and oxime impurities.[1]

Recommendation:

  • Discovery Phase: Synthesize in-house to guarantee <0.1% isomeric impurity.

  • Development Phase: Source commercially but validate vendor method of synthesis (avoid Cl₂ gas routes) and perform mandatory recrystallization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463615, 7-Bromo-3-chlorobenzo[d]isoxazole. Retrieved from [Link] (Structural analog data).

  • Musso, L., et al. (2015).[1] Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives. Chemical Biology & Drug Design. Retrieved from [Link] (Methodology for isoxazole ring construction from oximes).

  • American Elements. (2025). Benzo[d]isoxazole Derivatives Specifications. Retrieved from [Link].

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Benzisoxazoles: A Comparative Analysis Focused on 3-chlorobenzo[d]isoxazol-7-ol

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the foundational blueprint for understanding functio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the foundational blueprint for understanding function, predicting behavior, and designing next-generation therapeutics. The benzisoxazole scaffold, a privileged structure in medicinal chemistry, is present in a wide array of biologically active compounds.[1] The introduction of specific substituents, such as a chlorine atom and a hydroxyl group in 3-chlorobenzo[d]isoxazol-7-ol , can profoundly influence its electronic properties, intermolecular interactions, and ultimately, its pharmacological profile.

This guide provides an in-depth, experience-driven walkthrough of the definitive method for structural elucidation—single-crystal X-ray diffraction (XRD). While a published crystal structure for 3-chlorobenzo[d]isoxazol-7-ol is not currently available in the public domain, we will navigate the complete experimental and computational workflow using a closely related analogue, 2-amino-4-chlorobenzonitrile , to illustrate the process with real-world data. We will explore the causality behind each experimental decision, from crystal growth to data refinement, and objectively compare the capabilities of XRD with powerful alternative techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the unequivocal gold standard for determining the atomic structure of crystalline materials.[2] It provides unambiguous data on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules, which are critical for understanding a compound's chemical and physical properties.[3][4] The principle relies on the interaction of a focused X-ray beam with the ordered array of atoms in a crystal, which diffracts the X-rays into a unique, measurable pattern.[3][5] By analyzing the geometry and intensity of this diffraction pattern, we can reconstruct a three-dimensional model of the electron density within the crystal and, from that, the precise location of each atom.

The Experimental & Computational Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis.

XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Powdered Compound (3-chlorobenzo[d]isoxazol-7-ol) Crystallization Step 1: Crystallization Compound->Crystallization Screening Step 2: Crystal Screening & Mounting Crystallization->Screening DataCollection Step 3: X-ray Data Collection Screening->DataCollection DataProcessing Step 4: Data Processing & Reduction DataCollection->DataProcessing StructureSolution Step 5: Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Step 6: Structure Refinement StructureSolution->Refinement Validation Step 7: Validation & Deposition Refinement->Validation Final Final CIF File & Structural Analysis Validation->Final

Workflow for Single-Crystal X-ray Diffraction.
Part 1: The Experimental Protocol - From Powder to Diffraction Pattern

Objective: To obtain high-quality single crystals of the target compound and collect a complete set of diffraction data.

Step 1: Growing the Perfect Crystal

The most significant bottleneck in any XRD study is obtaining a single crystal of suitable size and quality.[6] For small organic molecules like 3-chlorobenzo[d]isoxazol-7-ol, several classical methods can be employed. The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[7]

  • Methodology: Slow Evaporation

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). This often requires screening multiple solvents to find one in which the compound is moderately soluble.

    • Filter the solution to remove any particulate impurities.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Causality: Slow evaporation allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, minimizing defects. Rapid crystallization often traps solvent and impurities, leading to poor diffraction quality.

Step 2: Crystal Selection and Mounting

Once crystals have formed, they must be inspected under a microscope.

  • Methodology:

    • Examine the crystals under a polarized light microscope. Ideal crystals will be transparent, have well-defined faces, and should extinguish light sharply when the polarizers are rotated.

    • Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

    • Carefully mount the selected crystal on a goniometer head (e.g., using a cryoloop and paratone oil).[8]

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms and protect it from radiation damage during data collection.[4]

  • Causality: A single, well-ordered crystal is paramount; a polycrystalline or cracked sample will produce a diffraction pattern that is impossible to interpret.[9] Cryo-cooling enhances data quality by reducing atomic vibrations, which sharpens the diffraction spots, especially at higher angles.

Step 3: Data Collection

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.

  • Methodology:

    • The crystal is rotated in the X-ray beam while a series of diffraction images are collected by a detector.[10]

    • An initial set of frames is used to determine the unit cell parameters and the crystal's orientation.

    • A full data collection strategy is then calculated to ensure that all unique reflections are measured with sufficient redundancy and completeness.

  • Causality: Collecting a complete dataset is crucial for accurately determining the electron density map. Incomplete data can lead to artifacts in the map and an incorrect or poorly refined structure.

Part 2: The Computational Protocol - From Data to Final Structure

Objective: To process the raw diffraction images, solve the crystal structure, and refine the atomic model to best fit the experimental data. This process is typically handled by a suite of integrated software programs, with SHELXL being a widely used program for structure refinement.[3][5][11]

Step 4: Data Integration and Reduction

The raw diffraction images are processed to determine the position, intensity, and uncertainty of each reflection. This step corrects for experimental factors like background noise and Lorentz-polarization effects.

Step 5: Structure Solution

This step addresses the "phase problem." While we can measure the intensities of the diffracted X-rays, their phases are lost. For small molecules, direct methods are typically employed, which use statistical relationships between the intensities to estimate the initial phases.[9] This provides a preliminary, often rough, electron density map.

Step 6: Structure Refinement

This is an iterative process of improving the atomic model to achieve the best possible fit with the experimental data.

  • Methodology (using a program like SHELXL):

    • Initial Model Building: Atoms are placed into the prominent peaks of the initial electron density map.

    • Least-Squares Refinement: The program adjusts atomic parameters (positional coordinates, site occupancy, and displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[12]

    • Difference Fourier Maps: A difference map (Fo-Fc) is calculated to reveal missing atoms (positive peaks) or misplaced atoms (negative peaks). Hydrogen atoms, which are weak scatterers, are often located in this way.

    • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids rather than spheres, which provides a more accurate model.[13]

    • This cycle of refinement and model building is repeated until the model converges and key statistical indicators (R-factors) are minimized.

  • Causality: The goal of refinement is to create a chemically sensible model that accurately reproduces the experimental diffraction data. Each cycle improves the model, leading to better phase estimates and a clearer electron density map, allowing for further model improvement until a stable and accurate solution is reached.

Step 7: Structure Validation

Before publication or deposition, the final structure must be rigorously validated.

  • Methodology:

    • The final structural model is typically submitted as a Crystallographic Information File (CIF).

    • This CIF is processed using validation software like the IUCr's checkCIF service, which incorporates tools like PLATON.[9]

    • The software checks for geometric inconsistencies, missed symmetry, unusual displacement parameters, and other potential errors, generating a report of ALERTS that must be addressed.[9]

  • Causality: Validation ensures the structural model is chemically and crystallographically sound, preventing the publication of erroneous structures.[9] It serves as an essential final quality control step.

Illustrative Data: The Crystal Structure of 2-amino-4-chlorobenzonitrile
Parameter Value for 2-amino-4-chlorobenzonitrile[7]
Chemical FormulaC₇H₅ClN₂
Formula Weight152.58 g/mol
Crystal SystemTriclinic
Space GroupP-1
a, b, c (Å)3.8924 (9), 6.7886 (15), 13.838 (3)
α, β, γ (°)77.559 (16), 88.898 (17), 83.021 (17)
Volume (ų)354.41 (14)
Z2
Temperature (K)293
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections Collected3583
Unique Reflections1445
Final R indices [I > 2σ(I)]R₁ = 0.072, wR₂ = 0.158
Goodness-of-fit (S)1.02

This data demonstrates the level of precision achieved with XRD, defining the exact dimensions of the unit cell—the fundamental repeating block of the crystal.

Comparative Analysis: When is XRD Not the Answer?

While XRD is the definitive method, its primary limitation is the absolute requirement for high-quality single crystals. For many materials in pharmaceutical development, obtaining such crystals is not always feasible. In these cases, alternative techniques can provide crucial structural information.

Technique Principle Advantages Disadvantages Best Use Case for Benzisoxazoles
Single-Crystal XRD Diffraction of X-rays by a single crystal.[3]Unambiguous 3D structure, high precision on bond lengths/angles, absolute stereochemistry determination.[2]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[6]When a definitive, high-resolution solid-state structure is required and suitable crystals can be obtained.
Powder XRD (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.[12]Does not require single crystals, useful for phase identification, purity analysis, and studying polymorphism.[12]Provides unit cell data but solving a structure from powder data is significantly more challenging due to reflection overlap.[12]Confirming the bulk material is the same crystalline phase as the single crystal studied; identifying different polymorphs.
NMR Crystallography Combines solid-state NMR spectroscopy with computational methods (like DFT) to refine structures.Can be used on microcrystalline or even amorphous solids where single crystals are unavailable; highly sensitive to hydrogen atom positions and intermolecular interactions like hydrogen bonding.Does not provide a complete de novo structure alone; often used to refine or validate a model from another technique (like PXRD).When single crystals for XRD are unobtainable, or to precisely determine hydrogen atom positions and confirm hydrogen bonding networks that are critical to the crystal packing.
3D Electron Diffraction (MicroED) Uses an electron beam in a transmission electron microscope (TEM) to collect diffraction data from nanocrystals.Requires crystals thousands of times smaller than XRD, making it suitable for samples that only form very small crystals; data collection is extremely fast.Can be more susceptible to radiation damage for sensitive organic molecules; data can be more complex to process due to dynamical scattering effects.When crystallization efforts yield only nanocrystals (<1 µm) that are too small for X-ray diffraction.[2]

Conclusion: The Indispensable Role of Structural Determination

The precise determination of the crystal structure of a molecule like 3-chlorobenzo[d]isoxazol-7-ol is fundamental to advancing its development as a potential therapeutic agent. Single-crystal X-ray diffraction provides the most detailed and unambiguous picture of its three-dimensional architecture, revealing the subtle geometric and stereochemical features that govern its interactions with biological targets.

While the path to a high-quality crystal structure is paved with challenges, most notably the growth of a suitable crystal, the workflow detailed here provides a robust framework for success. Furthermore, understanding the landscape of alternative techniques, such as NMR crystallography and MicroED, equips the modern researcher with powerful tools to tackle structural problems even when the "gold standard" method is not viable. Ultimately, the investment in rigorous structural elucidation pays dividends, accelerating the journey from a promising molecule to a well-understood clinical candidate.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]

  • 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2. PubChem. Available at: [Link]

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Hindawi. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

  • 3-Hydroxy-1,2-benzisoxazole | C7H5NO2. PubChem. Available at: [Link]

  • Validation of Experimental Crystal Structures. CCDC. Available at: [Link]

  • 7-Bromo-3-chlorobenzo[d]isoxazole. American Elements. Available at: [Link]

  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. Available at: [Link]

  • Sheldrick, G. M. User guide to crystal structure refinement with SHELXL. University of Göttingen. Available at: [Link]

  • N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. PMC. Available at: [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. PMC. Available at: [Link]

  • 6-Chloro-3-hydroxy-1,2-benzisoxazole | C7H4ClNO2. PubChem. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. Available at: [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. MDPI. Available at: [Link]

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. ResearchGate. Available at: [Link]

  • The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. ResearchGate. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

  • Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Thiosemicarbazone Derivative. ResearchGate. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PMC. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid. Available at: [Link]

  • Mabied, A. F., et al. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry. Available at: [Link]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. Available at: [Link]

  • SHELXL - An Easy Structure - Sucrose. University of Cambridge. Available at: [Link]

  • 3-Chloro-1,2-benzisothiazole | C7H4ClNS. PubChem. Available at: [Link]

  • Chloro(η2,η2-cycloocta-1,5-diene){1-benzyl-3-[(S)-2-hydroxy-1-methylethyl]benzimidazol-2-ylidene}rhodium(I). MDPI. Available at: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. Available at: [Link]

  • SHELXL: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Spek, A. L. (1998). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-chlorobenzo[d]isoxazol-7-ol proper disposal procedures

Proper waste management in drug discovery and chemical synthesis is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. 3-Chlorobenzo[d]isoxazol-7-ol (CAS: 15...

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management in drug discovery and chemical synthesis is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. 3-Chlorobenzo[d]isoxazol-7-ol (CAS: 155645-24-2) is a halogenated heterocyclic building block frequently utilized in organic synthesis[1]. Because it contains a covalently bound chlorine atom, its disposal requires strict adherence to halogenated waste protocols to prevent dangerous chemical incompatibilities and environmental contamination.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate disposal of 3-chlorobenzo[d]isoxazol-7-ol, designed specifically for research scientists and laboratory managers.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the waste material. This ensures that containment strategies are chemically compatible and safe[2].

ParameterSpecification
Compound Name 3-Chlorobenzo[d]isoxazol-7-ol
CAS Registry Number 155645-24-2[1]
Molecular Formula C7H4ClNO2
Waste Classification Halogenated Organic Waste
Primary Hazard Profile Skin Irritant, Serious Eye Irritant, Respiratory Irritant
Incompatible Materials Strong oxidizing agents, strong bases, active metals
Optimal Primary Containment High-Density Polyethylene (HDPE) or Borosilicate Glass

Operational Disposal Methodology

The overriding principle governing prudent laboratory waste handling is that no experimental activity should begin unless a concrete plan for the disposal of hazardous byproducts has been formulated[2]. The following protocol outlines the causal logic and exact steps for disposing of 3-chlorobenzo[d]isoxazol-7-ol.

Step 1: Point-of-Generation Segregation
  • Action: Immediately segregate 3-chlorobenzo[d]isoxazol-7-ol waste (both solid powder and solvent solutions) from non-halogenated waste streams at the laboratory bench.

  • Causality: Mixing halogenated compounds with non-halogenated waste unnecessarily increases the volume of waste requiring expensive, specialized thermal treatment. More importantly, combining halogenated organics with certain non-halogenated solvents (e.g., ketones like acetone) in the presence of basic conditions can trigger highly exothermic, potentially explosive haloform reactions.

Step 2: Primary Containment Selection
  • Action: Collect liquid waste solutions containing the compound in High-Density Polyethylene (HDPE) carboys. Solid waste (e.g., contaminated weigh boats, filter paper, or degraded powder) should be double-bagged in transparent polyethylene bags and placed in a rigid HDPE secondary container.

  • Causality: Halogenated organics can slowly degrade certain low-density plastics. Furthermore, in the presence of trace moisture, halogenated compounds can undergo hydrolysis to release trace hydrochloric acid (HCl), which will rapidly corrode metal containers. HDPE provides superior chemical inertness and impact resistance, preventing catastrophic leaks during satellite accumulation[2].

Step 3: Regulatory Labeling and Accumulation
  • Action: Affix a compliant "Hazardous Waste" label immediately upon adding the first drop or gram of waste to the container. Explicitly list "3-chlorobenzo[d]isoxazol-7-ol" and check the "Halogenated Organic" hazard box. Ensure the container is kept closed except when actively adding waste.

  • Causality: Under EPA Resource Conservation and Recovery Act (RCRA) regulations, accurate chemical identification is mandatory[3]. Downstream waste management facilities rely on this labeling to route the container to a halogen acid furnace rather than a standard incinerator[4]. Mislabeling can lead to illegal atmospheric discharge of hazardous gases.

Step 4: Final Destruction via High-Temperature Incineration
  • Action: Transfer the accumulated waste to a licensed hazardous waste contractor for thermal destruction in a specialized industrial furnace or cement kiln.

  • Causality: High-temperature incineration (typically >1000°C) is required to fully cleave the strong carbon-chlorine bonds. The disposal facility must utilize alkaline scrubbers (halogen acid furnaces) to neutralize the resulting HCl gas before atmospheric release, preventing the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].

Waste Routing Workflow

The following decision tree illustrates the operational logic for routing 3-chlorobenzo[d]isoxazol-7-ol waste safely through a facility's waste management system.

G Start 3-Chlorobenzo[d]isoxazol-7-ol Waste Generation Decision Physical State? Start->Decision Solid Solid/Powder Waste (Contaminated Consumables) Decision->Solid Solid Liquid Dissolved in Solvent (Reaction Mother Liquor) Decision->Liquid Liquid SolidContain Double-bag in compatible HDPE solid waste container Solid->SolidContain LiquidDecision Solvent Type? Liquid->LiquidDecision Labeling Apply RCRA Hazardous Waste Label (Mark as Halogenated Organic) SolidContain->Labeling Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) LiquidDecision->Halogenated Compatible NonHalogenated Non-Halogenated Stream (DO NOT MIX) LiquidDecision->NonHalogenated Incompatible LiquidContain HDPE Halogenated Liquid Waste Carboy Halogenated->LiquidContain LiquidContain->Labeling Incineration High-Temperature Incineration (Licensed Halogen Acid Furnace) Labeling->Incineration

Workflow for the segregation, containment, and disposal of 3-chlorobenzo[d]isoxazol-7-ol waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." US EPA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-chlorobenzo[d]isoxazol-7-ol

Executive Summary & Hazard Profile Treat as High-Hazard Intermediate. While specific toxicological data for 3-chlorobenzo[d]isoxazol-7-ol is often limited in aggregate databases, structural analogs (e.g., 7-bromo-3-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Treat as High-Hazard Intermediate. While specific toxicological data for 3-chlorobenzo[d]isoxazol-7-ol is often limited in aggregate databases, structural analogs (e.g., 7-bromo-3-chlorobenzo[d]isoxazole) exhibit acute toxicity (H301, H311, H331) and severe irritation profiles. As a Senior Application Scientist, I mandate handling this compound with Level 3 Containment Protocols until specific LC50/LD50 data proves otherwise.

Primary Hazards:

  • Acute Toxicity (Inference): Potential for harm via inhalation, ingestion, and dermal absorption.

  • Severe Irritant: High probability of causing skin burns (H314) or serious eye damage (H318) due to the phenolic hydroxyl group combined with the electron-withdrawing isoxazole ring.

  • Sensitizer: Potential respiratory or skin sensitizer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy barrier. We do not rely on a single layer of protection.

Protection ZoneCore EquipmentTechnical Specification & Rationale
Hand Protection Double-Gloving Strategy Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Extended Cuff Nitrile or Neoprene.Rationale: Chlorinated heterocycles can permeate standard nitrile over time. The "white-on-blue" color contrast system allows immediate detection of outer glove breach.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (Spill/Powder): N95 or P100 particulate respirator if working with micronized powder outside containment (Not Recommended).
Eye/Face Sealed Protection Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for this compound due to the risk of fine dust migration around the lenses.
Body Impervious Barrier Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.Rationale: Prevents dust accumulation on fabric fibers which can lead to secondary exposure outside the lab.

Operational Handling Protocol

This workflow enforces a "Chain of Custody" approach to chemical handling, ensuring the compound is never uncontained.

Phase 1: Receipt & Storage[1]
  • Inspection: Upon receipt, inspect the septum/cap integrity within a fume hood. Do not open the outer shipping bag on a general benchtop.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The isoxazole ring can be sensitive to moisture and light over prolonged periods.

  • Segregation: Store away from Strong Oxidizing Agents and Strong Bases .[1] The C7-hydroxyl group is acidic; reaction with bases can generate salts that may alter solubility or reactivity unexpectedly.

Phase 2: Weighing & Transfer (Critical Control Point)

Standard operating procedure for handling solid powders.

  • Static Elimination: Use an anti-static gun on the weighing boat and spatula. Static charge can cause this light powder to "jump," contaminating the balance area.

  • The "Tunnel" Method:

    • Place the analytical balance inside the fume hood.

    • If the balance is external, use a pre-tared closed vial for transfer.

    • Never transport an open spatula of powder across the lab.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF, DCM) immediately after weighing to lock the hazard into a liquid phase, which is easier to contain.

Phase 3: Reaction Monitoring
  • TLC/HPLC: When taking aliquots, assume the syringe needle is contaminated. Wipe with a methanol-dampened Kimwipe inside the hood before disposal.

  • Quenching: If using this compound as a nucleophile (via the phenol), ensure the quench (often acidic) is added slowly to control exotherms.

Visualized Workflow & Decision Logic

The following diagram outlines the critical decision paths for handling and spill response.

G Start Start: Handling 3-chlorobenzo[d]isoxazol-7-ol PPE_Check Verify PPE: Double Nitrile, Goggles, Lab Coat Start->PPE_Check Hood_Check Fume Hood Functional? (Velocity > 80 fpm) PPE_Check->Hood_Check Stop_Work STOP WORK Contact EHS Hood_Check->Stop_Work No Weighing Weighing Protocol: Anti-static + Closed Transfer Hood_Check->Weighing Yes Solubilization Immediate Solubilization (DMSO/DMF/DCM) Weighing->Solubilization Reaction Reaction / Application Solubilization->Reaction Spill_Decision Spill Occurs? Reaction->Spill_Decision Spill_Powder Powder Spill: Cover with wet pad Avoid dust generation Spill_Decision->Spill_Powder Solid Spill_Liquid Liquid Spill: Absorb with Vermiculite Do not use paper towels Spill_Decision->Spill_Liquid Solution Disposal Disposal: High-Temp Incineration (Halogenated Waste) Spill_Decision->Disposal No Spill_Powder->Disposal Spill_Liquid->Disposal

Figure 1: Operational decision tree ensuring containment from weighing to disposal.

Waste Disposal Strategy

Classification: Halogenated Organic Waste (Toxic/Irritant).

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol washings) if your facility separates halogenated waste streams to reduce incineration costs.

  • Labeling: Clearly label the waste container: "Contains 3-chlorobenzo[d]isoxazol-7-ol. Potential Toxic/Irritant.[1][2][3][4][5][6][7] Halogenated."

  • Deactivation (Spills):

    • For powder spills: Cover with a damp absorbent pad to prevent dust aerosolization. Do not sweep dry.

    • For solution spills: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Final Disposal: Must be sent to a licensed facility for high-temperature incineration equipped with scrubbers for HCl/NOx gases.

References

  • American Elements. (n.d.). 7-Bromo-3-chlorobenzo[d]isoxazole Safety Data Sheet. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Compound Summary: 5-Chlorobenzo[d]isoxazol-3-ol (Analog Analysis). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.